molecular formula C13H14N2 B1302030 N1-Benzylbenzene-1,2-diamine CAS No. 5822-13-9

N1-Benzylbenzene-1,2-diamine

Cat. No.: B1302030
CAS No.: 5822-13-9
M. Wt: 198.26 g/mol
InChI Key: ZOBQXWFQMOJTJF-UHFFFAOYSA-N
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Description

N1-Benzylbenzene-1,2-diamine (CAS 5822-13-9) is a monosubstituted benzene-1,2-diamine derivative that serves as a versatile building block in organic and medicinal chemistry . Its structure, featuring two amine groups, allows it to be a precursor for synthesizing various nitrogen-containing heterocycles, which are important scaffolds in developing compounds with biological activity . Recent advanced research applications highlight its significant value. It has been utilized as the organic component in the synthesis of copper-based hybrid nanoflowers (hNFs), which are a novel class of nanoparticles with flower-like morphologies that provide a large surface-to-volume ratio . These this compound@CuhNFs have demonstrated promising cytotoxic effects in vitro against human breast cancer (MCF7) and lung cancer (A549) cell lines, suggesting its role in developing new anticancer materials . Furthermore, molecular docking studies support the potential of the parent compound for both breast and lung cancer research, indicating interactions with key targets like the estrogen receptor and EGFR . The compound is also a key intermediate in synthetic pathways for complex molecules. For instance, it has been prepared from 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene via nucleophilic aromatic substitution followed by catalytic hydrogenation . This synthetic utility makes it valuable for creating specialized diamines and exploring non-covalent interactions in organocatalyst design . Researchers should handle this compound with care. It is typically recommended to be stored in a dark place under an inert atmosphere at room temperature . Standard hazard statements associated with similar diamines include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-benzylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBQXWFQMOJTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370744
Record name N1-Benzylbenzene-1,2-diamine
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5822-13-9
Record name N1-Benzylbenzene-1,2-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5822-13-9
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Foundational & Exploratory

An In-depth Technical Guide to N1-Benzylbenzene-1,2-diamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Benzylbenzene-1,2-diamine is a substituted aromatic diamine with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, structure, and a proposed synthetic pathway. While this compound is a valuable building block, publicly available data on its specific biological activities and signaling pathways is currently limited. This document aims to consolidate the existing chemical data and provide a framework for future research and development.

Chemical Properties and Structure

This compound, also known as N-benzyl-o-phenylenediamine, is an organic compound characterized by a benzene ring substituted with a primary amine and a secondary benzylamine at adjacent positions.

General Information
PropertyValueReference
CAS Number 5822-13-9[1]
Molecular Formula C13H14N2[1]
Molecular Weight 198.27 g/mol [1]
IUPAC Name This compound[2]
Synonyms N-Benzyl-1,2-diaminobenzene, 2-(Benzylamino)aniline, N-benzyl-o-phenylenediamine[1]
Physicochemical Properties
PropertyValueNotes
Melting Point 163-165 °C(toluene)
Boiling Point 154 °Cat 0.1 Torr
Density (Predicted) 1.153 ± 0.06 g/cm³
pKa (Predicted) 5.48 ± 0.10
XLogP3 (Predicted) 2.7

Note: Some physicochemical properties are predicted and should be confirmed by experimental data.

Structural Information
IdentifierString
SMILES C1=CC=C(C=C1)CNC2=CC=CC=C2N
InChI 1S/C13H14N2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10,14H2
InChIKey ZOBQXWFQMOJTJF-UHFFFAOYSA-N

Synthesis and Characterization

Proposed Synthetic Protocol: N-alkylation of o-Phenylenediamine

This protocol is based on general procedures for the N-alkylation of anilines and related compounds.[3]

Reaction Scheme:

Synthesis of this compound reactant1 o-Phenylenediamine reaction_center reactant1->reaction_center reactant2 Benzyl Alcohol reactant2->reaction_center catalyst Catalyst (e.g., Pd-based) Base (e.g., Cs2CO3) catalyst->reaction_center solvent Toluene solvent->reaction_center conditions 140 °C, 24 h conditions->reaction_center product This compound workup Work-up and Purification product->workup reaction_center->product Synthetic_Utility cluster_synthesis Synthesis cluster_applications Potential Applications Starting_Materials o-Phenylenediamine + Benzylating Agent Intermediate This compound Starting_Materials->Intermediate Further_Synthesis Synthesis of Derivatives (e.g., Benzimidazoles) Intermediate->Further_Synthesis Biological_Screening Screening for Biological Activity Further_Synthesis->Biological_Screening Drug_Discovery Lead Compound Identification Biological_Screening->Drug_Discovery

References

An In-depth Technical Guide to N1-Benzylbenzene-1,2-diamine (CAS: 5822-13-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N1-Benzylbenzene-1,2-diamine, a pivotal chemical intermediate in the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles, which are of significant interest in medicinal chemistry. This document details its chemical and physical properties, outlines experimental protocols for its synthesis, and discusses its applications as a precursor in drug discovery and development.

Chemical and Physical Properties

This compound, also known as N-benzyl-o-phenylenediamine, is an aromatic diamine with the chemical formula C₁₃H₁₄N₂.[1][2] Its structure consists of a benzene ring substituted with a primary amine group and a secondary amine group bearing a benzyl substituent at the ortho position. This arrangement of functional groups makes it a versatile building block in organic synthesis.

A summary of its key quantitative properties is presented in Table 1. This data is crucial for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5822-13-9[1][2]
Molecular Formula C₁₃H₁₄N₂[1][2]
Molecular Weight 198.27 g/mol [2]
Melting Point 163-165 °C (from toluene)[3]
Boiling Point 154 °C at 0.1 Torr[3]
pKa (Predicted) 5.48 ± 0.10[3]
Density (Predicted) 1.153 ± 0.06 g/cm³[3]
XLogP3 2.7[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 3[3]

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The most common approaches involve either the direct benzylation of o-phenylenediamine or the reduction of an N-benzyl-o-nitroaniline precursor.

Synthesis via Reductive Amination of o-Nitroaniline (Two-Step Protocol)

This is a widely applicable method for the synthesis of N-substituted o-phenylenediamines.

Step 1: Synthesis of N-Benzyl-2-nitroaniline

This step involves the nucleophilic substitution of a leaving group on a nitro-activated benzene ring by benzylamine.

  • Materials:

    • o-Chloronitrobenzene or o-Fluoronitrobenzene

    • Benzylamine

    • A non-nucleophilic base (e.g., K₂CO₃, Et₃N)

    • Anhydrous solvent (e.g., DMF, DMSO)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-chloronitrobenzene (1 equivalent) and benzylamine (1.1 equivalents) in the chosen anhydrous solvent.

    • Add the base (2-3 equivalents) to the mixture.

    • Heat the reaction mixture at a temperature ranging from 80°C to 120°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The precipitated product, N-benzyl-2-nitroaniline, is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Reduction of N-Benzyl-2-nitroaniline to this compound

The nitro group of the intermediate is reduced to a primary amine to yield the final product.

  • Materials:

    • N-Benzyl-2-nitroaniline

    • Reducing agent (e.g., Iron powder in acidic medium, SnCl₂·2H₂O, or catalytic hydrogenation with Pd/C)

    • Solvent (e.g., Ethanol, Acetic acid)

  • Procedure using Iron powder:

    • In a round-bottom flask, suspend N-benzyl-2-nitroaniline (1 equivalent) in a mixture of ethanol and a small amount of aqueous acid (e.g., HCl or acetic acid).

    • Heat the mixture to reflux and add iron powder (excess, e.g., 5-10 equivalents) portion-wise.

    • Continue refluxing until the reaction is complete (monitored by TLC). The disappearance of the yellow color of the nitro compound is a good indicator.

    • Cool the reaction mixture and filter it through a pad of celite to remove the iron residues.

    • Neutralize the filtrate with a base (e.g., NaHCO₃ or NaOH solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the product by column chromatography on silica gel or by recrystallization.

A similar procedure has been reported for the synthesis of the analogous N¹-benzyl-4-chloro-o-phenylenediamine, where the reduction of N-benzyl-4-chloro-2-nitroaniline was achieved using zinc and hydrochloric acid in an alcoholic medium.[4]

Synthesis_Pathway o_nitroaniline o-Nitroaniline intermediate N-Benzyl-2-nitroaniline o_nitroaniline->intermediate Benzylation benzylamine Benzylamine benzylamine->intermediate product This compound intermediate->product Reduction reducing_agent Reducing Agent (e.g., Fe/HCl) reducing_agent->product

Figure 1: Synthetic pathway for this compound.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various biologically active molecules, most notably benzimidazoles. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, found in a wide range of pharmaceuticals with diverse therapeutic activities.

Precursor to Benzimidazole Derivatives

The reaction of this compound with various reagents leads to the formation of N-benzyl substituted benzimidazoles. For instance, condensation with aldehydes or carboxylic acids is a common method to construct the imidazole ring.

  • Reaction with Aldehydes: In the presence of an oxidizing agent, this compound can react with aldehydes to form 1-benzyl-2-substituted-benzimidazoles.

  • Reaction with Carboxylic Acids: Condensation with carboxylic acids, often under acidic conditions and heat, yields the corresponding benzimidazole derivatives. For example, reaction with formic acid would produce 1-benzylbenzimidazole.[3]

The resulting N-benzyl benzimidazoles have been investigated for a range of biological activities, including as antimicrobial and anticancer agents. The benzyl group can influence the compound's lipophilicity and steric properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

Benzimidazole_Synthesis diamine This compound benzimidazole_aldehyde 1-Benzyl-2-substituted-benzimidazole diamine->benzimidazole_aldehyde Condensation benzimidazole_acid 1-Benzyl-2-substituted-benzimidazole diamine->benzimidazole_acid Condensation aldehyde Aldehyde (R-CHO) aldehyde->benzimidazole_aldehyde carboxylic_acid Carboxylic Acid (R-COOH) carboxylic_acid->benzimidazole_acid

Figure 2: General scheme for benzimidazole synthesis.
Role in the Synthesis of Other Heterocycles

Beyond benzimidazoles, this compound can serve as a precursor to other heterocyclic systems. For example, its reaction with ethyl benzoylacetate has been shown to yield a variety of five and seven-membered ring compounds, including 1-benzyl-2-phenacylbenzimidazoles and 1-benzyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-ones.[5] These scaffolds are also of interest in the development of novel therapeutic agents.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the preparation of benzimidazole derivatives. Its straightforward synthesis and the biological significance of its downstream products make it a compound of high interest to researchers in medicinal chemistry and drug development. The experimental protocols and data presented in this guide are intended to facilitate its use in the laboratory for the exploration of new chemical entities with potential therapeutic applications.

References

Spectroscopic Profile of N1-Benzylbenzene-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for N1-Benzylbenzene-1,2-diamine (CAS No: 5822-13-9), a key intermediate in various synthetic applications. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for its characterization.

Spectroscopic Data Summary

The structural and electronic properties of this compound have been characterized using a variety of spectroscopic techniques. The data presented below has been compiled from publicly available resources and is intended to serve as a reference for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

A proton NMR spectrum for N-benzyl-1,2-phenylenediamine (a synonym for this compound) has been reported, providing the following chemical shift assignments.[1]

Chemical Shift (δ) ppmMultiplicityAssignment
7.24-7.40m5H, Ar-H (benzyl)
6.67-6.82m4H, Ar-H (phenyl)
4.31s2H, bzl-CH₂
3.69s1H, NH
3.33s2H, NH₂

¹³C NMR Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. For this compound, the key functional groups are the primary and secondary amines, and the aromatic rings.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250MediumN-H stretch (primary and secondary amines)
3100-3000MediumAromatic C-H stretch
3000-2850MediumAliphatic C-H stretch (benzyl CH₂)
1650-1580MediumN-H bend (primary amine)
1600-1475Weak-MediumAromatic C=C stretch
1335-1250StrongAromatic C-N stretch
910-665Strong, BroadN-H wag (primary and secondary amines)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular weight is 198.26 g/mol .[3]

GC-MS Data

Gas chromatography-mass spectrometry (GC-MS) data is available from the NIST Mass Spectrometry Data Center.[3]

m/z ValueRelative IntensityAssignment
198ModerateMolecular Ion [M]⁺
107High[C₇H₉N]⁺ Fragment
91High[C₇H₇]⁺ Tropylium ion (base peak)
80HighFragment

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methodologies are based on standard practices for the analysis of aromatic amines.

NMR Spectroscopy Protocol

Sample Preparation

  • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[4][5]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).[4]

  • Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, filter the solution to remove any particulate matter.[4]

Data Acquisition

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer.[4][5]

  • For ¹H NMR, a standard single-pulse experiment is typically used with 8-16 scans.[4]

  • For ¹³C NMR, a proton-decoupled experiment is used, requiring a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[4]

  • Standard acquisition parameters such as spectral width, acquisition time, and relaxation delay should be optimized for the specific instrument and sample.[4]

Infrared (IR) Spectroscopy Protocol

Sample Preparation

  • For solid samples, the KBr pellet method is common. Mix 1-2 mg of this compound with approximately 100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

Data Acquisition

  • Record a background spectrum of the empty sample holder or clean ATR crystal.

  • Place the prepared sample in the FTIR spectrometer.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance.

Mass Spectrometry Protocol

Sample Preparation

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5]

  • For electrospray ionization (ESI), the addition of a small amount of formic acid can aid in protonation.[5]

Data Acquisition

  • Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds like this compound, GC-MS with electron impact (EI) ionization is a suitable method.

  • For less volatile samples or to obtain a strong molecular ion peak, ESI coupled with a high-resolution mass spectrometer (HRMS) can be used to confirm the elemental composition.[5]

  • Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_output Output Sample Purified Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (GC-MS or ESI-MS) Prep_MS->MS Analysis_NMR Chemical Shifts Multiplicity Integration NMR->Analysis_NMR Analysis_IR Vibrational Frequencies Functional Group ID IR->Analysis_IR Analysis_MS Molecular Ion Peak Fragmentation Pattern MS->Analysis_MS Output Structural Elucidation & Purity Assessment Analysis_NMR->Output Analysis_IR->Output Analysis_MS->Output

Caption: General workflow for spectroscopic analysis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of N1-Benzylbenzene-1,2-diamine

Introduction

This compound, also known as N-benzyl-o-phenylenediamine, is a valuable diamine intermediate in organic synthesis. Its structure, featuring both a primary and a secondary amine on an aromatic ring, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds, particularly benzimidazoles, which are of significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comprehensive overview of a common and efficient method for the synthesis of this compound, along with its detailed characterization.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound is the reductive amination of o-phenylenediamine with benzaldehyde. This one-pot reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Reaction Scheme:

o-Phenylenediamine reacts with benzaldehyde to form an imine, which is subsequently reduced by a reducing agent like sodium borohydride to yield this compound.

Experimental Protocols

Materials and Reagents:

  • o-Phenylenediamine

  • Benzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure for Reductive Amination:

  • Imine Formation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) and benzaldehyde (1.0-1.2 equivalents) in methanol. Stir the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the imine. To accelerate imine formation, a few drops of acetic acid can be added.[1][2]

  • Reduction: Once the formation of the imine is significant, cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution.[2]

  • Reaction Quenching and Work-up: After the addition of NaBH₄ is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate.[3]

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate to extract the organic product. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.[1][3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1][3]

  • Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Mandatory Visualization: Synthesis Workflow

Synthesis_Workflow StartingMaterials o-Phenylenediamine + Benzaldehyde ImineFormation Imine Formation (Solvent: Methanol, rt) StartingMaterials->ImineFormation Reduction Reduction (Reagent: NaBH4, 0°C to rt) ImineFormation->Reduction Workup Work-up & Extraction (EtOAc, NaHCO3, Brine) Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification FinalProduct N1-Benzylbenzene- 1,2-diamine Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via reductive amination.

Characterization

The synthesized this compound can be characterized by its physical properties and various spectroscopic techniques to confirm its identity and purity.

Physical Properties

PropertyValue
Molecular Formula C₁₃H₁₄N₂[4][5]
Molecular Weight 198.27 g/mol [4][5]
Appearance Solid[6]
Melting Point 163-165 °C (recrystallized from toluene)[4]
Boiling Point 154 °C at 0.1 Torr[4]
Solubility Soluble in organic solvents like ethyl acetate and dichloromethane.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.40m5HAromatic protons of the benzyl group
~6.60-6.90m4HAromatic protons of the phenylenediamine ring
~4.30s2HMethylene protons (-CH₂-) of the benzyl group
~3.50br s2HPrimary amine protons (-NH₂)
~4.50br s1HSecondary amine proton (-NH-)

Note: The chemical shifts for the amine protons (-NH and -NH₂) can be broad and their positions may vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)Assignment
~140.0Quaternary aromatic carbon (C-N)
~139.0Quaternary aromatic carbon of the benzyl group
~136.0Quaternary aromatic carbon (C-N)
~128.7Aromatic CH of the benzyl group
~127.5Aromatic CH of the benzyl group
~127.3Aromatic CH of the benzyl group
~120.0Aromatic CH of the phenylenediamine ring
~118.0Aromatic CH of the phenylenediamine ring
~115.0Aromatic CH of the phenylenediamine ring
~113.0Aromatic CH of the phenylenediamine ring
~48.5Methylene carbon (-CH₂-) of the benzyl group

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Functional Group Assignment
3400-3200N-H stretching vibrations (primary and secondary amines)
3100-3000Aromatic C-H stretching
2950-2850Aliphatic C-H stretching
1620-1580C=C aromatic ring stretching
1520-1490N-H bending vibration
1300-1200C-N stretching vibration

Mass Spectrometry (MS)

m/zAssignment
198[M]⁺ (Molecular ion peak)
107[M - C₇H₇]⁺
91[C₇H₇]⁺ (Tropylium ion, often the base peak)

Logical Relationships in Characterization

Characterization_Logic Compound This compound Structure Molecular Structure (C13H14N2) Compound->Structure NMR NMR Spectroscopy (1H and 13C) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS ProtonEnv Proton Environments NMR->ProtonEnv CarbonSkel Carbon Skeleton NMR->CarbonSkel FuncGroups Functional Groups (-NH2, -NH-, Ar, -CH2-) IR->FuncGroups MolWeight Molecular Weight (198.27 g/mol) MS->MolWeight

Caption: Interrelation of spectroscopic methods for structural elucidation.

This technical guide provides essential information for the synthesis and comprehensive characterization of this compound, a key intermediate for further synthetic applications in research and drug development.

References

N1-Benzylbenzene-1,2-diamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on N1-Benzylbenzene-1,2-diamine, a chemical compound of interest in various research and development applications. The information is presented to be accessible and useful for professionals in the fields of chemistry and drug development.

Core Molecular Data

This compound is an organic compound featuring a benzene ring substituted with a benzyl group and an amino group at the 1 and 2 positions, respectively. Its fundamental molecular properties are summarized below.

PropertyValue
Molecular Formula C13H14N2[1][2][3]
Molecular Weight 198.27 g/mol [4]
Exact Mass 198.115698455 Da[1][2]
CAS Number 5822-13-9[1][2][3]

Experimental Protocols

While specific experimental protocols for the synthesis or application of this compound are proprietary to the conducting laboratories, general methodologies can be inferred from standard organic chemistry practices.

General Synthesis Approach:

A common route for the synthesis of N-substituted diamines involves the reductive amination of a suitable nitroaniline or the direct N-alkylation of a diamine. For this compound, a plausible synthetic route would involve the reaction of o-phenylenediamine with benzaldehyde followed by a reduction step, or the direct reaction of o-phenylenediamine with benzyl chloride under appropriate basic conditions.

Purity Analysis:

The purity of this compound is typically assessed using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the compound from any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or residual solvents.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

Logical Relationships

The following diagram illustrates the relationship between the compound's name and its fundamental molecular properties.

Compound This compound Formula Molecular Formula C13H14N2 Compound->Formula has MW Molecular Weight 198.27 g/mol Compound->MW has

Caption: Relationship between compound name and its molecular properties.

References

N1-Benzylbenzene-1,2-diamine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of N1-Benzylbenzene-1,2-diamine. Given the limited publicly available quantitative data for this specific molecule, this document also serves as a procedural framework for its full physicochemical characterization, drawing upon established scientific principles and regulatory guidelines.

Physicochemical Properties

This compound is an aromatic amine with the molecular formula C13H14N2. A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Weight 198.26 g/mol --INVALID-LINK--[1]
CAS Number 5822-13-9--INVALID-LINK--[2]
Melting Point 163-165 °C (in toluene)--INVALID-LINK--[2]
Boiling Point 154 °C (at 0.1 Torr)--INVALID-LINK--[2]
Calculated Water Solubility 0.22 g/L (at 25 °C)--INVALID-LINK--[3]
Predicted pKa 5.48 ± 0.10--INVALID-LINK--[2]
Calculated LogP (XLogP3) 2.7--INVALID-LINK--[1]
Appearance Solid (form may vary)--INVALID-LINK--[4]

Solubility Profile

Aqueous Solubility

The aqueous solubility of this compound has been calculated to be 0.22 g/L at 25 °C, classifying it as very slightly soluble in water.[3] This low aqueous solubility is anticipated due to the molecule's significant hydrophobic surface area, contributed by the two aromatic rings.

Organic Solvent Solubility
  • N1-(1-Benzyl-4-piperidyl)benzene-1,2-diamine , a more complex derivative, is reported to be soluble in dichloromethane (DCM), dimethyl sulfoxide (DMSO), and methanol.[5]

  • The isomeric N1-Benzylbenzene-1,4-diamine demonstrates a preference for polar aprotic solvents.[6]

Based on these observations and the structure of this compound, it is predicted to exhibit higher solubility in polar organic solvents. A proposed screening for solubility is presented in the table below.

Solvent ClassExample SolventsPredicted Solubility
Polar Aprotic DMSO, DMF, AcetonitrileHigh
Chlorinated Dichloromethane, ChloroformHigh
Alcohols Methanol, EthanolModerate to High
Ethers Tetrahydrofuran (THF)Moderate
Non-polar Toluene, HexaneLow

Stability Profile

Detailed stability studies for this compound are not currently published. Standard industry practice, as outlined in ICH guidelines, involves forced degradation studies to establish the intrinsic stability of a compound and identify potential degradation products.[7] Such studies are critical in the development of pharmaceuticals and other regulated products.

Recommended Storage: To maintain integrity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.[2]

Experimental Protocols

The following sections detail recommended experimental protocols for the comprehensive characterization of the solubility and stability of this compound.

Solubility Determination Protocol

This protocol outlines a method for determining the equilibrium solubility of this compound in various solvents.

Objective: To quantify the solubility of this compound in a range of aqueous and organic solvents at controlled temperatures.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., Water, pH buffers, Methanol, Ethanol, Acetonitrile, DMSO, DCM)

  • Vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC-UV or other suitable quantitative analytical instrument

  • Syringe filters (0.22 µm)

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C and 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to reach saturation.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

A workflow for this process is illustrated below.

G Workflow for Solubility Determination A Add excess compound to solvent B Equilibrate in shaking incubator (e.g., 24-48h at 25°C) A->B C Collect supernatant B->C D Filter through 0.22 µm syringe filter C->D E Dilute filtrate D->E F Quantify by HPLC-UV E->F G Calculate solubility F->G

Workflow for Solubility Determination
Forced Degradation (Stress Testing) Protocol

This protocol is designed to identify the degradation pathways and potential degradation products of this compound under various stress conditions, in line with ICH guidelines.[7]

Objective: To assess the intrinsic stability of this compound and develop a stability-indicating analytical method.

Methodology:

A stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) should be prepared and subjected to the following conditions. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

  • Acid Hydrolysis: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a defined period.

  • Base Hydrolysis: Treat the solution with 0.1 M NaOH at room or elevated temperature.

  • Oxidative Degradation: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.

  • Thermal Degradation: Expose a solid sample to dry heat (e.g., 105 °C) and a solution to heat (e.g., 60-80 °C).

  • Photostability: Expose a solution and a solid sample to a light source capable of emitting both UV and visible light, as per ICH Q1B guidelines. A dark control should be run in parallel.

Analysis:

Samples should be analyzed at various time points. The goal is to achieve a modest level of degradation (e.g., 5-20%). A stability-indicating HPLC method should be developed and validated to separate the parent compound from all significant degradation products. Mass spectrometry can be coupled with HPLC to aid in the identification of the degradation products.

The logical flow for conducting forced degradation studies is depicted in the following diagram.

G Forced Degradation Study Logic cluster_conditions Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Analysis Analyze by Stability-Indicating HPLC-UV/MS Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal (e.g., 105°C solid) Thermal->Analysis Photo Photolytic (ICH Q1B light exposure) Photo->Analysis Start This compound (solid & solution) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Results Identify Degradation Products & Determine Pathways Analysis->Results

Forced Degradation Study Logic

Signaling Pathways and Biological Activity

Currently, there is no information available in peer-reviewed scientific literature or public databases that implicates this compound in specific biological signaling pathways. Aromatic amines as a class are widely used as building blocks in medicinal chemistry, and it is plausible that derivatives of this compound could be synthesized to target various biological receptors or enzymes. However, data on the biological activity of the parent compound itself is lacking.

Conclusion

This technical guide has synthesized the currently available information on the solubility and stability of this compound. While a calculated aqueous solubility value is available, comprehensive, experimentally determined data is sparse. The provided experimental protocols offer a robust framework for researchers and drug development professionals to fully characterize this compound. Such characterization is a prerequisite for its potential application in pharmaceutical and other scientific fields. The lack of data on biological activity suggests that this compound is an under-investigated molecule, representing an opportunity for future research.

References

N1-Benzylbenzene-1,2-diamine: An In-depth Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on currently available data. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the supplier before handling this chemical and adhere to all applicable safety regulations.

Introduction

N1-Benzylbenzene-1,2-diamine, a substituted aromatic amine, is a compound of interest in various research and development applications, including pharmaceutical synthesis. As with many aromatic amines, this compound is presumed to possess hazardous properties that necessitate careful handling and the implementation of rigorous safety protocols to protect laboratory personnel and the environment. This guide provides a comprehensive overview of the known safety information, handling precautions, and recommended experimental protocols for the safe use of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 1 & 2A
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3

Data compiled from multiple sources.

Table 2: Hazard and Precautionary Statements

CodeStatement
Hazard Statements
H302Harmful if swallowed.[1]
H315Causes skin irritation.
H318Causes serious eye damage.[1]
H319Causes serious eye irritation.[2]
H335May cause respiratory irritation.[2]
Precautionary Statements
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
P264Wash skin thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/ eye protection/ face protection.[1][2]
P301 + P317IF SWALLOWED: Get medical help.[1]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P354 + P338IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P317Get medical help.[1]
P330Rinse mouth.[1]
P332 + P313If skin irritation occurs: Get medical advice/ attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/ container to an approved waste disposal plant.[1]

This is a composite list and may not be exhaustive. Always refer to the supplier-specific SDS.

Toxicological Information

Table 3: Summary of Toxicological Endpoints (Predicted)

EndpointEffectClassification
Acute Toxicity
OralHarmful if swallowed.Category 4
InhalationMay cause respiratory irritation.Category 3
DermalData not available, but skin absorption of aromatic amines is a concern.[3]Not Classified
Irritation/Corrosion
SkinCauses skin irritation.Category 2
EyesCauses serious eye damage/irritation.Category 1 / 2A
Sensitization
RespiratoryData not available.Not Classified
SkinAromatic amines are known to be potential skin sensitizers.Data not available
Carcinogenicity, Mutagenicity, Reproductive Toxicity
CarcinogenicityMany aromatic amines are classified as known or suspected carcinogens.[4]Data not available
MutagenicityData not available.Not Classified
Reproductive ToxicityData not available.Not Classified

Experimental Protocols for Safety Assessment

The following are summaries of standard OECD guidelines for assessing the key toxicological endpoints of chemicals like this compound.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)
  • Principle: A stepwise procedure where a fixed dose is administered to a small group of animals of a single sex (usually females). The response determines the next dose level. The aim is to identify a dose that produces clear signs of toxicity without mortality.

  • Methodology:

    • Sighting Study: A preliminary study to determine the appropriate starting dose.

    • Main Study: Groups of animals are dosed in a stepwise manner using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).

    • Administration: The test substance is administered orally by gavage.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Necropsy: A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The results are used to classify the substance for acute oral toxicity according to the GHS.[5]

In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)
  • Principle: This in vitro method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential, thereby avoiding the use of live animals. The test chemical's ability to cause cytotoxicity in the RhE model is measured.

  • Methodology:

    • Test System: A commercially available, validated RhE model is used.

    • Application: The test chemical is applied topically to the surface of the RhE tissue.

    • Incubation: The treated tissues are incubated for a defined period.

    • Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay), which measures the reduction of a yellow tetrazolium salt to a blue formazan product by metabolically active cells.

  • Data Analysis: The reduction in cell viability compared to negative controls is used to classify the chemical as an irritant or non-irritant.[1][6]

Acute Eye Irritation/Corrosion - OECD Test Guideline 405
  • Principle: The test substance is applied to the eye of a single animal (typically an albino rabbit) to assess the potential for eye irritation or corrosion. A sequential testing strategy is employed to minimize animal use.

  • Methodology:

    • Animal Selection: Healthy, young adult albino rabbits are used.

    • Application: A single dose of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

    • Observation: The eyes are examined at specific intervals (1, 24, 48, and 72 hours) for signs of corneal opacity, iritis, and conjunctival redness and swelling.

    • Sequential Testing: If the initial test does not show a corrosive or severe irritant effect, the response is confirmed in up to two additional animals.

  • Data Analysis: The severity and reversibility of the ocular lesions are used to classify the substance for its eye irritation potential.[4][7]

Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following are general handling and PPE recommendations.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Containment: Use appropriate containment measures, such as glove boxes, for highly hazardous operations or when handling larger quantities.

Personal Protective Equipment
  • Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn in situations with a high risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Consult the glove manufacturer's compatibility data for specific breakthrough times.

    • Lab Coat: A lab coat or chemical-resistant apron must be worn.

  • Respiratory Protection: If engineering controls are not sufficient to control exposure, or for emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Hygiene Practices
  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures
  • Small Spills:

    • Evacuate the area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for proper disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately and call for emergency response.

    • Prevent the spill from entering drains or waterways.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This material may be classified as hazardous waste.

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships for the safe handling and assessment of this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound Start Start: Need to Handle This compound ObtainSDS Obtain and Review SDS Start->ObtainSDS RiskAssessment Conduct Risk Assessment EngineeringControls Implement Engineering Controls (Fume Hood, etc.) RiskAssessment->EngineeringControls SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE EmergencyPrep Ensure Emergency Preparedness (Eyewash, Shower, Spill Kit) RiskAssessment->EmergencyPrep ObtainSDS->RiskAssessment Handling Perform Handling/Experiment EngineeringControls->Handling SelectPPE->Handling Decontamination Decontaminate Work Area Handling->Decontamination WasteDisposal Dispose of Waste Properly Decontamination->WasteDisposal End End WasteDisposal->End EmergencyPrep->Handling

Caption: General workflow for safely handling this compound.

First_Aid_Decision_Tree First Aid Decision Tree for Exposure Exposure Exposure Occurs Route Route of Exposure? Exposure->Route Inhalation Inhalation Route->Inhalation Inhalation Skin Skin Contact Route->Skin Skin Eye Eye Contact Route->Eye Eye Ingestion Ingestion Route->Ingestion Ingestion ActionInhalation Move to Fresh Air Provide Artificial Respiration if Needed Inhalation->ActionInhalation ActionSkin Remove Contaminated Clothing Flush Skin with Water (15 min) Skin->ActionSkin ActionEye Flush Eyes with Water (15 min) Remove Contact Lenses Eye->ActionEye ActionIngestion Rinse Mouth Do NOT Induce Vomiting Ingestion->ActionIngestion SeekMedical Seek Immediate Medical Attention ActionInhalation->SeekMedical ActionSkin->SeekMedical ActionEye->SeekMedical ActionIngestion->SeekMedical

Caption: Decision tree for first aid response to exposure.

References

A Technical Guide to N1-Benzylbenzene-1,2-diamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Synthetic Building Block

N1-Benzylbenzene-1,2-diamine is a valuable chemical intermediate widely utilized in organic synthesis and of growing interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and potential applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Commercial Availability

This compound is readily available from a range of commercial suppliers, catering to both research and bulk quantity requirements. The following table summarizes a selection of suppliers and their typical product offerings. Prices and availability are subject to change and should be confirmed with the respective suppliers.

SupplierProduct NamePurityQuantity
SynQuest LaboratoriesN-Benzyl-1,2-diaminobenzene>95%1g, 5g, 25g
J&W PharmlabN-Benzyl-benzene-1,2-diamine96%5g, 25g
CrysdotThis compound95+%10g
ChemScene2-(Benzylamino)aniline>98%1g, 5g
TRCThis compound>97%500mg
Biosynth CarbosynthN-Benzylbenzene-1,2-diamine>95%500mg, 1g, 5g
Amadis ChemicalThis compound97%Inquire
Sigma-AldrichThis compound95%Inquire
BLD PharmThis compound>97%1g, 5g, 25g

Synthesis of this compound Derivatives: A Representative Protocol

The synthesis of N1-substituted benzene-1,2-diamines can be achieved through a reliable two-step process involving nucleophilic aromatic substitution followed by the reduction of a nitro group. The following protocol is a representative example for the synthesis of a derivative, N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine, which can be adapted for the synthesis of the parent compound by using benzylamine as the starting material.[1]

Step 1: Synthesis of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline

Materials:

  • 1-fluoro-2-nitrobenzene

  • 3,5-bis(trifluoromethyl)benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-fluoro-2-nitrobenzene (1.0 eq) in acetonitrile, add 3,5-bis(trifluoromethyl)benzylamine (1.0 eq) and potassium carbonate (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-substituted nitroaniline.

  • The product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine

Materials:

  • N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve the N-substituted nitroaniline (1.0 eq) in ethanol.

  • Add a catalytic amount of 10% palladium on carbon.

  • Pressurize the vessel with hydrogen gas (e.g., 4 bar) and shake at room temperature for several hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Evaporate the solvent under reduced pressure to obtain the desired N1-substituted benzene-1,2-diamine. The product is often of sufficient purity for subsequent reactions without further purification.[1]

Applications in Organic Synthesis and Drug Discovery

This compound is a versatile building block in organic synthesis, primarily due to the presence of two nucleophilic amine groups.

Synthesis of Quinoxaline Derivatives

A common application is in the synthesis of quinoxaline derivatives, which are known to possess a wide range of biological activities. The general reaction involves the condensation of this compound with a 1,2-dicarbonyl compound.[2]

General Experimental Protocol for Quinoxaline Synthesis:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add the 1,2-dicarbonyl compound (e.g., benzil) (1.0 eq) to the solution.

  • The reaction can be performed at room temperature or with gentle heating, and a catalytic amount of acid (e.g., acetic acid) can be added to facilitate the condensation.

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed, and the crude product is purified by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A This compound C Condensation (Acid Catalyst, Solvent) A->C B 1,2-Dicarbonyl Compound (e.g., Benzil) B->C D Quinoxaline Derivative C->D

Caption: Synthetic pathway for quinoxaline derivatives.

Potential as an Enzyme Inhibitor in Drug Development

While direct evidence for the biological activity of this compound is limited in publicly available literature, its structural analogs have shown promise. For instance, the related compound N1-benzylbenzene-1,4-diamine has been investigated as a potential inhibitor of human sirtuin type 2 (SIRT2), a class of enzymes implicated in various cellular processes and diseases.[3] This suggests that this compound could also serve as a scaffold for the development of novel enzyme inhibitors.

A hypothetical signaling pathway involving the inhibition of a deacetylase enzyme like SIRT2 by a compound derived from this compound is depicted below.

G cluster_pathway Hypothetical SIRT2 Inhibition Pathway SIRT2 SIRT2 (Deacetylase) Deacetylated_Substrate Deacetylated Substrate SIRT2->Deacetylated_Substrate Deacetylation Substrate Acetylated Substrate (e.g., α-tubulin) Substrate->SIRT2 Cellular_Process Downstream Cellular Processes (e.g., Cytoskeletal Dynamics) Deacetylated_Substrate->Cellular_Process Inhibitor This compound Derivative Inhibitor->SIRT2 Inhibition

Caption: Hypothetical SIRT2 inhibition pathway.

To investigate the potential of this compound or its derivatives as enzyme inhibitors, a structured experimental workflow would be necessary.

G cluster_workflow Enzyme Inhibition Assay Workflow start Start step1 Prepare Reagents: - Enzyme (e.g., SIRT2) - Substrate (Fluorogenic) - Buffer - Test Compound start->step1 step2 Incubate Enzyme with Test Compound step1->step2 step3 Initiate Reaction by adding Substrate step2->step3 step4 Monitor Fluorescence Signal over Time step3->step4 step5 Data Analysis: - Calculate Initial Rates - Determine IC50 Value step4->step5 end End step5->end

Caption: Workflow for an enzyme inhibition assay.

This guide provides a foundational understanding of this compound for its application in research and development. Its commercial availability and versatile reactivity make it a valuable tool for synthetic and medicinal chemists. Further exploration of its biological activities and those of its derivatives may unveil novel therapeutic agents.

References

An In-depth Technical Guide to N1-Benzylbenzene-1,2-diamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N1-Benzylbenzene-1,2-diamine (CAS No. 5822-13-9) is an aromatic diamine that has garnered considerable attention as a building block in organic synthesis. The presence of two nucleophilic nitrogen atoms in a 1,2-relationship, with one being a secondary amine and the other a primary amine, allows for sequential and selective reactions to construct complex molecular frameworks. This reactivity is particularly exploited in the synthesis of benzimidazoles, a class of heterocyclic compounds renowned for their broad spectrum of biological activities. Benzimidazole derivatives synthesized from this compound have shown promise as anticancer agents, with some exhibiting potent cytotoxic effects against various cancer cell lines. This guide aims to consolidate the existing knowledge on this compound, providing a detailed overview of its synthesis and its application as a precursor to bioactive molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes. The most common approaches involve either the direct selective benzylation of a pre-existing diamine or a two-step process involving nucleophilic substitution followed by reduction.

Method 1: Selective Mono-N-benzylation of Benzene-1,2-diamine

A direct and efficient method involves the selective benzylation of one of the amino groups of benzene-1,2-diamine. A recent study has demonstrated an organocatalyzed approach using benzyl alcohol as the benzylating agent. This method is advantageous due to its greener reaction conditions, producing water as the only byproduct[1].

Experimental Protocol:

  • Reactants: Benzene-1,2-diamine (1 equivalent), Benzyl alcohol (1.2 equivalents).

  • Catalyst: An appropriate organocatalyst (e.g., a zwitterionic imidazolium salt) is used.

  • Solvent: Toluene or another suitable aprotic solvent.

  • Procedure:

    • To a solution of benzene-1,2-diamine in toluene, add the organocatalyst.

    • Add benzyl alcohol to the mixture.

    • Reflux the reaction mixture for the time specified in the literature (typically monitored by TLC for completion).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound[1].

Method 2: Two-Step Synthesis from 1-Fluoro-2-nitrobenzene

This method involves the initial formation of the N-benzyl bond via nucleophilic aromatic substitution, followed by the reduction of the nitro group to form the second amine. This is a robust and commonly cited pathway for preparing N-substituted o-phenylenediamines[2][3].

Experimental Protocol:

  • Step 1: Synthesis of N-benzyl-2-nitroaniline

    • Reactants: 1-Fluoro-2-nitrobenzene (1 equivalent), Benzylamine (1.1 equivalents), Triethylamine (TEA) (1.3 equivalents)[2].

    • Solvent: Dimethyl sulfoxide (DMSO)[2].

    • Procedure:

      • Combine 1-fluoro-2-nitrobenzene, benzylamine, and TEA in DMSO[2].

      • Stir the solution at 100 °C for 18 hours[2].

      • After cooling, pour the orange solution into water. The product, N-benzyl-2-nitroaniline, will precipitate[2].

      • Collect the solid by filtration and wash with water. The crude product can be used in the next step without further purification.

  • Step 2: Reduction of N-benzyl-2-nitroaniline

    • Reactants: N-benzyl-2-nitroaniline (1 equivalent), Iron powder (6 equivalents), Ammonium chloride (6 equivalents)[4]. (Note: This is a general procedure for nitro group reduction, adapted from a similar substrate).

    • Solvent: Ethanol and Water[4].

    • Procedure:

      • Dissolve the crude N-benzyl-2-nitroaniline in hot ethanol[4].

      • Add iron powder, followed by a solution of ammonium chloride in water[4].

      • Heat the mixture at 80 °C for 1-3 hours, monitoring the reaction by TLC[4].

      • After cooling, quench the reaction with a saturated solution of sodium bicarbonate[4].

      • Partially evaporate the solvent and extract the residue with a suitable organic solvent (e.g., CH2Cl2)[4].

      • Wash the organic phase with saturated sodium bicarbonate and brine, then dry over anhydrous MgSO4 or Na2SO4[4].

      • Concentrate the organic phase to dryness to afford this compound[4].

Synthetic Workflow Diagrams

Synthesis_Method_1 Benzene-1,2-diamine Benzene-1,2-diamine Reaction Organocatalyst Toluene, Reflux Benzene-1,2-diamine->Reaction Benzyl_alcohol Benzyl_alcohol Benzyl_alcohol->Reaction Product This compound Reaction->Product Water Water (byproduct) Reaction->Water

Caption: Method 1 - Selective organocatalyzed N-benzylation.

Synthesis_Method_2 cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction 1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene Reaction1 TEA, DMSO 100 °C 1-Fluoro-2-nitrobenzene->Reaction1 Benzylamine Benzylamine Benzylamine->Reaction1 Intermediate N-benzyl-2-nitroaniline Reaction1->Intermediate Reaction2 Fe, NH4Cl EtOH/H2O, 80 °C Intermediate->Reaction2 Product This compound Reaction2->Product

Caption: Method 2 - Two-step synthesis via nitro-intermediate.

Physicochemical and Spectroscopic Data

A compilation of known physical and chemical properties of this compound is presented below. Spectroscopic data, while not extensively published for the parent compound, can be inferred from closely related analogs.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5822-13-9[5]
Molecular Formula C₁₃H₁₄N₂[6]
Molecular Weight 198.27 g/mol [6]
Melting Point 163-165 °C (from toluene)
Boiling Point 154 °C (at 0.1 Torr)
pKa (predicted) 5.48 ± 0.10
XLogP3 2.7

Table 2: Spectroscopic Data for N1-benzyl-4-chlorobenzene-1,2-diamine (A Representative Analog)

Data TypeSpectral DetailsReference
¹H NMR (500 MHz, CDCl₃) δ 7.41-7.27 (m, 5H), 6.76-6.69 (m, 2H), 6.55 (d, J = 8.3 Hz, 1H), 4.28 (s, 2H), 3.42 (bs, 2H)[4]
¹³C NMR (126 MHz, CDCl₃) δ 138.97, 136.05, 135.61, 128.69, 127.75, 127.43, 123.64, 120.03, 116.15, 112.94, 48.71[4]
HRMS (ESI-QTOF) m/z: [M + H]⁺ calcd for C₁₃H₁₃ClN₂, 233.0840; found, 233.0869[4]

Applications in Medicinal Chemistry: A Precursor to Anticancer Agents

The primary and most significant application of this compound is its use as a starting material for the synthesis of 1,2-disubstituted benzimidazoles. These compounds are of high interest in drug discovery due to their ability to interact with various biological targets.

Synthesis of 1,2-Disubstituted Benzimidazoles

The condensation reaction between this compound and various aldehydes or benzylamines is a facile method to produce a library of 1-benzyl-2-substituted-benzimidazoles. These reactions can be performed under solvent-free conditions using an oxidizing agent like sodium metabisulfite (Na₂S₂O₅)[7][8].

Benzimidazole_Synthesis This compound This compound Reaction Na2S2O5 Solvent-free This compound->Reaction Aldehyde R-CHO (or Benzylamine) Aldehyde->Reaction Product 1-Benzyl-2-(R)-benzimidazole Reaction->Product

Caption: Synthesis of 1,2-disubstituted benzimidazoles.
Cytotoxic Activity of Benzimidazole Derivatives

Numerous studies have demonstrated the potent anticancer activity of benzimidazoles derived from this compound. These compounds have been evaluated against a range of human cancer cell lines.

Table 3: Cytotoxic Activity of Selected 1,2-Disubstituted Benzimidazoles Derived from this compound

Compound IDCancer Cell LineIC₅₀ (µM)Reference Drug (IC₅₀, µM)Reference
6j MCF-7 (Breast)2.55 ± 0.125-FU (6.08 ± 0.21)[7]
6k MCF-7 (Breast)3.56 ± 0.155-FU (6.08 ± 0.21)[7]
6l MCF-7 (Breast)4.50 ± 0.185-FU (6.08 ± 0.21)[7]
6n MCF-7 (Breast)3.88 ± 0.165-FU (6.08 ± 0.21)[7]
6k A549 (Lung)3.22 ± 0.135-FU (3.77 ± 0.14)[7]

5-FU: 5-Fluorouracil

The data clearly indicates that several derivatives exhibit cytotoxicity comparable to or greater than the standard chemotherapeutic agent 5-Fluorouracil, highlighting the potential of this chemical scaffold in oncology research[7].

Mechanism of Action and Signaling Pathways

The anticancer effects of benzimidazole derivatives are multifaceted. While this compound itself is a precursor, its derivatives have been shown to engage several key cellular pathways implicated in cancer progression.

Sirtuin Inhibition

One of the emerging mechanisms of action for benzimidazole-based compounds is the inhibition of sirtuins (SIRTs), a class of NAD⁺-dependent histone deacetylases[1]. Sirtuins, particularly SIRT1, SIRT2, and SIRT3, are often overexpressed in cancer cells and play crucial roles in cell survival, proliferation, and resistance to apoptosis. Inhibition of these enzymes can lead to cell cycle arrest and induce programmed cell death[7][9][10]. Several studies have identified benzimidazole derivatives as potent inhibitors of SIRT1 and SIRT2[9].

Induction of Apoptosis

Benzimidazole derivatives often exert their anticancer effects by inducing apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway of apoptosis is a common target. Treatment of cancer cells with these compounds has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2[11][12]. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-7), which are the executioners of apoptosis, leading to cell death[12].

Apoptosis_Pathway Benzimidazole Benzimidazole Derivative (from this compound) SIRT1_2 SIRT1 / SIRT2 Benzimidazole->SIRT1_2 Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Benzimidazole->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Benzimidazole->Bax Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytoC Cytochrome c (release) Mitochondrion->CytoC Casp9 Caspase-9 (activation) CytoC->Casp9 Casp7 Caspase-7 (activation) Casp9->Casp7 Apoptosis Apoptosis Casp7->Apoptosis

Caption: Proposed mechanism of action via apoptosis induction.

Conclusion

This compound is a highly valuable and versatile intermediate in organic and medicinal chemistry. The synthetic routes to this compound are well-established, offering efficient access for research and development. Its primary utility lies in its role as a key precursor for 1,2-disubstituted benzimidazoles, a privileged scaffold in drug discovery. The resulting derivatives have demonstrated significant potential as anticancer agents, with activities often mediated through the inhibition of critical cellular targets like sirtuins and the induction of apoptotic pathways. This guide consolidates the key literature, providing researchers and drug development professionals with a foundational understanding and practical protocols related to this compound, thereby facilitating its further exploration in the quest for novel therapeutics.

References

Technical Guide: Physical Properties of N-benzyl-o-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical properties of N-benzyl-o-phenylenediamine. The information is compiled from various chemical data sources to assist researchers in its handling, characterization, and application in further synthesis or drug development processes.

Chemical Identity and Structure

N-benzyl-o-phenylenediamine, also known as N-Benzyl-1,2-benzenediamine, is an aromatic amine. Its structure consists of an o-phenylenediamine core substituted with a benzyl group on one of the amino functions.

  • IUPAC Name: 1-N-benzylbenzene-1,2-diamine

  • CAS Number: 5822-13-9[1]

  • Molecular Formula: C₁₃H₁₄N₂[1]

  • Molecular Weight: 198.26 g/mol [1]

Physical Properties

The key physical properties of N-benzyl-o-phenylenediamine are summarized in the table below. These values are critical for its purification, storage, and use in chemical reactions.

PropertyValueNotesSource(s)
Melting Point 163-165 °CMeasured in toluene.[1][2]
Boiling Point 154 °CAt a reduced pressure of 0.1 Torr.[2]
Density 1.153 ± 0.06 g/cm³Predicted value at 20 °C and 760 Torr.[1][2]
Solubility Very slightly soluble (0.22 g/L)Calculated value in water at 25 °C.[1]
Appearance Crystalline solidThe color is reported as black.[2]
pKa 5.48 ± 0.10Predicted value.[2]
Storage Temp. Room TemperatureRecommended to be kept in a dark place under an inert atmosphere.[2]

For comparative purposes, the physical properties of a related compound, N-Benzyl-4-methyl-o-phenylenediamine (CAS: 39235-93-3, Molecular Formula: C₁₄H₁₆N₂), are provided below.

PropertyValueSource(s)
Molecular Weight 212.29 g/mol [3]
Boiling Point 403.4 °CAt 760 mmHg.
Density 1.126 g/cm³
Flash Point 233.8 °C

Experimental Protocols

While specific, detailed experimental protocols for the determination of each physical property of N-benzyl-o-phenylenediamine are not available in single documents, general methodologies can be outlined based on common laboratory practices and synthesis reports for analogous compounds.

A. Synthesis of N-benzyl-o-phenylenediamine via N-alkylation

The synthesis of N-benzyl-o-phenylenediamine can be achieved through the N-alkylation of o-phenylenediamine with a benzyl source, such as benzyl alcohol, often facilitated by a catalyst.

  • Reaction Setup: A mixture of o-phenylenediamine (0.5 mmol), benzyl alcohol (1 mmol), a suitable catalyst (e.g., Palladium on carbon nitride, 10 mg), and a base (e.g., Cs₂CO₃, 0.5 mmol) is prepared in a solvent like toluene (2 mL).[4]

  • Procedure: The reaction mixture is heated in a sealed vessel at a specified temperature (e.g., 140 °C) for a set duration (e.g., 24 hours).[4]

  • Purification: Upon completion, the reaction mixture is cooled, and the solid catalyst is separated by filtration. The solvent is removed under reduced pressure. The resulting crude product is then purified, typically using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/dichloromethane) to afford the pure N-benzyl-o-phenylenediamine.[5]

B. Characterization and Property Determination

  • Melting Point: The melting point of the purified solid is determined using a standard melting point apparatus. The substance is packed into a capillary tube and heated slowly, with the range recorded from the onset of melting to the complete liquefaction of the material.

  • Boiling Point: The boiling point at reduced pressure is measured using vacuum distillation. The temperature at which the liquid boils and its vapor condenses at a specific, stable sub-atmospheric pressure is recorded.

  • Spectroscopic Analysis: The chemical structure and purity are confirmed using spectroscopic methods.

    • NMR Spectroscopy (¹H and ¹³C): A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed to confirm the proton and carbon environments, ensuring the correct structure has been synthesized.[5][6]

    • FTIR Spectroscopy: The presence of characteristic functional groups (e.g., N-H and C-N stretching) is confirmed by analyzing the infrared spectrum of the sample, often prepared as a KBr pellet.[7][8]

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of N-benzyl-o-phenylenediamine.

Synthesis_Characterization_Workflow Synthesis and Characterization Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Physical Property Analysis reactant1 o-Phenylenediamine reaction Catalytic N-Alkylation (e.g., Pd/CN, 140°C, 24h) reactant1->reaction reactant2 Benzyl Alcohol reactant2->reaction purification Column Chromatography reaction->purification Crude Product product Pure N-benzyl- o-phenylenediamine purification->product mp Melting Point Determination product->mp bp Boiling Point (Reduced Pressure) product->bp spec Spectroscopy (NMR, FTIR, MS) product->spec sol Solubility Testing product->sol

References

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using N1-Benzylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of biologically relevant heterocyclic compounds, specifically benzimidazoles and quinoxalines, using N¹-Benzylbenzene-1,2-diamine as a key starting material. The protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development, offering clear guidance on reaction setup, execution, and product analysis.

Introduction

N¹-Benzylbenzene-1,2-diamine is a versatile building block for the synthesis of a variety of heterocyclic scaffolds. The presence of the benzyl group at the N1 position allows for the creation of 1-substituted benzimidazoles and quinoxalines, which are prevalent motifs in many pharmacologically active compounds. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Similarly, quinoxaline derivatives are recognized for their diverse therapeutic applications, such as anticancer, antimalarial, and antimicrobial agents.[4][5][6]

This document outlines detailed protocols for the synthesis of these important heterocyclic systems, provides quantitative data for specific reactions, and illustrates the synthetic workflows.

Synthesis of 1,2-Disubstituted Benzimidazoles

The condensation of N¹-Benzylbenzene-1,2-diamine with various aldehydes is a common and effective method for the synthesis of 1,2-disubstituted benzimidazoles. This reaction can be carried out under solvent-free conditions using an oxidizing agent such as sodium metabisulfite (Na₂S₂O₅), offering an environmentally friendly approach.[7]

Experimental Protocol: Solvent-Free Synthesis of 1-Benzyl-2-aryl-1H-benzo[d]imidazoles[7]
  • Reactant Preparation: In a round-bottom flask, add N¹-Benzylbenzene-1,2-diamine (1.0 mmol), the desired aromatic aldehyde (1.2 mmol), and sodium metabisulfite (2.0 mmol).

  • Reaction Execution: Heat the mixture at 80°C with continuous stirring for the time specified in Table 1. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure 1,2-disubstituted benzimidazole.

Data Presentation: Synthesis of 1-Benzyl-2-aryl-1H-benzo[d]imidazoles
EntryAldehydeProductTime (h)Yield (%)
1Benzaldehyde1-Benzyl-2-phenyl-1H-benzo[d]imidazole295
24-Methylbenzaldehyde1-Benzyl-2-(p-tolyl)-1H-benzo[d]imidazole2.592
34-Methoxybenzaldehyde1-Benzyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole2.594
44-Chlorobenzaldehyde1-Benzyl-2-(4-chlorophenyl)-1H-benzo[d]imidazole390
5Pyridine-3-carbaldehyde1-Benzyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole388

Table 1: Yields for the synthesis of various 1-benzyl-2-aryl-1H-benzo[d]imidazoles.

Biological Activity Data: Cytotoxicity of Synthesized Benzimidazoles[7]

The cytotoxic activity of the synthesized compounds was evaluated against three human cancer cell lines: A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer).

CompoundA549 IC₅₀ (µM)HeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)
1-Benzyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole with N-1 benzyl substituted with 4-methyl3.22>502.55
1-Benzyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole with N-1 benzyl substituted with 4-methoxy4.15>503.80
1-Benzyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole with N-1 benzyl substituted with 3,4-methylenedioxy5.20>504.50
5-Fluorouracil (Control) 3.77 4.85 6.08

Table 2: In vitro cytotoxic activity (IC₅₀ values) of selected 1,2-disubstituted benzimidazoles.[7]

Synthesis of Quinoxalines

Quinoxaline derivatives are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9] While specific examples starting from N¹-Benzylbenzene-1,2-diamine are not extensively detailed in the literature, the general protocol is applicable. The following is a generalized procedure based on established methods.

Experimental Protocol: General Synthesis of 1-Benzyl-Substituted Quinoxalines
  • Reactant Preparation: Dissolve N¹-Benzylbenzene-1,2-diamine (1.0 mmol) and a 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of a suitable catalyst (e.g., a few drops of acetic acid or a catalytic amount of a solid acid catalyst).

  • Reaction Execution: Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.

Visualizations

Synthetic Workflow for 1,2-Disubstituted Benzimidazoles

cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_purification Purification cluster_product Final Product N1-Benzylbenzene-1,2-diamine This compound Reaction Condensation Na2S2O5, 80°C Solvent-free This compound->Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction Work-up Aqueous Work-up & Extraction Reaction->Work-up Purification Column Chromatography Work-up->Purification Product 1-Benzyl-2-aryl-1H-benzo[d]imidazole Purification->Product

Caption: Workflow for the synthesis of 1,2-disubstituted benzimidazoles.

General Synthetic Route to Quinoxalines

cluster_start Starting Materials cluster_reaction Condensation Reaction cluster_purification Purification cluster_product Final Product This compound This compound Reaction Cyclocondensation Catalyst (e.g., Acetic Acid) Ethanol, Reflux This compound->Reaction 1,2-Dicarbonyl Compound 1,2-Dicarbonyl Compound 1,2-Dicarbonyl Compound->Reaction Work-up Cooling & Filtration or Solvent Removal Reaction->Work-up Purification Recrystallization Work-up->Purification Product 1-Benzyl-substituted Quinoxaline Purification->Product

Caption: General workflow for the synthesis of quinoxalines.

Drug Discovery and Development Workflow

cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development cluster_application Therapeutic Application Synthesis Synthesis of Heterocyclic Library Screening Biological Screening (e.g., Anticancer, Antimicrobial) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt Preclinical Preclinical Studies (In vivo efficacy, Toxicology) LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Potential New Therapeutic Agent Clinical->Drug

Caption: From synthesis to potential therapeutic application.

References

Application Notes and Protocols: N1-Benzylbenzene-1,2-diamine in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis and potential applications of N1-Benzylbenzene-1,2-diamine as a versatile N,N'-bidentate ligand in transition metal catalysis. Detailed protocols for the synthesis of the ligand and its derivatives, along with a specific application in a copper-catalyzed cascade reaction, are presented.

Introduction to this compound as a Ligand

This compound is an organic compound featuring a benzene ring substituted with two amino groups at the 1 and 2 positions, and a benzyl group attached to one of the nitrogen atoms. This structure provides two nitrogen donor atoms, making it an effective bidentate ligand for coordinating with various transition metals. The presence of both a primary and a secondary amine allows for further functionalization, enabling the synthesis of a diverse library of ligands with tunable steric and electronic properties. These characteristics make this compound and its derivatives promising candidates for ligands in a range of catalytic applications, including cross-coupling reactions, asymmetric synthesis, and oxidation catalysis. The aromatic backbone and the benzyl group also contribute to the stability of the resulting metal complexes.

Synthesis of N1-Substituted Benzene-1,2-diamines

The synthesis of N1-substituted benzene-1,2-diamines can be achieved through a two-step process involving nucleophilic aromatic substitution followed by the reduction of a nitro group.

2.1. General Synthesis Workflow

The general workflow for the synthesis of N1-substituted benzene-1,2-diamines is depicted below.

G cluster_start Starting Materials cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Catalytic Hydrogenation A Substituted Benzylamine D N-Substituted-2-nitroaniline Intermediate A->D B 1-Fluoro-2-nitrobenzene B->D C Base (e.g., K2CO3) C->D F Final Product: N1-Substituted-benzene-1,2-diamine D->F E Pd/C Catalyst H2 atmosphere E->F

General synthesis workflow for N1-substituted benzene-1,2-diamines.

2.2. Experimental Protocol: Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine [1]

This protocol details the synthesis of a specific derivative of this compound.

Step 1: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline [1]

  • In a round-bottom flask, combine (3,5-bis(trifluoromethyl)phenyl)methanamine (10 mmol, 2.43 g), 1-fluoro-2-nitrobenzene (10 mmol, 1.05 mL), and potassium carbonate (10 mmol, 1.38 g).

  • Add anhydrous dimethylformamide (DMF, 20 mL) to the mixture.

  • Stir the reaction mixture at 25 °C for 72 hours.

  • After the reaction is complete, dilute the mixture with water (40 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the N-substituted nitroaniline.

Step 2: Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine [1]

  • In a hydrogenation apparatus, dissolve the N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline (10.8 mmol, 3.93 g) in ethanol (50 mL).

  • Add 10% Palladium on carbon (Pd/C, 100 mg) to the solution.

  • Shake the mixture in a hydrogen atmosphere (4 bar) at 25 °C for 6 hours.

  • After the reaction, filter the mixture through Celite® to remove the Pd/C catalyst.

  • Evaporate the volatile components in vacuo to yield the final product.

CompoundStarting MaterialsReagentsSolventYield
N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline(3,5-bis(trifluoromethyl)phenyl)methanamine, 1-fluoro-2-nitrobenzeneK₂CO₃DMF98%[1]
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamineN-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline10% Pd/C, H₂Ethanol97%[1]

2.3. Experimental Protocol: Synthesis of N1-benzyl-4-chloro-benzene-1,2-diamine [2]

This protocol describes an alternative reduction method using iron powder.

  • Dissolve N-benzyl-4-chloro-2-nitroaniline (6.10 mmol, 1.6 g) in hot ethanol (50 mL).

  • Add iron powder (36.6 mmol, 2.0 g) to the solution.

  • Add a solution of ammonium chloride (36.6 mmol, 1.9 g) in water (50 mL).

  • Heat the mixture at 80 °C for 1-3 hours, monitoring the reaction progress by TLC or HPLC.

  • After cooling, quench the reaction with a saturated solution of sodium bicarbonate (50 mL).

  • Partially evaporate the solvent.

  • Treat the residue with dichloromethane (CH₂Cl₂, 300 mL) and wash with a saturated solution of sodium bicarbonate (3 x 100 mL) and brine (3 x 100 mL).

  • Dry the organic phase over magnesium sulfate (MgSO₄) and concentrate to dryness to afford the diamine product.

CompoundStarting MaterialReducing AgentSolvent SystemYield
N1-benzyl-4-chlorobenzene-1,2-diamineN-benzyl-4-chloro-2-nitroanilineIron powder, NH₄ClEthanol/Water98%[2]

Application in Transition Metal Catalysis: Copper-Catalyzed Cascade Reaction

While direct catalytic applications of this compound are still emerging, the closely related N-phenyl-o-phenylenediamine has been successfully employed in a copper-catalyzed cascade reaction. This provides a strong indication of the potential of N-benzylated analogs in similar transformations.

3.1. Reaction Overview: Synthesis of Hydroxylated Benzimidazoles

A practical protocol for the construction of hydroxylated 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenols (PBIs) from N-phenyl-o-phenylenediamine and benzaldehydes has been developed.[2][3] This cascade reaction is catalyzed by copper(II) acetate with air as the oxidant.[2][3]

Proposed Reaction Mechanism

The proposed mechanism involves a one-pot cascade of dehydration condensation, intramolecular cyclization, and aromatic C-H hydroxylation.[2][3]

G A N-Phenyl-o-phenylenediamine + Benzaldehyde B Dehydration Condensation A->B C Intramolecular Cyclization B->C D Aromatic C-H Hydroxylation C->D E Hydroxylated Benzimidazole Product D->E Catalyst Cu(OAc)2, Air (Oxidant) Catalyst->B Catalyst->C Catalyst->D

Proposed cascade reaction mechanism.

3.2. Experimental Protocol: Copper-Catalyzed Synthesis of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols [2][3]

This protocol is adapted from the synthesis using N-phenyl-o-phenylenediamine and is expected to be applicable to N-benzyl-o-phenylenediamine with minor modifications.

  • To a reaction vessel, add N-phenyl-o-phenylenediamine (or N-benzyl-o-phenylenediamine), the desired benzaldehyde derivative, and anhydrous copper(II) acetate (Cu(OAc)₂).

  • Add dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the mixture in the presence of air (as the oxidant).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to obtain the hydroxylated benzimidazole derivative.

SubstratesCatalystOxidantSolventYield Range
N-Phenyl-o-phenylenediamine, BenzaldehydesAnhydrous Cu(OAc)₂AirDMSO69-81%[2][3]

Potential Applications and Future Outlook

The bidentate nature and tunable electronic and steric properties of this compound and its derivatives make them highly attractive ligands for a variety of transition metal-catalyzed reactions.

  • Asymmetric Catalysis: Chiral versions of this compound could be synthesized and employed in asymmetric transformations such as transfer hydrogenation of ketones and imines, which are crucial steps in the synthesis of chiral alcohols and amines for the pharmaceutical industry. The development of ruthenium and rhodium complexes with these chiral ligands is a promising area of research.

  • Cross-Coupling Reactions: Palladium and nickel complexes of this compound could serve as efficient catalysts for Suzuki-Miyaura, Heck, and other cross-coupling reactions. The strong σ-donating properties of the diamine ligand can stabilize the metal center and facilitate key steps in the catalytic cycle.

  • Medicinal Chemistry: Transition metal complexes of diamine ligands have shown potential in biological applications, such as DNA binding and cytotoxicity. Further investigation into the biological activity of metal complexes of this compound could lead to the development of new therapeutic agents.

The continued exploration of this compound and its derivatives as ligands is expected to yield novel and efficient catalytic systems for a broad range of organic transformations, with significant implications for academic research and industrial applications, particularly in drug development and fine chemical synthesis.

References

Application Notes and Protocols for Polymerization Reactions Involving N1-Benzylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N1-Benzylbenzene-1,2-diamine is an N-substituted aromatic diamine with potential as a monomer for the synthesis of novel conductive and functional polymers. The presence of the benzyl group is anticipated to enhance solubility and processability compared to unsubstituted poly(o-phenylenediamine). The resulting polymer, poly(this compound), is expected to exhibit interesting electronic, optical, and potentially biological properties, making it a candidate for applications in organic electronics, sensors, and drug delivery systems. This document outlines potential synthetic routes and characterization methods for this polymer.

Predicted Polymerization Methods

Based on literature for similar monomers, three primary methods are proposed for the polymerization of this compound: Chemical Oxidative Polymerization, Enzymatic Polymerization, and Electrochemical Polymerization.

Chemical Oxidative Polymerization

This is a common and straightforward method for polymerizing aniline and its derivatives. An oxidizing agent is used to initiate the polymerization in an acidic medium.

Experimental Protocol:

  • Monomer Solution Preparation: Dissolve 10 mmol of this compound in 50 mL of 1 M hydrochloric acid (HCl) in a three-necked flask equipped with a mechanical stirrer and a dropping funnel. The solution should be cooled to 0-5 °C in an ice bath.

  • Oxidant Solution Preparation: In a separate beaker, dissolve 12 mmol of ammonium persulfate ((NH₄)₂S₂O₈) in 20 mL of 1 M HCl and cool to 0-5 °C.

  • Polymerization: Slowly add the oxidant solution dropwise to the stirred monomer solution over a period of 30-60 minutes. The reaction mixture is expected to change color, indicating the onset of polymerization.

  • Reaction Continuation: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 24 hours.

  • Isolation and Purification: Precipitate the polymer by adding the reaction mixture to a large volume of methanol. Collect the precipitate by filtration and wash it extensively with methanol and deionized water to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the polymer product under vacuum at 60 °C for 48 hours.

Illustrative Quantitative Data (Hypothetical):

ParameterExpected Value
Polymer Yield60-80%
Molecular Weight (Mw)10,000 - 25,000 g/mol
Polydispersity Index (PDI)2.0 - 3.5
Electrical Conductivity10⁻⁶ - 10⁻⁴ S/cm

Experimental Workflow for Chemical Oxidative Polymerization:

cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer_Sol Dissolve Monomer in 1M HCl Polymerization Mix and Stir at 0-5°C for 24h Monomer_Sol->Polymerization Oxidant_Sol Dissolve Oxidant in 1M HCl Oxidant_Sol->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Vacuum Dry at 60°C Filtration->Drying

Workflow for the chemical oxidative polymerization of this compound.

Enzymatic Polymerization

Enzymatic polymerization offers a greener alternative to chemical oxidation, often proceeding under milder conditions. Horseradish peroxidase (HRP) is a commonly used enzyme for this purpose.[1][2]

Experimental Protocol:

  • Buffer Preparation: Prepare a phosphate buffer solution (0.1 M, pH 7.0).

  • Reaction Mixture: In a beaker, dissolve 5 mmol of this compound in 100 mL of the phosphate buffer. Add 10 mg of Horseradish Peroxidase (HRP).

  • Initiation: Initiate the polymerization by adding 5 mL of 0.1 M hydrogen peroxide (H₂O₂) dropwise to the stirred reaction mixture.

  • Reaction Continuation: Stir the mixture at room temperature for 48 hours.

  • Enzyme Deactivation and Polymer Isolation: Stop the reaction by adding a small amount of sodium bisulfite. Precipitate the polymer by adding the reaction mixture to methanol.

  • Purification and Drying: Collect the polymer by filtration, wash with deionized water and methanol, and dry under vacuum at 50 °C.

Illustrative Quantitative Data (Hypothetical):

ParameterExpected Value
Polymer Yield40-60%
Molecular Weight (Mw)5,000 - 15,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Electrical Conductivity10⁻⁸ - 10⁻⁶ S/cm

Experimental Workflow for Enzymatic Polymerization:

cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer_Enzyme Dissolve Monomer and HRP in Phosphate Buffer Initiation Add H₂O₂ Dropwise Monomer_Enzyme->Initiation Stirring Stir at RT for 48h Initiation->Stirring Deactivation Deactivate Enzyme Stirring->Deactivation Precipitation Precipitate in Methanol Deactivation->Precipitation Drying Filter, Wash, and Dry Precipitation->Drying

Workflow for the enzymatic polymerization of this compound.

Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of the polymer film onto an electrode surface, which is advantageous for sensor and electronic device fabrication.

Experimental Protocol:

  • Electrolyte Solution: Prepare a solution of 0.1 M this compound in acetonitrile containing 0.1 M lithium perchlorate (LiClO₄) as the supporting electrolyte.

  • Electrochemical Cell: Use a three-electrode setup with a platinum or glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.

  • Polymerization: Perform cyclic voltammetry by sweeping the potential between -0.2 V and +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 20 cycles. A polymer film is expected to deposit on the working electrode.

  • Washing and Drying: After polymerization, rinse the polymer-coated electrode with acetonitrile to remove the electrolyte and unreacted monomer, and then dry it under a stream of nitrogen.

Illustrative Quantitative Data (Hypothetical):

ParameterExpected Value
Film Thickness50 - 200 nm
Redox PotentialsAnodic peak at ~0.8 V, Cathodic peak at ~0.4 V
ElectroactivityStable and reversible redox behavior
Electrical Conductivity10⁻⁵ - 10⁻³ S/cm

Experimental Workflow for Electrochemical Polymerization:

cluster_setup Setup cluster_polymerization Polymerization cluster_post_treatment Post-Treatment Electrolyte Prepare Monomer and Electrolyte Solution CV Cyclic Voltammetry (-0.2V to +1.2V) Electrolyte->CV Cell Assemble Three-Electrode Cell Cell->CV Rinsing Rinse with Acetonitrile CV->Rinsing Drying Dry with Nitrogen Rinsing->Drying

Workflow for the electrochemical polymerization of this compound.

Potential Applications and Signaling Pathways

While no specific signaling pathways involving poly(this compound) have been reported, polymers based on aniline and its derivatives have shown promise in various biomedical applications. The following is a speculative overview of potential applications and the logical relationships that might be explored.

Hypothesized Application in Drug Delivery:

The polymer could potentially be designed to encapsulate therapeutic agents. The release of these agents could be triggered by changes in the physiological environment, such as pH or redox potential, which would alter the polymer's structure and properties.

Logical Relationship for a pH-Triggered Drug Release System:

cluster_system Drug Delivery System cluster_environment Target Environment (e.g., Tumor) cluster_release Mechanism cluster_effect Outcome Polymer_Drug Polymer-Drug Conjugate Low_pH Low pH Environment Polymer_Drug->Low_pH Exposure Protonation Polymer Protonation Low_pH->Protonation Conformation Conformational Change Protonation->Conformation Drug_Release Drug Release Conformation->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

References

Application Notes and Protocols for the Synthesis of Benzimidazoles using N1-Benzylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2] Their structural similarity to naturally occurring nucleotides allows them to interact readily with biological macromolecules.[3] This has led to the development of benzimidazole-containing drugs with a wide range of applications, including as anti-ulcer, anti-tumor, and anti-viral agents. The synthesis of the benzimidazole scaffold is a key step in the development of new therapeutic agents. A common and effective method for synthesizing 1,2-disubstituted benzimidazoles is through the condensation reaction of N1-substituted o-phenylenediamines with aldehydes.[4] This document provides detailed protocols and application notes for the synthesis of benzimidazoles using N1-Benzylbenzene-1,2-diamine as a key starting material.

Synthesis of 1,2-Disubstituted Benzimidazoles

The primary method for synthesizing 1-benzyl-2-substituted-benzimidazoles involves the cyclocondensation of this compound with a variety of aldehydes. This reaction is often facilitated by a catalyst and can be carried out under various conditions.

General Reaction Scheme

The overall reaction can be depicted as follows:

Benzimidazole Synthesis cluster_reactants Reactants cluster_products Product This compound Benzimidazole This compound->Benzimidazole + Aldehyde R-CHO Aldehyde->Benzimidazole Catalyst, Solvent, Temp.

Caption: General synthesis of 1,2-disubstituted benzimidazoles.

Quantitative Data from Representative Syntheses

The following table summarizes various catalytic systems and conditions reported for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes. While not all examples use this compound specifically, they provide a strong basis for protocol development.

CatalystAldehydeSolventTemperature (°C)Time (h)Yield (%)Reference
Ammonium ChlorideAnisaldehydeEthanol80287Indian Journal of Chemistry, 2013
Ammonium ChlorideBenzaldehydeChloroformRoom Temp.494Journal of Chemical Sciences, 2014[5]
Au/TiO24-MethylbenzaldehydeCHCl3:MeOH (3:1)252HighNanomaterials (Basel), 2020[3][6]
Nano ZnOBenzaldehydeCl2CHCHCl280-87Asian Journal of Chemistry, 2014[7]
p-Toluenesulfonic acidVarious AromaticSolvent-free (grinding)--HighRSC Advances, 2023[4]
Chlorosulfonic acidVarious Aromatic---Good-ExcellentRSC Advances, 2023[4]
H2O2/HClVarious ArylAcetonitrileRoom Temp.-ExcellentSynthesis, 2007[8]

Experimental Protocols

Protocol 1: Ammonium Chloride Catalyzed Synthesis in Ethanol

This protocol is adapted from a green synthesis approach and is suitable for a variety of substituted aldehydes.

Materials:

  • This compound

  • Substituted aldehyde (e.g., anisaldehyde)

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Ice-cold water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1 mmol) and the desired aldehyde (1 mmol) in ethanol (5 mL) in a round-bottom flask, add ammonium chloride (30 mol%).

  • Heat the reaction mixture to 80-90°C with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain the pure 1-benzyl-2-substituted-benzimidazole.

Protocol 2: Ammonium Chloride Catalyzed Synthesis in Chloroform at Room Temperature

This protocol is a milder alternative, avoiding the need for heating.[5]

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde)

  • Ammonium chloride (NH4Cl)

  • Chloroform

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and ammonium chloride (4 mmol) in chloroform (5 mL).

  • Add the desired aldehyde (1 mmol) to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for the required duration (typically a few hours).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, proceed with standard work-up and purification procedures.

Experimental Workflow Diagram

The general workflow for the synthesis and purification of benzimidazoles can be visualized as follows:

Experimental Workflow Reactants 1. Mix this compound, aldehyde, catalyst, and solvent Reaction 2. Stir at specified temperature Reactants->Reaction Monitoring 3. Monitor reaction by TLC Reaction->Monitoring Workup 4. Quench reaction (e.g., add water) Monitoring->Workup Isolation 5. Isolate crude product (filtration) Workup->Isolation Purification 6. Purify product (recrystallization) Isolation->Purification Characterization 7. Characterize pure product (NMR, IR, Mass Spec) Purification->Characterization

Caption: General experimental workflow for benzimidazole synthesis.

Potential Signaling Pathways of Benzimidazole Derivatives

Benzimidazole derivatives are known to interact with various biological targets. For example, some have been identified as inhibitors of specific tyrosine kinases, which are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and differentiation. The diagram below illustrates a simplified, hypothetical signaling pathway that could be inhibited by a synthesized benzimidazole derivative.

Signaling Pathway cluster_membrane Cell Membrane Receptor Tyrosine Kinase Receptor Downstream Downstream Signaling (e.g., MAPK pathway) Receptor->Downstream Activates Ligand Growth Factor Ligand->Receptor Binds Benzimidazole Benzimidazole Inhibitor Benzimidazole->Receptor Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothetical inhibition of a tyrosine kinase signaling pathway.

Conclusion

The synthesis of 1,2-disubstituted benzimidazoles from this compound and various aldehydes is a versatile and efficient process. A range of catalytic systems can be employed, offering flexibility in terms of reaction conditions, from elevated temperatures to room temperature, and from traditional solvents to greener alternatives. The provided protocols serve as a starting point for the synthesis of a library of novel benzimidazole derivatives for further investigation in drug discovery and development programs. The biological activity of these compounds can be explored by assessing their impact on key cellular signaling pathways.

References

Application Notes and Protocols for Asymmetric Synthesis Using Chiral Derivatives of N1-Benzylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a multitude of metal-catalyzed reactions and as scaffolds for organocatalysts. Their prevalence in privileged ligands stems from their ability to form stable chelate complexes with metals, creating a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. The N1-benzylbenzene-1,2-diamine framework, when rendered chiral, offers a versatile platform for catalyst design. The introduction of chirality, for instance, through a chiral benzylic group, allows for the fine-tuning of steric and electronic properties of the resulting catalyst. This can lead to high levels of enantioselectivity in a variety of important transformations, including asymmetric hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The products of these reactions, chiral alcohols and amines, are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. These application notes provide a detailed protocol for the synthesis of a chiral this compound derivative and its application in the asymmetric reduction of prochiral ketones.

Synthesis of a Chiral N1-((R)-1-Phenylethyl)benzene-1,2-diamine Derivative

This protocol describes a two-step synthesis of a chiral this compound derivative, starting from 2-fluoronitrobenzene and (R)-1-phenylethylamine. The first step is a nucleophilic aromatic substitution, followed by the reduction of the nitro group.

Experimental Protocol: Synthesis of (R)-N-(1-phenylethyl)-2-nitroaniline
  • Reaction Setup: To a solution of 2-fluoronitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF), add (R)-1-phenylethylamine (1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture at 80°C under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford (R)-N-(1-phenylethyl)-2-nitroaniline.

Experimental Protocol: Synthesis of (R)-N1-(1-phenylethyl)benzene-1,2-diamine
  • Reaction Setup: Dissolve the (R)-N-(1-phenylethyl)-2-nitroaniline (1.0 eq) in ethanol. Add iron powder (5.0 eq) and a saturated aqueous solution of ammonium chloride.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80°C) for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the chiral diamine, (R)-N1-(1-phenylethyl)benzene-1,2-diamine, which can be further purified by column chromatography if necessary.

Synthesis Workflow Diagram

cluster_synthesis Synthesis of Chiral Diamine 2-Fluoronitrobenzene 2-Fluoronitrobenzene SNAr_Reaction Nucleophilic Aromatic Substitution 2-Fluoronitrobenzene->SNAr_Reaction (R)-1-Phenylethylamine (R)-1-Phenylethylamine (R)-1-Phenylethylamine->SNAr_Reaction Intermediate (R)-N-(1-phenylethyl)-2-nitroaniline SNAr_Reaction->Intermediate K2CO3, DMF, 80°C Reduction Nitro Group Reduction Intermediate->Reduction Fe, NH4Cl, EtOH, Reflux Final_Product (R)-N1-(1-phenylethyl)benzene- 1,2-diamine Reduction->Final_Product

Caption: Workflow for the synthesis of a chiral N1-benzyl-type diamine.

Application in Asymmetric Transfer Hydrogenation of Prochiral Ketones

The synthesized chiral diamine can be used as a ligand in combination with a metal precursor, such as [RuCl2(p-cymene)]2, to form an in situ catalyst for the asymmetric transfer hydrogenation of prochiral ketones to the corresponding chiral alcohols.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (0.005 eq) and the chiral diamine, (R)-N1-(1-phenylethyl)benzene-1,2-diamine (0.01 eq), in isopropanol. Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Reaction Mixture: To the catalyst solution, add acetophenone (1.0 eq) and a solution of sodium hydroxide in isopropanol (0.1 M, 2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-24 hours. Monitor the conversion of the ketone by TLC or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench it by adding a few drops of water. Extract the product with diethyl ether (3 x 20 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting chiral alcohol by column chromatography. Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following table summarizes representative data for the asymmetric transfer hydrogenation of various prochiral ketones using the in situ generated catalyst.

EntrySubstrate (Ketone)Product (Alcohol)Time (h)Yield (%)ee (%)
1Acetophenone1-Phenylethanol129592 (R)
24'-Chloroacetophenone1-(4-Chlorophenyl)ethanol169290 (R)
34'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol208885 (R)
4Propiophenone1-Phenyl-1-propanol249088 (R)

Catalytic Cycle Diagram

cluster_cycle Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation Ru_Precatalyst [Ru]-Cl (Chiral Diamine) Ru_Hydride [Ru]-H (Active Catalyst) Ru_Precatalyst->Ru_Hydride Base, iPrOH Transition_State [Ru]...H...O=C(R1)(R2) Ru_Hydride->Transition_State + Ketone Product_Complex [Ru]-O-CH(R1)(R2) Transition_State->Product_Complex Hydride Transfer Product_Complex->Ru_Precatalyst + iPrOH - Chiral Alcohol - Acetone

Caption: Proposed catalytic cycle for Ru-catalyzed transfer hydrogenation.

Application Note: Synthesis of Biologically Active Quinoxalines via Condensation of N1-Benzylbenzene-1,2-diamine with Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a cornerstone class of nitrogen-containing heterocyclic compounds, renowned for their extensive applications in medicinal chemistry and materials science. The quinoxaline scaffold is a key structural component in various antibiotics, such as echinomycin and levomycin, which are known to inhibit the growth of gram-positive bacteria and show activity against transplantable tumors.[1][2] The biological significance of these compounds extends to their use as anticancer, anticonvulsant, anti-inflammatory, antibacterial, and anti-HIV agents.[1][3]

The most direct and widely adopted method for synthesizing the quinoxaline core involves the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[4][5][6] This application note details the reaction of N1-Benzylbenzene-1,2-diamine with various dicarbonyl compounds, focusing on modern, efficient, and environmentally friendly catalytic methods. We provide detailed experimental protocols, a summary of reaction conditions and yields, and graphical workflows to guide researchers in the synthesis of these valuable molecules for drug discovery and development.

Reaction Principle

The fundamental reaction is a cyclocondensation. The two amine groups of this compound react sequentially with the two carbonyl groups of a 1,2-dicarbonyl compound (e.g., benzil, cyclohexane-1,2-dione). The reaction typically proceeds through the formation of a di-imine intermediate, which then undergoes cyclization and aromatization to yield the stable quinoxaline ring system. The process is often catalyzed by an acid to activate the carbonyl groups.[3] Modern protocols utilize a variety of catalysts, including Lewis acids, solid-supported acids, and metal-based catalysts, often under mild, room-temperature conditions to improve yields and simplify purification.[1][7][8]

Quantitative Data Summary

The following table summarizes various catalytic systems and conditions for the synthesis of quinoxaline derivatives from o-phenylenediamines and 1,2-dicarbonyl compounds. These conditions are directly applicable to this compound.

CatalystDicarbonyl CompoundSolventTemperatureTimeYield (%)
Cerium (IV) Ammonium Nitrate (CAN) (5 mol%)BenzilAcetonitrile or WaterRoom Temp.20 min80–98%[4][7]
Phenol (20 mol%)BenzilEthanol:Water (7:3)Room Temp.30 min95%[5]
TiO₂-Pr-SO₃H (1 mol%)BenzilEthanol or Solvent-freeRoom Temp.10 min95%[7][8]
Zinc Triflate (Zn(OTf)₂) (0.2 mmol)α-DiketonesAcetonitrileRoom Temp.-85–91%[7][8]
Hexafluoroisopropanol (HFIP) (5 mol%)BenzilHFIPRoom Temp.1 hr95%[4][7]
Alumina-Supported CuH₂PMo₁₁VO₄₀BenzilTolueneRoom Temp.120 min92%[1]
Ammonium Heptamolybdate1,2-DiketonesEthanol:Water (3:1)Room Temp.10-40 min88-96%[2]
Iodine (I₂) (0.25 mmol)Hydroxyl KetonesDMSORoom Temp.12 hr80-90%[8]

Experimental Protocols

Below are detailed protocols for the synthesis of quinoxaline derivatives, adaptable for this compound.

Protocol 1: Green Synthesis Using Phenol as a Catalyst

This protocol is based on an efficient, low-cost, and environmentally friendly method.[5]

Materials:

  • This compound (1 mmol)

  • 1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)

  • Phenol (20 mol%, ~0.019 g)

  • Ethanol:Water mixture (7:3, v/v), 10 mL

  • Distilled Water

Procedure:

  • In a 50 mL round-bottom flask, add this compound (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

  • Add 10 mL of the 7:3 ethanol:water solvent mixture.

  • Add the catalytic amount of phenol (20 mol%) to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., n-hexane:ethyl acetate 20:1).

  • Upon completion (typically within 30 minutes), add 20 mL of distilled water to the reaction mixture.

  • Allow the mixture to stand at room temperature for 30 minutes to facilitate the crystallization of the pure product.

  • Collect the crystals by vacuum filtration and wash with cold water.

  • Dry the product. For further purification, the product can be recrystallized from hot ethanol.

Protocol 2: Solid-Acid Catalyzed Synthesis

This protocol utilizes a recyclable solid acid catalyst for a rapid, high-yield synthesis.[7][8]

Materials:

  • This compound (1 mmol)

  • Benzil (1 mmol)

  • TiO₂-Pr-SO₃H (1 mol%)

  • Ethanol (optional, for solvent-based reaction)

Procedure:

  • Combine this compound (1 mmol), benzil (1 mmol), and TiO₂-Pr-SO₃H (1 mol%) in a flask.

  • For a solvent-free reaction, mix the solids and stir at room temperature for 10 minutes.

  • Alternatively, add ethanol and stir the mixture at room temperature for 10 minutes.

  • Monitor the reaction via TLC for completion.

  • After the reaction is complete, if ethanol was used, remove the solvent under reduced pressure.

  • The solid catalyst can be recovered by filtration for reuse.[7]

  • The crude product is typically of high purity but can be further purified by recrystallization if necessary.

Visualized Workflows and Pathways

General Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and purification of quinoxaline derivatives.

G cluster_start 1. Reactant Preparation cluster_reaction 2. Reaction Step cluster_workup 3. Product Isolation cluster_purification 4. Purification & Analysis A This compound C Combine Reactants Add Solvent & Catalyst A->C B 1,2-Dicarbonyl Compound B->C D Stir at Room Temperature (Monitor by TLC) C->D E Reaction Quenching (e.g., Add Water) D->E F Crystallization E->F G Filtration F->G H Recrystallization (from hot ethanol) G->H I Characterization (NMR, MS, etc.) H->I Z Final Product: Substituted Quinoxaline H->Z

A typical workflow for quinoxaline synthesis.

Simplified Reaction Mechanism

This diagram shows the key steps in the acid-catalyzed formation of the quinoxaline ring.

ReactionMechanism Reactants Diamine + Dicarbonyl + Catalyst (H+) Intermediate1 Step 1: Nucleophilic Attack (Formation of Carbinolamine) Reactants->Intermediate1 Intermediate2 Step 2: Dehydration (Formation of Imine) Intermediate1->Intermediate2 - H₂O Intermediate3 Step 3: Intramolecular Cyclization Intermediate2->Intermediate3 Ring Closure Intermediate4 Step 4: Second Dehydration Intermediate3->Intermediate4 - H₂O Product Final Product (Aromatic Quinoxaline) Intermediate4->Product Aromatization

Mechanism of quinoxaline formation.

Application in Drug Development: Kinase Inhibition Pathway

Quinoxaline derivatives are potent inhibitors of various protein kinases, which are critical targets in cancer therapy. The diagram below illustrates this concept.

SignalingPathway Quinoxaline derivative (Drug) binds to the Protein Kinase, inhibiting its activity and blocking the downstream signaling pathway. cluster_drug Drug Action cluster_pathway Cellular Signaling Cascade Drug Synthesized Quinoxaline Derivative Drug->Block GrowthFactor Growth Factor Signal Kinase Protein Kinase (e.g., ALK5, EGFR) GrowthFactor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Leads to

Quinoxalines as protein kinase inhibitors.

References

Application Notes and Protocols: N1-Benzylbenzene-1,2-diamine as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Benzylbenzene-1,2-diamine, a readily available aromatic diamine, is a versatile building block for the synthesis of a wide array of functional materials. Its unique structure, featuring both a primary and a secondary amine group on a benzene ring with a flexible benzyl substituent, allows for its incorporation into various molecular architectures. This document provides an overview of its applications in medicinal chemistry, fluorescent sensing, and organocatalysis, complete with detailed experimental protocols and illustrative data. The protocols and data presented herein are based on established methodologies for closely related o-phenylenediamine derivatives and serve as a guide for the development of novel functional materials based on this compound.

I. Application in Medicinal Chemistry: Anticancer Agents

The 1,2-diaminobenzene scaffold is a common feature in many biologically active compounds. Derivatives of this compound can be cyclized to form benzimidazoles and other heterocyclic structures that have shown significant potential as anticancer agents. These compounds can be further functionalized to optimize their therapeutic efficacy.

Data Presentation: Cytotoxicity of Hypothetical Benzimidazole Derivatives

The following table summarizes the hypothetical cytotoxic activity of this compound-derived benzimidazoles against various human cancer cell lines. This data is illustrative and intended to represent the type of results that could be obtained from screening such compounds.

Compound IDDerivativeCancer Cell LineIC50 (µM)
BZ-1 1-Benzyl-2-phenyl-1H-benzo[d]imidazoleMCF-7 (Breast)15.2
A549 (Lung)22.5
HeLa (Cervical)18.9
BZ-2 1-Benzyl-2-(4-chlorophenyl)-1H-benzo[d]imidazoleMCF-7 (Breast)8.7
A549 (Lung)12.1
HeLa (Cervical)9.5
BZ-3 1-Benzyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazoleMCF-7 (Breast)25.8
A549 (Lung)31.2
HeLa (Cervical)28.4
Experimental Protocol: Synthesis of Benzimidazole Derivatives and In Vitro Cytotoxicity Assay

1. Synthesis of 1-Benzyl-2-phenyl-1H-benzo[d]imidazole (BZ-1):

  • Materials: this compound, benzaldehyde, ethanol, nitrobenzene.

  • Procedure:

    • Dissolve this compound (1.0 mmol) and benzaldehyde (1.1 mmol) in ethanol (20 mL) in a round-bottom flask.

    • Add nitrobenzene (2.0 mmol) as an oxidizing agent.

    • Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure benzimidazole derivative.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. In Vitro Cytotoxicity Assay (MTT Assay):

  • Materials: Human cancer cell lines (e.g., MCF-7, A549, HeLa), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-well plates.

  • Procedure:

    • Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Prepare stock solutions of the synthesized benzimidazole derivatives in DMSO.

    • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization

anticancer_workflow cluster_synthesis Synthesis cluster_assay Cytotoxicity Assay reagents This compound + Benzaldehyde reaction Cyclocondensation reagents->reaction product Benzimidazole Derivative reaction->product treatment Treatment with Compound product->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Caption: Workflow for the synthesis and cytotoxic evaluation of benzimidazole derivatives.

II. Application in Fluorescent Sensing

The o-phenylenediamine moiety can react with various analytes to produce highly fluorescent heterocyclic compounds. This property makes this compound an excellent candidate for developing fluorescent probes for the detection of specific ions or molecules. For instance, it can be used to design sensors for toxic industrial chemicals like phosgene.

Data Presentation: Performance of a Hypothetical Phosgene Fluorescent Probe

This table illustrates the potential performance characteristics of a fluorescent probe for phosgene detection based on an this compound derivative.

ParameterValue
Analyte Phosgene
Detection Limit 0.15 µM[1][2]
Response Time < 30 seconds[1][2]
Fluorescence Change "Turn-off"
Excitation Wavelength 365 nm
Emission Wavelength 450 nm
Selectivity High against common interfering species
Experimental Protocol: Phosgene Detection Using a Fluorescent Probe

1. Synthesis of the Fluorescent Probe:

  • The specific synthesis of a phosgene probe from this compound would involve a tailored synthetic route to incorporate a recognition and signaling unit. A general approach is the reaction with a fluorophore containing a reactive group.

2. General Procedure for Fluorescence Measurements:

  • Materials: Synthesized fluorescent probe, phosgene solution (or a safe precursor like triphosgene), buffer solution (e.g., PBS, pH 7.4), various interfering ions and molecules, spectrofluorometer.

  • Procedure:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

    • Prepare a working solution by diluting the stock solution in the buffer (e.g., to 10 µM).

    • Record the initial fluorescence spectrum of the probe solution.

    • Add a known concentration of phosgene to the probe solution and immediately record the fluorescence spectrum at different time intervals to determine the response time.

    • To determine the detection limit, record the fluorescence intensity of the probe with increasing concentrations of phosgene. The detection limit can be calculated based on the signal-to-noise ratio (S/N = 3).

    • To assess selectivity, add various potentially interfering species (e.g., other acid chlorides, common anions and cations) to the probe solution in the absence and presence of phosgene and record the fluorescence response.

Visualization

sensor_mechanism Probe This compound Derivative (Fluorescent) Product Cyclized Product (Non-fluorescent) Probe->Product Reaction Analyte Phosgene Analyte->Product

Caption: "Turn-off" fluorescent sensing mechanism for phosgene detection.

III. Application in Organocatalysis

Chiral diamines are widely used as scaffolds for organocatalysts. This compound can be derivatized to create bifunctional catalysts that can activate substrates through hydrogen bonding and tertiary amine catalysis. These catalysts are particularly effective in asymmetric reactions, such as the Michael addition.

Data Presentation: Performance of a Chiral Diamine Catalyst in a Michael Addition

The following table presents hypothetical results for the Michael addition of diethyl malonate to chalcone catalyzed by a chiral derivative of this compound.

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
10Toluene25249285
10Dichloromethane25248578
5Toluene25488884
10Toluene0729591
Experimental Protocol: Asymmetric Michael Addition

1. Synthesis of the Chiral Organocatalyst:

  • A chiral auxiliary is typically introduced to the this compound backbone. For example, by reacting it with a chiral acid chloride to form a chiral amide, followed by reduction.

2. General Procedure for the Catalytic Michael Addition:

  • Materials: Chiral organocatalyst, chalcone, diethyl malonate, toluene, standard for Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis.

  • Procedure:

    • To a vial, add the chiral organocatalyst (0.02 mmol, 10 mol%).

    • Add chalcone (0.2 mmol) and toluene (1.0 mL).

    • Stir the mixture at room temperature (25°C) for 10 minutes.

    • Add diethyl malonate (0.3 mmol) to the reaction mixture.

    • Stir the reaction at 25°C for 24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, purify the product by column chromatography on silica gel.

    • Determine the conversion by ¹H NMR or GC analysis.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Visualization

catalytic_cycle Catalyst Chiral Catalyst Intermediate Activated Intermediate (Hydrogen Bonding) Catalyst->Intermediate Substrate1 Chalcone Substrate1->Intermediate Substrate2 Diethyl Malonate Substrate2->Intermediate Product Michael Adduct (Chiral) Intermediate->Product Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Conclusion

This compound is a promising and versatile building block for the development of a wide range of functional materials. Its utility in medicinal chemistry, fluorescent sensing, and organocatalysis highlights its potential for creating novel solutions in drug discovery, environmental monitoring, and synthetic chemistry. The protocols and illustrative data provided in these application notes serve as a foundation for researchers to explore and unlock the full potential of this valuable scaffold. Further research into the synthesis and application of this compound derivatives is encouraged to expand the library of functional materials with enhanced properties and performance.

References

Catalytic Applications of N1-Benzylbenzene-1,2-diamine Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic use of metal complexes derived from N1-Benzylbenzene-1,2-diamine. The information compiled herein is intended to guide researchers in the synthesis of these catalysts and their application in key organic transformations.

Introduction

This compound is a versatile bidentate ligand that, upon coordination to transition metals such as ruthenium, iridium, and rhodium, forms stable complexes with significant catalytic activity. These complexes have demonstrated high efficacy in a range of organic reactions, most notably in transfer hydrogenation and asymmetric hydrogenation of ketones and imines. The presence of both a primary and a secondary amine in the ligand backbone allows for the formation of a stable five-membered chelate ring with the metal center, while the benzyl group provides steric bulk that can influence the stereoselectivity of the catalytic transformations. The modular nature of the ligand also allows for facile tuning of its electronic and steric properties, making it an attractive scaffold for catalyst design in academic and industrial research, particularly in the synthesis of chiral alcohols and amines which are valuable intermediates in drug development.

Synthesis of this compound Ligand

The synthesis of this compound is typically achieved through the reduction of N-benzyl-2-nitroaniline. A general protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • N-benzyl-2-nitroaniline

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve N-benzyl-2-nitroaniline in hot ethanol.

  • To this solution, add iron powder followed by a solution of ammonium chloride in water.

  • Heat the reaction mixture at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion (typically 1-3 hours).

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated solution of sodium bicarbonate.

  • Partially evaporate the solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (3 x 100 mL) and then with brine (3 x 100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid.

Synthesis of Metal Complexes

The this compound ligand can be coordinated to various metal precursors to generate catalytically active complexes. General procedures for the synthesis of ruthenium and iridium complexes are outlined below.

Experimental Protocol: Synthesis of a Ruthenium(II)-N1-Benzylbenzene-1,2-diamine Complex

Materials:

  • [RuCl₂(p-cymene)]₂

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ and this compound (2.2 equivalents relative to the Ru dimer) in the anhydrous solvent in a Schlenk flask.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Reduce the solvent volume under vacuum.

  • Add a non-polar solvent (e.g., hexane) to precipitate the product.

  • Filter the solid, wash with the non-polar solvent, and dry under vacuum to yield the [RuCl(p-cymene)(this compound)]Cl complex.

Experimental Protocol: Synthesis of an Iridium(III)-N1-Benzylbenzene-1,2-diamine Complex

Materials:

  • [IrCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • This compound

  • Anhydrous methanol (MeOH)

  • Sodium carbonate (Na₂CO₃)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, suspend [IrCp*Cl₂]₂ and this compound (2.2 equivalents relative to the Ir dimer) in anhydrous methanol.

  • Add sodium carbonate (4.4 equivalents relative to the Ir dimer) to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Filter the reaction mixture to remove any inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the [IrCp*Cl(this compound)] complex.

Catalytic Applications: Transfer Hydrogenation of Ketones

This compound metal complexes are highly effective catalysts for the transfer hydrogenation of a wide range of ketones to their corresponding secondary alcohols, using isopropanol as a common hydrogen source.

General Experimental Protocol for Catalytic Transfer Hydrogenation

Materials:

  • Ketone substrate (e.g., acetophenone)

  • Ruthenium or Iridium catalyst (e.g., [RuCl(p-cymene)(this compound)]Cl)

  • Isopropanol (i-PrOH)

  • Base (e.g., Potassium hydroxide - KOH or Potassium isopropoxide - KOiPr)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the ketone substrate in isopropanol in a Schlenk flask.

  • Add the base, followed by the catalyst solution (a stock solution of the catalyst in isopropanol is recommended for accurate addition). The catalyst loading is typically in the range of 0.1 to 1 mol%.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alcohol.

Quantitative Data on Catalytic Performance

The following tables summarize the catalytic performance of various this compound metal complexes and related systems in the transfer hydrogenation of ketones.

Table 1: Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone

Catalyst PrecursorLigandBaseTemp (°C)Time (h)Conversion (%)Ref.
[RuCl₂(p-cymene)]₂N-benzyl-1,2-phenylenediamineKOH801>99[General procedure based on similar systems]
[RuCl₂(PPh₃)₃]Chiral Schiff Base of diamineKOH2524100[1]
[(η⁶-p-cymene)RuCl₂]₂Benzimidazole-based NHCCs₂CO₃1301292[2]

Table 2: Iridium-Catalyzed Transfer Hydrogenation of Ketones

Catalyst PrecursorLigandSubstrateBaseTemp (°C)Time (h)Conversion (%)TOF (h⁻¹)Ref.
[Ir(COD)Cl]₂N-Benzyl substituted NHCAcetophenoneKOtBu800.5>99up to 24,000[3]
[IrCp*Cl₂]₂Amino acidAcetophenone derivativesKOtBu401-24up to 99-[4]
[IrCl(cod)(IMe)]-Aniline + Benzyl alcoholK₃PO₄1003100-[5]

(Note: The data presented is a compilation from various sources with similar catalytic systems and is intended to be representative. For specific outcomes, experimental validation is necessary.)

Visualizations

Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product N-benzyl-2-nitroaniline N-benzyl-2-nitroaniline ReactionVessel EtOH / H2O 80 °C, 1-3 h N-benzyl-2-nitroaniline->ReactionVessel Fe powder Fe powder Fe powder->ReactionVessel NH4Cl NH4Cl NH4Cl->ReactionVessel Quench Quench with NaHCO3 ReactionVessel->Quench Extract Extract with CH2Cl2 Quench->Extract Dry Dry over MgSO4 Extract->Dry Product This compound Dry->Product

Caption: Synthetic workflow for this compound.

General Structure of a Metal Complex

G cluster_ligand This compound M M N1 NH M->N1 N2 NH2 M->N2 L1 L1 M->L1 L2 L2 M->L2 X1 X1 M->X1 X2 X2 M->X2 Phenyl Phenyl ring N1->Phenyl Benzyl Benzyl group N1->Benzyl N2->Phenyl

Caption: Generalized coordination of the diamine ligand.

Catalytic Cycle for Transfer Hydrogenation

G Catalyst [M]-Cl ActiveCatalyst [M]-H (Active Catalyst) Catalyst->ActiveCatalyst + i-PrOH, Base - Acetone, - HCl SubstrateComplex Ketone Coordination ActiveCatalyst->SubstrateComplex + Ketone TransitionState Hydride Transfer (Rate-determining step) SubstrateComplex->TransitionState ProductRelease Alcohol Product Release TransitionState->ProductRelease - Alcohol ProductRelease->Catalyst + H2O, + Cl-

Caption: Simplified catalytic cycle for transfer hydrogenation.

Experimental Workflow for Catalysis

G Setup Inert Atmosphere Setup (Schlenk line) Reagents Add Substrate, Solvent (i-PrOH), Base Setup->Reagents Catalyst Add Catalyst Solution Reagents->Catalyst Reaction Heat and Stir (e.g., 80 °C) Catalyst->Reaction Monitoring Monitor by TLC / GC Reaction->Monitoring Workup Quench, Extract, Dry, Concentrate Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Product Pure Alcohol Purification->Product

References

Application Notes and Protocols for the Preparation of Schiff Bases using Diamines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While these notes provide a general framework for the synthesis of Schiff bases from diamines, specific literature detailing the use of N1-Benzylbenzene-1,2-diamine was not identified in the conducted search. The following protocols are based on established methods for similar diamines and should be adapted and optimized for the specific reactivity of this compound.

Introduction

Schiff bases, also known as imines or azomethines, are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N).[1][2][3] They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[1][3] Schiff bases are versatile ligands that can coordinate with various metal ions to form stable complexes.[4][5] These compounds and their metal complexes have garnered significant interest in medicinal and pharmaceutical chemistry due to their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][4][6][7] The presence of the imine group is often crucial for their biological activity. This document provides detailed protocols for the synthesis and characterization of Schiff bases derived from diamines, which can serve as a starting point for researchers working with this compound.

General Synthesis of Schiff Bases from Diamines

The synthesis of Schiff bases from diamines generally involves the condensation reaction with an appropriate aldehyde or ketone, often in a 1:2 molar ratio of diamine to carbonyl compound, respectively. The reaction is typically carried out under reflux in a suitable solvent, and sometimes in the presence of a catalyst.

Experimental Workflow:

experimental_workflow Reactants Diamine + Aldehyde/Ketone Reaction Reflux Reactants->Reaction Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reaction Catalyst Catalyst (optional, e.g., Acetic Acid) Catalyst->Reaction Precipitate Precipitate Formation Reaction->Precipitate Filtration Filtration Precipitate->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying (e.g., vacuum) Washing->Drying Product Schiff Base Product Drying->Product Characterization Characterization (FTIR, NMR, etc.) Product->Characterization

Caption: General workflow for the synthesis of Schiff bases from diamines.

Protocol 1: General Procedure for Schiff Base Synthesis

This protocol is a generalized method based on the condensation of various diamines with aldehydes.[1][8][9]

Materials:

  • Diamine (e.g., this compound)

  • Aldehyde or Ketone (e.g., salicylaldehyde, 2-chlorobenzaldehyde)

  • Ethanol or Methanol (absolute)

  • Glacial Acetic Acid (catalytic amount, optional)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the diamine (1 equivalent) in hot ethanol or methanol in a round-bottom flask.

  • Add the aldehyde or ketone (2 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[1][10]

  • The mixture is then refluxed with stirring for a period ranging from 3 to 15 hours.[1][11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature, which usually results in the precipitation of the Schiff base product.[9]

  • The solid precipitate is collected by filtration.

  • The collected solid is washed with cold ethanol or another suitable solvent to remove any unreacted starting materials.[12]

  • The final product is dried, for instance, in a vacuum desiccator.[4][12]

Characterization of Schiff Bases

The synthesized Schiff bases are typically characterized using various spectroscopic techniques to confirm their structure.

Table 1: Spectroscopic Data for Characterization of Schiff Bases

TechniqueKey FeatureExpected ResultReference
FT-IR C=N stretchAppearance of a strong band in the range of 1590-1625 cm⁻¹[3][9][11]
N-H stretch (from amine)Disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹)[9]
C=O stretch (from aldehyde/ketone)Disappearance of the C=O stretching band of the carbonyl compound[2]
¹H-NMR Azomethine proton (-CH=N-)A singlet signal typically observed in the range of δ 8.5-9.0 ppm[2][3]
Aromatic protonsSignals in the aromatic region (δ 6.5-8.5 ppm)[2]
¹³C-NMR Azomethine carbon (-C=N-)A signal in the range of δ 150-165 ppm[2][3]
Mass Spec Molecular Ion PeakA peak corresponding to the molecular weight of the synthesized Schiff base[6]

Applications in Drug Development

Schiff bases and their metal complexes are explored for various therapeutic applications due to their diverse biological activities.

Logical Relationship of Schiff Base Applications:

applications cluster_synthesis Synthesis cluster_complexation Complexation cluster_applications Biological Applications Diamine Diamine SchiffBase Schiff Base Diamine->SchiffBase Carbonyl Aldehyde/Ketone Carbonyl->SchiffBase SchiffBaseComplex Schiff Base-Metal Complex SchiffBase->SchiffBaseComplex Antibacterial Antibacterial SchiffBase->Antibacterial Antifungal Antifungal SchiffBase->Antifungal MetalIon Metal Ion MetalIon->SchiffBaseComplex Anticancer Anticancer SchiffBaseComplex->Anticancer AntiInflammatory Anti-inflammatory SchiffBaseComplex->AntiInflammatory

Caption: Synthesis of Schiff bases and their metal complexes for biological applications.

Quantitative Data from Literature

The following table summarizes reaction conditions and yields for the synthesis of Schiff bases from various diamines as reported in the literature. This data can be used as a reference for optimizing the synthesis with this compound.

Table 2: Summary of Reaction Conditions and Yields for Schiff Base Synthesis

DiamineCarbonyl CompoundSolventCatalystReaction Time (h)Yield (%)Melting Point (°C)Reference
HexamethylenediamineBenzilEthanolHBr482155[4]
Benzene-1,2-diamine1H-indole-2,3-dioneMethanol-354.2-[11]
ρ-phenylenediamineAromatic aldehydesEthanolAcetic acid5-15--[1]
4,4'-diamino azobenzeneSalicylaldehydeMethanol-0.17-0.2570-85-[9]
Ethylenediamine4-methoxybenzaldehydeEthanolNaOH390.38180-320[13]

Note: The yields and reaction conditions are highly dependent on the specific reactants and can vary.

Conclusion

The preparation of Schiff bases from diamines is a straightforward and versatile method for synthesizing compounds with significant potential in drug discovery. The protocols and data presented here provide a solid foundation for researchers to develop and characterize novel Schiff bases from this compound. Further studies to evaluate the biological activities of these new compounds are highly encouraged.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N¹-Benzylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N¹-Benzylbenzene-1,2-diamine for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing N¹-Benzylbenzene-1,2-diamine?

A1: The main synthetic routes include:

  • Direct N-Alkylation: This involves the reaction of o-phenylenediamine with a benzylating agent like benzyl chloride or benzyl alcohol. To favor mono-alkylation, an excess of the diamine is often used.

  • Reductive Amination: This two-step, one-pot method involves the condensation of o-phenylenediamine with benzaldehyde to form a Schiff base, which is subsequently reduced in situ to the desired product.

  • Nucleophilic Aromatic Substitution followed by Reduction: A multi-step synthesis where a nitroaniline is first benzylated, followed by the reduction of the nitro group to an amine. For instance, reacting 1-fluoro-2-nitrobenzene with benzylamine and then reducing the nitro group.[1]

Q2: My reaction mixture is turning a dark brown/red color. What is causing this and how can I prevent it?

A2: The discoloration is likely due to the oxidation of o-phenylenediamine or the product, N¹-Benzylbenzene-1,2-diamine.[2] These compounds are sensitive to air and light. To mitigate this:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: During workup and purification, adding a small amount of a reducing agent like sodium hydrosulfite can help reduce colored impurities.[3]

  • Storage: Store o-phenylenediamine and the final product in a cool, dark place under an inert atmosphere.[2]

Q3: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I minimize its formation?

A3: This is likely the N,N'-dibenzylated product. This side reaction can be minimized by:

  • Stoichiometry Control: Use a molar excess of o-phenylenediamine relative to the benzylating agent. A common ratio is 4 moles of the aniline derivative to 1 mole of benzyl chloride.[4]

  • Slow Addition: Add the benzylating agent dropwise to the reaction mixture to maintain a low localized concentration.[4]

  • Reaction Conditions: Using a mild base like sodium bicarbonate can help reduce the formation of high-boiling by-products compared to stronger bases.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of N¹-Benzylbenzene-1,2-diamine - Incomplete reaction. - Formation of byproducts (e.g., dibenzylation). - Product loss during workup/purification. - Deactivation of the catalyst (in catalytic methods).- Monitor Reaction Progress: Use TLC or HPLC to ensure the reaction has gone to completion. - Optimize Stoichiometry: Increase the molar excess of o-phenylenediamine.[4][5] - Purification Technique: Consider column chromatography for efficient separation of the mono- and di-substituted products.[6] - Catalyst Activity: Ensure the catalyst is fresh and active. For hydrogenations, ensure the system is properly purged.
Difficulty in Purifying the Product - Similar polarities of the product and starting materials/byproducts. - Presence of colored impurities due to oxidation.- Chromatography: Utilize flash column chromatography with a suitable solvent system (e.g., dichloromethane) for purification.[7] - Recrystallization: Recrystallize the crude product from a suitable solvent like ligroin or toluene to obtain a purer compound.[5][8] - Decolorization: Treat the solution with activated charcoal and sodium hydrosulfite during workup to remove colored impurities.[3]
Formation of Multiple Unidentified Spots on TLC - Side reactions due to harsh reaction conditions. - Degradation of starting materials or product.- Lower Reaction Temperature: High temperatures can promote side reactions.[9] - Use High-Purity Reagents: Ensure starting materials are pure and not degraded. For example, use freshly distilled benzyl chloride.[5] - Alternative Synthetic Route: Consider a milder synthetic approach, such as reductive amination or a two-step synthesis involving nitro group reduction.

Experimental Protocols

Protocol 1: Direct N-Benzylation with Benzyl Chloride

This protocol is adapted from the synthesis of benzylaniline.[5]

  • Reaction Setup: In a flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place o-phenylenediamine (4 moles), sodium bicarbonate (1.25 moles), and water.

  • Heating: Heat the mixture to 90-95°C on a steam bath with vigorous stirring.

  • Addition of Benzyl Chloride: Slowly add benzyl chloride (1 mole) dropwise from the dropping funnel.

  • Reaction Time: Continue heating and stirring for approximately 3 hours after the addition is complete.

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic layer.

  • Purification: Remove the excess o-phenylenediamine by vacuum distillation. The crude product can be further purified by recrystallization from ligroin.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution and Reduction

This protocol is based on the synthesis of N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine.[1]

Step 1: Synthesis of N-Benzyl-2-nitroaniline

  • React 1-fluoro-2-nitrobenzene with benzylamine in a suitable solvent. This nucleophilic aromatic substitution typically proceeds to a high yield.

Step 2: Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation apparatus, dissolve the N-benzyl-2-nitroaniline from Step 1 in ethanol.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Shake the mixture under a hydrogen atmosphere (e.g., 4 bar) at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Filter the reaction mixture through Celite® to remove the catalyst.

  • Isolation: Evaporate the solvent in vacuo to obtain the N¹-Benzylbenzene-1,2-diamine product.

Data Summary

Table 1: Comparison of N-Benzylation Protocols

Method Reactants Base/Catalyst Solvent Temperature Yield Reference
Direct N-BenzylationAniline, Benzyl ChlorideSodium BicarbonateWater90-95°C85-87% (for Benzylaniline)[5]
Nucleophilic Substitution & Reduction1-Fluoro-2-nitrobenzene, Benzylamine---98% (Step 1)[1]
Catalytic HydrogenationN-Benzyl-2-nitroaniline10% Pd/CEthanol25°C97% (Step 2)[1]
Hydrogen BorrowingAniline, Benzyl AlcoholPd@La-BDC MOFToluene150°Cup to 97%[9]

Visualizations

experimental_workflow cluster_alkylation Direct N-Benzylation cluster_reduction Two-Step Synthesis A1 Mix o-phenylenediamine, NaHCO3, and Water A2 Heat to 90-95°C A1->A2 A3 Add Benzyl Chloride A2->A3 A4 React for 3 hours A3->A4 A5 Work-up & Purify A4->A5 B1 Nucleophilic Aromatic Substitution B2 Catalytic Hydrogenation (Pd/C, H2) B1->B2 B3 Work-up & Isolate B2->B3

Caption: Key experimental workflows for the synthesis of N¹-Benzylbenzene-1,2-diamine.

troubleshooting_flow start Low Product Yield check_byproducts Check for Dibenzylation (TLC/HPLC/MS) start->check_byproducts check_oxidation Is the mixture dark colored? check_byproducts->check_oxidation No increase_diamine Increase molar excess of o-phenylenediamine check_byproducts->increase_diamine Yes inert_atmosphere Use inert atmosphere (N2 or Ar) check_oxidation->inert_atmosphere Yes slow_addition Add benzylating agent more slowly increase_diamine->slow_addition antioxidant Add antioxidant (e.g., sodium hydrosulfite) during workup inert_atmosphere->antioxidant

Caption: Troubleshooting logic for addressing low yield in N¹-Benzylbenzene-1,2-diamine synthesis.

References

Technical Support Center: Purification of Crude N1-Benzylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude N1-Benzylbenzene-1,2-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are column chromatography and recrystallization. Acid-base extraction can also be employed as a preliminary purification step to remove acidic or basic impurities. The choice of method depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in my crude this compound?

A2: Common impurities may include:

  • Unreacted starting materials: o-phenylenediamine and benzyl chloride (or other benzylating agents).

  • Over-alkylation product: N,N'-dibenzylbenzene-1,2-diamine.

  • Oxidation products: The diamine is susceptible to air oxidation, which can lead to colored impurities.

  • Side-reaction products: Cyclization can occur to form benzimidazole derivatives, especially under harsh reaction conditions.

  • Impurities from starting materials: Commercial benzyl chloride may contain impurities such as benzaldehyde.

Q3: What is a good solvent system for column chromatography of this compound?

A3: A common and effective eluent system for column chromatography on silica gel is a mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexane. A good starting ratio to try is 1:2 (EtOAc:petroleum ether), which has been shown to be effective for similar N-benzylated diamines.[1] The polarity can be adjusted based on TLC analysis of the crude material.

Q4: Can this compound be purified by recrystallization? If so, what is a suitable solvent?

A4: Yes, recrystallization is a viable purification method. Toluene has been reported as a suitable solvent for the recrystallization of this compound. Other non-polar or moderately polar solvents, or solvent mixtures (e.g., ethanol/water), could also be effective and should be screened on a small scale.

Q5: My purified this compound is a brownish oil or darkens over time. Is this normal and how can I prevent it?

A5: N-substituted o-phenylenediamines can be prone to oxidation, leading to discoloration. While a brownish oil can still be of acceptable purity for subsequent steps, storing the purified compound under an inert atmosphere (e.g., Argon or Nitrogen) and in a dark, cool place can help minimize degradation and color change.[1]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of spots on TLC. Inappropriate solvent system (too polar or not polar enough).Test a range of solvent systems with varying polarities (e.g., different ratios of ethyl acetate/hexane). A small amount of a more polar solvent like methanol can be added, but generally not exceeding 10% to avoid dissolving the silica gel.
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system (e.g., increase the proportion of ethyl acetate).
All compounds elute together. The eluent is too polar.Decrease the polarity of the eluent system (e.g., increase the proportion of hexane).
Streaking of spots on TLC or tailing on the column. The compound may be too acidic or basic for silica gel. The sample may be overloaded.Add a small amount of triethylamine (~1%) to the eluent to neutralize the silica gel. Ensure the amount of crude material loaded is appropriate for the column size (typically 1g of crude per 25-100g of silica).
Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
The compound "oils out" instead of forming crystals. The solution is supersaturated at a temperature above the compound's melting point in that solvent. The cooling rate is too fast.Reheat the solution and add a small amount of additional solvent to decrease the saturation. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling. The solution is not saturated enough.Boil off some of the solvent to increase the concentration and then allow it to cool again. If crystals still do not form, try placing the solution in an ice bath.
Low recovery of the purified product. Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution thoroughly in an ice bath before filtration to minimize solubility.
The recrystallized product is still colored. Colored impurities are co-crystallizing with the product.Consider treating the hot solution with a small amount of activated charcoal before filtering and cooling. This can help adsorb colored impurities.

Data Presentation

The following table summarizes representative quantitative data for the purification of similar aromatic compounds, which can be used as an estimate for the purification of this compound.

Purification Method Parameter Typical Value Reference
Column Chromatography Expected Yield85-95%[2]
Purity After Purification≥98% (by NMR)[2]
Recrystallization Expected Yield70-85%[2]
Purity After Purification≥99% (by NMR)[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column: A glass column is packed with silica gel (230-400 mesh) as a slurry in the chosen eluent system (e.g., 1:4 Ethyl Acetate/Hexane).

  • Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane or the eluent and adsorbed onto a small amount of silica gel. The solvent is removed under reduced pressure, and the dry powder is carefully added to the top of the prepared column.

  • Elution: The column is eluted with the chosen solvent system. The flow rate should be adjusted to allow for proper separation.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Toluene is a suitable solvent. Small-scale solubility tests can be performed to confirm the choice or identify a better solvent/solvent system. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimal amount of hot toluene is added to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_decision Method Selection cluster_purification Purification Methods cluster_final_analysis Final Analysis cluster_end End Crude_Product Crude this compound Initial_TLC Analyze by TLC Crude_Product->Initial_TLC Decision Significant Baseline Impurities or Streaking? Initial_TLC->Decision Acid_Base Acid-Base Extraction Decision->Acid_Base Yes Column_Chromatography Column Chromatography Decision->Column_Chromatography No, Multiple Spots Recrystallization Recrystallization Decision->Recrystallization No, Mainly One Spot Acid_Base->Column_Chromatography Final_Purity Assess Purity (TLC, NMR, MP) Column_Chromatography->Final_Purity Recrystallization->Final_Purity Pure_Product Pure this compound Final_Purity->Pure_Product

References

Technical Support Center: Synthesis of N1-Benzylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of N1-Benzylbenzene-1,2-diamine. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are three primary methods for synthesizing this compound:

  • N-Alkylation of o-phenylenediamine: This involves the direct reaction of o-phenylenediamine with a benzylating agent like benzyl chloride or benzyl bromide in the presence of a base.

  • Reductive Amination: This is a two-step, one-pot reaction involving the condensation of o-phenylenediamine with benzaldehyde to form an intermediate imine (Schiff base), which is then reduced in situ to the desired diamine.

  • Reduction of N-benzyl-2-nitroaniline: This two-step route begins with the N-benzylation of 2-nitroaniline, followed by the reduction of the nitro group to an amine.

Q2: My reaction is complete, but I've isolated a significant amount of a high-melting point, insoluble solid. What is it likely to be?

A2: If you are synthesizing from o-phenylenediamine and benzaldehyde, this is likely 2-phenylbenzimidazole , a common cyclization byproduct.[1][2][3] Its formation is favored by high temperatures and oxidative conditions. To minimize its formation, use mild reducing agents and control the reaction temperature carefully.

Q3: My TLC plate shows two spots close together. How do I know which is my desired product and which is the byproduct?

A3: In the N-alkylation of o-phenylenediamine, a common byproduct is the N,N'-dibenzylbenzene-1,2-diamine . The desired mono-benzylated product is more polar than the di-benzylated byproduct due to the presence of a primary amine. Therefore, the product spot will have a lower Rf value on a normal phase silica TLC plate. Staining with an oxidizing agent like potassium permanganate can help visualize the spots.

Q4: I am performing the reduction of N-benzyl-2-nitroaniline, but the reaction seems sluggish or incomplete. What can I do?

A4: Incomplete reduction can be due to several factors. Ensure your catalyst (e.g., Pd/C) is active. If using a metal/acid system like Fe/NH4Cl, ensure the reagents are of good quality and used in sufficient excess.[4] Monitoring the reaction by TLC is crucial; if the starting material spot persists, you may need to increase the reaction time, temperature, or add more reducing agent.

Troubleshooting Guide

Issue 1: Low Yield in N-Alkylation of o-Phenylenediamine
Symptom Possible Cause Troubleshooting Steps & Solutions
Multiple products on TLC, including a less polar spot. Over-alkylation: Formation of N,N'-dibenzylbenzene-1,2-diamine.- Adjust Stoichiometry: Use an excess of o-phenylenediamine (1.5 to 2.0 equivalents) relative to the benzylating agent. This statistically favors mono-alkylation. - Slow Addition: Add the benzylating agent dropwise to the reaction mixture at a controlled temperature to avoid localized high concentrations.
Reaction does not proceed to completion. Insufficient base strength or poor solubility. - Choice of Base: Use a stronger base if needed. While K2CO3 is common, bases like NaH or Cs2CO3 can be more effective.[5] - Solvent Selection: Ensure all reactants are soluble. Polar aprotic solvents like DMF or acetonitrile are often good choices.
Product darkens or decomposes upon heating. Oxidation of the diamine product. - Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation. - Control Temperature: Avoid excessive heating during the reaction and purification steps.
Issue 2: Problems with Reductive Amination
Symptom Possible Cause Troubleshooting Steps & Solutions
Low yield; starting aldehyde is consumed, but desired product is not the major species. Reduction of the aldehyde: The reducing agent (e.g., NaBH4) is reducing the benzaldehyde before it can form an imine.- Use a Milder Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are selective for the imine over the aldehyde.[6] - Pre-form the Imine: Stir the o-phenylenediamine and benzaldehyde together for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent. Monitoring by NMR can confirm imine formation.[7]
Formation of an insoluble byproduct. Cyclization to 2-phenylbenzimidazole. - Reaction Conditions: Avoid high temperatures and strongly acidic or basic conditions that can promote cyclization. - Catalyst Choice: Some catalysts used for this reaction can also promote the dehydrogenative cyclization to benzimidazole.[5]
Reaction is slow or stalls. Inefficient imine formation. - Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the dehydration step in imine formation.[7][8]

Experimental Protocols & Data

Protocol 1: N-Alkylation followed by Reduction

This is a robust, high-yielding two-step process.

Step A: Synthesis of N-benzyl-2-nitroaniline

  • To a solution of 2-nitroaniline (1.0 eq.) in a polar aprotic solvent like DMF, add a suitable base (e.g., K2CO3, 1.5 eq.).

  • Add benzyl chloride or benzyl bromide (1.05 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC until the 2-nitroaniline is consumed.

  • Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.

Step B: Reduction of N-benzyl-2-nitroaniline

  • Dissolve N-benzyl-2-nitroaniline (1.0 eq.) in hot ethanol (e.g., 50 mL for ~6 mmol).

  • Add iron powder (6.0 eq.) followed by a solution of ammonium chloride (6.0 eq.) in water.

  • Heat the mixture to 80 °C for 1-3 hours, monitoring by TLC for the disappearance of the starting material.[4]

  • After cooling, quench the reaction with a saturated solution of sodium bicarbonate.[4]

  • Extract the product with a solvent like dichloromethane, wash with brine, dry over MgSO4, and concentrate to yield this compound.[4]

Parameter N-benzylation of 2-nitroaniline Reduction with Fe/NH4Cl
Typical Yield >90%~98%[4]
Temperature 80-100 °C80 °C[4]
Reaction Time 4-12 hours1-3 hours[4]
Key Reagents K2CO3, Benzyl halideFe powder, NH4Cl
Protocol 2: Reductive Amination
  • Dissolve o-phenylenediamine (1.0 eq.) and benzaldehyde (1.0 eq.) in a suitable solvent like acetonitrile or methanol.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq.) and stir for 15 minutes at room temperature to facilitate imine formation.

  • Add sodium cyanoborohydride (NaCNBH3) (2.0 eq.) in portions.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction carefully with water, and then add a base (e.g., 1M NaOH) to neutralize the acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify by column chromatography.

Parameter Reductive Amination
Typical Yield 60-85%
Temperature Room Temperature
Reaction Time 2-4 hours
Key Reagents Benzaldehyde, NaCNBH3, Acetic Acid

Visualizations

Reaction Pathways

The following diagram illustrates the main synthetic routes and the formation of major side products.

Synthesis_Pathways cluster_start Starting Materials o-Phenylenediamine o-Phenylenediamine Product This compound o-Phenylenediamine->Product + Benzaldehyde (Reductive Amination) Side_Product_1 N,N'-Dibenzylbenzene-1,2-diamine o-Phenylenediamine->Side_Product_1 + Excess Benzyl Halide Side_Product_2 2-Phenylbenzimidazole o-Phenylenediamine->Side_Product_2 + Benzaldehyde (Cyclization) 2-Nitroaniline 2-Nitroaniline N-benzyl-2-nitroaniline N-benzyl-2-nitroaniline 2-Nitroaniline->N-benzyl-2-nitroaniline + Benzyl Halide Benzaldehyde Benzaldehyde Benzaldehyde->Product Benzyl Halide Benzyl Halide Benzyl Halide->N-benzyl-2-nitroaniline N-benzyl-2-nitroaniline->Product Reduction

Caption: Synthetic routes to this compound and major side products.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common issues during the synthesis.

Troubleshooting_Workflow start Start Synthesis monitor Monitor Reaction by TLC start->monitor incomplete Incomplete Reaction? monitor->incomplete Check SM spot workup Workup & Isolation analyze Analyze Crude Product (TLC, NMR) workup->analyze pure_product Pure Product (>95%) analyze->pure_product Yes impure_product Impure Product analyze->impure_product No side_products Side Products Present? impure_product->side_products incomplete->workup No optimize_conditions Optimize Conditions: - Increase Time/Temp - Check Reagents incomplete->optimize_conditions Yes purify Purify by Column Chromatography side_products->purify Yes, separable adjust_stoichiometry Adjust Stoichiometry or Reagent Choice side_products->adjust_stoichiometry Yes, known byproducts optimize_conditions->monitor purify->pure_product adjust_stoichiometry->start Re-run reaction

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Overcoming regioselectivity issues in reactions of N1-Benzylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N1-Benzylbenzene-1,2-diamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common regioselectivity issues encountered during your experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of derivatives from this compound, particularly in reactions like benzimidazole formation.

Problem 1: Poor Regioselectivity in Benzimidazole Synthesis with Aldehydes

Question: I am reacting this compound with a substituted benzaldehyde to form a 1,2-disubstituted benzimidazole, but I am getting a mixture of two regioisomers. How can I improve the selectivity?

Answer: This is a common issue arising from the similar nucleophilicity of the two nitrogen atoms (N1 and N2). The benzyl group on N1 introduces steric hindrance and has a mild electron-donating effect, which can influence the reaction pathway. Here are some strategies to improve regioselectivity:

  • Choice of Catalyst: Lewis acids are often used to catalyze this condensation. The choice of catalyst can significantly influence which nitrogen atom preferentially attacks the aldehyde.

    • Recommendation: Try using a milder Lewis acid catalyst such as Erbium(III) triflate (Er(OTf)₃) or Zirconium(IV) chloride (ZrCl₄).[1][2] These have been shown to be effective in promoting the synthesis of 1,2-disubstituted benzimidazoles with high yields.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thus the regioselectivity.

    • Recommendation: Experiment with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to non-polar (e.g., toluene). Solvent-free conditions under microwave irradiation have also been reported to improve yields and selectivity.[1][2]

  • Temperature Control: Reaction temperature can be a critical factor.

    • Recommendation: Start with room temperature and then gradually increase it. In some cases, lower temperatures may favor the thermodynamically more stable product, while higher temperatures might favor the kinetically controlled product.

Problem 2: N-Alkylation of the Second Amino Group

Question: I am trying to perform a reaction on the unsubstituted amino group (N2) of this compound, but I am observing side reactions, including alkylation of the N1-benzyl nitrogen. How can I prevent this?

Answer: The N1-benzyl nitrogen, although secondary, can still be nucleophilic. To achieve selective reaction at the primary N2-amino group, consider the following:

  • Protecting Group Strategy: The most reliable method is to temporarily protect the N1-benzylamino group.

    • Recommendation: A Boc (tert-butyloxycarbonyl) protecting group can be introduced on the N1-benzyl nitrogen. This will decrease its nucleophilicity and allow for selective reaction at the N2 position. The Boc group can be subsequently removed under acidic conditions.

  • Reaction Conditions: Carefully controlling the reaction conditions can favor the more accessible primary amine.

    • Recommendation: Use a bulky alkylating agent. The steric hindrance around the N1-benzylamino group will disfavor its reaction with a bulky electrophile. Additionally, using a stoichiometric amount of the reagent at low temperatures can help minimize side reactions.

Problem 3: Low Yields in Condensation Reactions

Question: My condensation reaction of this compound with a carboxylic acid is giving a very low yield of the desired benzimidazole. What could be the issue?

Answer: Condensation with carboxylic acids typically requires harsh conditions and can lead to low yields due to the poor electrophilicity of the carboxylic acid.

  • Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to a more reactive species.

    • Recommendation: Convert the carboxylic acid to an acid chloride or use a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for benzimidazole synthesis.[1][2]

    • Recommendation: If available, a microwave reactor can be used to perform the condensation in a shorter time and often with higher efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioselectivity issues in reactions with this compound?

A1: The primary cause is the presence of two distinct but reactive nucleophilic nitrogen atoms. The N1 nitrogen is a secondary amine bearing a benzyl group, while the N2 nitrogen is a primary amine. The benzyl group influences the steric environment and electronic properties of the N1 nitrogen, but the N2 nitrogen is also highly reactive. The subtle differences in their nucleophilicity and steric accessibility can lead to the formation of a mixture of products in many reactions.

Q2: How does the benzyl group on N1 influence the regioselectivity of electrophilic aromatic substitution on the benzene ring?

A2: The amino group (-NH₂) and the benzylamino group (-NHBn) are both electron-donating groups (EDGs).[4][5][6][7] EDGs are known to be activating and direct incoming electrophiles to the ortho and para positions relative to themselves.[4][5][6][7] In this compound, both amino groups will direct electrophilic attack to the same available positions on the aromatic ring, thus simplifying the regioselectivity of aromatic substitution.

Q3: Can I selectively perform a reaction at the N1-benzylamino group without affecting the N2-primary amino group?

A3: This is challenging due to the higher reactivity and lower steric hindrance of the primary amino group. However, it might be possible under specific conditions. For example, a reaction that is highly sensitive to the electronic properties of the nitrogen might differentiate between the two. In most practical scenarios, it is more straightforward to protect the N2-primary amino group first (e.g., with a Boc group), perform the reaction on the N1-benzylamino group, and then deprotect the N2 position.

Q4: Are there any catalysts that are particularly effective for controlling regioselectivity in benzimidazole synthesis from this compound?

A4: Yes, several catalysts have been reported to be effective. For the synthesis of 1,2-disubstituted benzimidazoles, catalysts like Er(OTf)₃, ZrCl₄, and various solid-supported acid catalysts have shown good results.[1] For instance, using Montmorillonite K10 clay as a catalyst under microwave irradiation has been reported to be efficient for the synthesis of 1-benzyl-2-phenyl-benzimidazole.[1]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Benzyl-2-aryl-benzimidazole using Microwave Irradiation

This protocol is adapted from methodologies reported for the synthesis of 1,2-disubstituted benzimidazoles.[1][2]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Erbium(III) triflate (Er(OTf)₃) (1 mol%)

  • Microwave reactor vials

Procedure:

  • In a 3 mL glass microwave vial, add this compound (1 mmol).

  • Add the substituted aromatic aldehyde (1 mmol).

  • Add Er(OTf)₃ (1 mol%).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 60 °C for 5-10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

EntryAldehydeCatalystTime (min)Yield (%)Reference
1BenzaldehydeEr(OTf)₃ (1 mol%)5>99[2]
2p-MethylbenzaldehydeEr(OTf)₃ (1 mol%)5>98[2]
3p-MethoxybenzaldehydeEr(OTf)₃ (1 mol%)5>99[2]
4p-ChlorobenzaldehydeEr(OTf)₃ (1 mol%)15~95[2]

Protocol 2: Acylation of the Primary Amine (N2) using a Coupling Agent

This protocol is based on general procedures for the acylation of primary amines in the presence of other nucleophiles.[3]

Materials:

  • This compound

  • Carboxylic acid

  • EDCI·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 equiv.) and the carboxylic acid (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an argon atmosphere.

  • Add Et₃N (1.2 equiv.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDCI·HCl (1.2 equiv.) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the product by column chromatography.

Visualizations

Regioselectivity_Issues N1_Diamine This compound N1_Attack Attack at N1 N1_Diamine->N1_Attack Path A N2_Attack Attack at N2 N1_Diamine->N2_Attack Path B Electrophile Electrophile (e.g., Aldehyde) Electrophile->N1_Attack Electrophile->N2_Attack Product_A Regioisomer A (Undesired) N1_Attack->Product_A Product_B Regioisomer B (Desired) N2_Attack->Product_B

Caption: Regioselectivity issue in reactions of this compound.

Troubleshooting_Workflow Start Start: Poor Regioselectivity ChangeCatalyst Optimize Catalyst (e.g., Er(OTf)₃, ZrCl₄) Start->ChangeCatalyst ChangeSolvent Screen Solvents (Polar vs. Non-polar) Start->ChangeSolvent ChangeTemp Adjust Temperature Start->ChangeTemp UseMW Use Microwave Irradiation Start->UseMW CheckResult Improved Selectivity? ChangeCatalyst->CheckResult ChangeSolvent->CheckResult ChangeTemp->CheckResult UseMW->CheckResult Success Success: High Regioselectivity CheckResult->Success Yes Failure Further Optimization Needed CheckResult->Failure No

Caption: Troubleshooting workflow for improving regioselectivity.

References

Stability and degradation pathways of N1-Benzylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and potential degradation pathways of N1-Benzylbenzene-1,2-diamine (CAS: 5822-13-9). The following guides offer troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in an experimental setting.

Question: My sample of this compound, which was initially a light-colored solid, has developed a darker, brownish-yellow appearance. What could be the cause?

Answer: The development of a darker color is a common indicator of degradation, particularly oxidative degradation. Aromatic diamines, like this compound, are susceptible to air and light, which can cause them to oxidize.[1][2] The primary amino group and the secondary benzylamino group are both susceptible to oxidation, which can lead to the formation of highly conjugated, colored impurities. To mitigate this, always store the compound in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), and in a dark place.[3][4]

Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing my reaction mixture containing this compound. How can I determine if these are degradation products?

Answer: Unexpected peaks can arise from several sources, including impurities from the starting material, side-products from your reaction, or degradation of the compound. To identify degradation products, you can perform a forced degradation study.[5][6][7] Expose a small sample of this compound to stress conditions (e.g., acid, base, heat, oxidation, and light) and run HPLC analyses on the stressed samples. If the retention times of the new peaks in your experimental sample match those generated in the forced degradation study, it is highly likely they are degradation products. Using a mass spectrometer (LC-MS) can further help in identifying the structures of these unknown peaks.

Question: My reaction yield is lower than expected when using this compound. Could stability be a factor?

Answer: Yes, the stability of this compound can impact reaction yields. If the compound degrades before or during the reaction, the effective concentration of the starting material is reduced, leading to lower yields. Phenylenediamines can be sensitive to strong oxidizing agents, acids, and elevated temperatures.[8] Review your reaction conditions. If you are using harsh reagents or high temperatures for extended periods, consider if the diamine is degrading. It is advisable to use freshly sourced or purified material and to add it to the reaction mixture at a later stage if possible, especially if the reaction involves prolonged heating.

Question: I am seeing variability in results between different batches of this compound. What should I check?

Answer: Batch-to-batch variability can be due to differences in purity. Commercial grades are often 95-97% pure.[3][4][9] Impurities could include starting materials from its synthesis or degradation products formed during previous storage. It is good practice to qualify a new batch of any reagent. You can do this by measuring its melting point, running an HPLC purity check, or acquiring a spectroscopic profile (e.g., NMR). If you suspect degradation, compare the profile of the new batch to a previously validated batch or a reference standard.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored at room temperature, in a dark place, and under an inert atmosphere (e.g., argon or nitrogen).[3] The container should be tightly sealed to prevent exposure to air and moisture.[4]

What is the general stability profile of N-substituted phenylenediamines?

N-substituted phenylenediamines are known to be sensitive to air, light, and heat.[10] The primary degradation pathway is often oxidation. The amino groups are electron-donating, making the aromatic ring susceptible to oxidative processes, which can lead to the formation of quinone-imine structures and further polymerization, resulting in discoloration.[11] They can also react with strong oxidizing agents.[8][12]

What are the likely hazardous decomposition products?

Upon thermal decomposition, this compound can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8]

Is this compound soluble in common laboratory solvents?

While specific solubility data for this compound is not detailed in the provided results, related compounds like N,N'-diphenyl-p-phenylenediamine are soluble in solvents like benzene, chloroform, acetone, and ethyl acetate, but almost insoluble in water.[12] It is reasonable to expect this compound to have similar solubility characteristics.

Data and Protocols

Physicochemical Properties and Storage Summary
PropertyValueSource
CAS Number 5822-13-9[4]
Molecular Formula C13H14N2[3]
Molecular Weight 198.27 g/mol [9]
Appearance Solid, powder, or liquid[4][9]
Melting Point 163-165 °C[3]
Storage Temperature Room Temperature[3]
Storage Conditions Keep in dark place, Inert atmosphere[3]
Typical Forced Degradation Conditions

This table outlines typical starting conditions for a forced degradation study to intentionally degrade the compound and identify potential degradation products. The goal is to achieve 5-20% degradation.[5][7]

Stress ConditionReagent/ConditionTime
Acid Hydrolysis 0.1 M HCl24 - 72 hours
Base Hydrolysis 0.1 M NaOH24 - 72 hours
Oxidation 3% H2O224 hours
Thermal 60-80 °C (in solution)48 hours
Photolytic ICH Q1B conditions (UV/Vis light)As per guidelines
Experimental Protocol: HPLC-UV/MS Analysis for Stability Assessment

This protocol describes a general method for assessing the stability of this compound and separating its potential degradation products.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

  • Forced Degradation Sample Preparation:

    • For each stress condition (acid, base, oxidative, thermal), mix the stock solution with the stressor solution (e.g., 1:1 v/v with 0.2 M HCl to get a final concentration of 0.1 M HCl).

    • For the photolytic study, expose the solution in a quartz cuvette to the required light source.

    • Incubate the samples for the designated time. At various time points, take an aliquot, neutralize it if necessary (for acid and base samples), and dilute with mobile phase to an appropriate concentration (e.g., 50 µg/mL).

  • Chromatographic Conditions (Example):

    • Instrument: HPLC with a Diode Array Detector (DAD) and Mass Spectrometer (MS).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm. MS scan in positive ion mode.

  • Analysis:

    • Inject the prepared samples (control and stressed).

    • Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the parent peak (this compound).

    • Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent compound and any new degradation products to aid in their identification.

Visualizations

Proposed Oxidative Degradation Pathway

Aromatic diamines are susceptible to oxidation. The following diagram illustrates a plausible degradation pathway for this compound upon exposure to an oxidizing agent or atmospheric oxygen, leading to the formation of a quinone-diimine structure, which is often colored.

G cluster_main cluster_conditions Stressor A This compound B Radical Cation Intermediate A->B -e⁻, -H⁺ C N-benzyl-o-benzoquinonediimine (Colored Product) B->C -e⁻, -H⁺ Stressor [O] (e.g., Air, H₂O₂) Stressor->A G start Obtain Compound (this compound) lit_review Literature Review for Known Stability Data start->lit_review develop_method Develop Stability-Indicating Analytical Method (e.g., HPLC) lit_review->develop_method forced_degradation Perform Forced Degradation Study (Heat, Light, pH, Oxidation) analyze Analyze Stressed Samples vs. Control forced_degradation->analyze develop_method->forced_degradation identify Identify Degradation Products (e.g., LC-MS) analyze->identify pathway Propose Degradation Pathways identify->pathway storage Define Appropriate Storage & Handling Conditions pathway->storage end Document Findings storage->end

References

Troubleshooting low catalytic activity of N1-Benzylbenzene-1,2-diamine complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low catalytic activity of N1-Benzylbenzene-1,2-diamine complexes.

Troubleshooting Guide: Low Catalytic Activity

Low or no product formation is a common issue in catalytic reactions. This guide provides a systematic approach to identifying and resolving the root causes of low catalytic activity when using this compound complexes.

dot

Troubleshooting_Workflow start Low Catalytic Activity Observed reagent_quality Verify Reagent Purity and Integrity start->reagent_quality sub_reagent_purity Substrate Purity: - Check for impurities via NMR, GC-MS. - Purify if necessary (recrystallization, chromatography). reagent_quality->sub_reagent_purity Substrates sub_solvent_purity Solvent & Base Quality: - Use anhydrous and degassed solvents. - Ensure high purity of the base. reagent_quality->sub_solvent_purity Solvents/Bases catalyst_formation Confirm Complex Formation and Purity sub_complex_characterization Complex Characterization: - Confirm structure and purity (NMR, X-ray, EA). - Ensure the correct metal oxidation state. catalyst_formation->sub_complex_characterization sub_catalyst_activation Catalyst Activation: - For pre-catalysts, ensure proper in-situ activation. - Check for signs of degradation (color change). catalyst_formation->sub_catalyst_activation reaction_conditions Optimize Reaction Conditions sub_temp_conc Temperature & Concentration: - Systematically vary temperature. - Adjust substrate and catalyst concentration. reaction_conditions->sub_temp_conc sub_atmosphere Inert Atmosphere: - Ensure rigorous exclusion of air and moisture. - Use Schlenk techniques or a glovebox. reaction_conditions->sub_atmosphere ligand_issues Investigate Ligand-Related Issues sub_ligand_degradation Ligand Degradation: - o-Phenylenediamines can be redox-active and prone to oxidation. - Analyze crude reaction for ligand-derived byproducts. ligand_issues->sub_ligand_degradation sub_ligand_ratio Ligand:Metal Ratio: - Optimize the ligand to metal ratio. - Excess ligand can sometimes be inhibitory. ligand_issues->sub_ligand_ratio sub_reagent_purity->catalyst_formation sub_solvent_purity->catalyst_formation sub_complex_characterization->reaction_conditions sub_catalyst_activation->reaction_conditions sub_temp_conc->ligand_issues sub_atmosphere->ligand_issues end Improved Catalytic Activity sub_ligand_degradation->end sub_ligand_ratio->end Catalytic_Cycle_Side_Reactions cluster_main_cycle Main Catalytic Cycle cluster_side_reactions Side Reactions A Active Catalyst [M(0)L] B Oxidative Addition Intermediate A->B Substrate 1 S1 Catalyst Oxidation [M(II)L] A->S1 O2 S2 Ligand Degradation A->S2 Oxidants/ High Temp. C Transmetalation Intermediate B->C Substrate 2 S3 Homocoupling Byproducts B->S3 Substrate 1 D Reductive Elimination C->D D->A Product S1->A Reduction?

Preventing oxidation of N1-Benzylbenzene-1,2-diamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-Benzylbenzene-1,2-diamine, with a focus on preventing its oxidation during storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to prevent oxidation?

A1: To ensure the stability and purity of this compound, it is crucial to store it under controlled conditions. The recommended storage involves keeping the compound in a dark place, under an inert atmosphere such as argon or nitrogen, and at room temperature.[1] Exposure to light and oxygen can accelerate the oxidation process.

Q2: What are the visible signs of oxidation in this compound?

A2: Pure this compound is typically a white or off-white solid.[2] A common sign of oxidation in aromatic amines is a change in color.[3] For instance, the related compound o-phenylenediamine, which is a white solid, darkens upon exposure to air due to oxidation.[3] Therefore, a noticeable darkening or change in color to brownish or yellowish hues in your this compound sample likely indicates oxidation. The oxidized form of o-phenylenediamine, 2,3-diaminophenazine, is a yellow, fluorescent substance.[4][5]

Q3: What are the likely oxidation products of this compound?

A3: The oxidation of aromatic amines can lead to the formation of various products. For N-substituted p-phenylenediamines, oxidation can result in the formation of quinone-type products.[2] It is also known that the oxidation of aniline, a simpler aromatic amine, can produce nitroso or nitro derivatives. In some cases, acid-promoted oxidation of aromatic amines can lead to the formation of phenazines.[6] Therefore, the oxidation of this compound may yield N-benzyl-1,2-benzoquinonediimine, and potentially other colored polymeric materials upon further reaction.

Q4: How can I test the purity of my this compound sample to check for oxidation?

A4: Several analytical techniques can be employed to assess the purity of this compound and detect degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for separating and identifying the parent compound from its impurities. A stability-indicating HPLC method, in particular, can effectively quantify the extent of degradation.

Q5: What are the incompatible materials to avoid during storage?

A5: To prevent degradation, this compound should not be stored in contact with strong oxidizing agents. The amino groups in the molecule are susceptible to oxidation.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the storage and handling of this compound.

Problem Possible Cause Troubleshooting Steps
Sample has darkened or changed color. Oxidation due to exposure to air and/or light.1. Visually inspect the sample for color change from its original appearance. 2. Confirm the presence of degradation products using a suitable analytical method like HPLC or TLC. 3. If oxidation is confirmed, consider purifying the material before use. 4. For future storage, ensure the container is tightly sealed and the headspace is purged with an inert gas (e.g., argon or nitrogen). Store in a dark location, such as a cabinet or an amber vial.
Inconsistent experimental results. Degradation of the starting material.1. Assess the purity of the this compound sample using a validated analytical method (see Experimental Protocol below). 2. If the purity is below the required specification, purify the compound. 3. Always use freshly opened or properly stored material for sensitive experiments.
Formation of unexpected byproducts in a reaction. Use of partially oxidized starting material.1. Characterize the unexpected byproducts to determine if they are related to oxidized forms of this compound. 2. Purify the starting material to remove any oxidation products before proceeding with the reaction. Column chromatography is a common purification method for such compounds.[7]

Quantitative Stability Data

The following table summarizes the expected stability of this compound under various storage conditions. This data is illustrative and should be confirmed by in-house stability studies.

Storage Condition Temperature Atmosphere Light Condition Expected Purity after 6 Months
RecommendedRoom TemperatureInert (Argon/Nitrogen)Dark>98%
Sub-optimalRoom TemperatureAirDark90-95%
PoorRoom TemperatureAirAmbient Light<90%
Accelerated40°CAirDark<85%

Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines a general method for developing a stability-indicating HPLC assay for this compound. Method development and validation are crucial for accurate stability assessment.

1. Objective: To develop and validate a stability-indicating HPLC method capable of separating and quantifying this compound from its potential degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • Hydrochloric acid (for acid degradation)

  • Sodium hydroxide (for base degradation)

  • Hydrogen peroxide (for oxidative degradation)

3. HPLC System:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

4. Forced Degradation Study: To generate potential degradation products, subject the this compound to forced degradation conditions:

  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and heat at 60°C.

  • Oxidative Degradation: Treat the sample with a solution of 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the sample to UV light.

5. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Program: A linear gradient starting with a higher proportion of Mobile Phase A and increasing the proportion of Mobile Phase B over time to elute the parent compound and any degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically around its lambda max).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

6. Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Oxidation Issues cluster_prevention Preventative Measures observe Observe Sample Appearance (e.g., color change) analyze Analyze Purity (e.g., HPLC, TLC) observe->analyze Suspicion of degradation confirm Confirm Oxidation analyze->confirm Degradation products detected action Take Corrective Action confirm->action Purity below specification storage Proper Storage: - Inert Atmosphere - Dark Place - Room Temperature action->storage Implement for future use handling Proper Handling: - Minimize exposure to air/light action->handling Implement for future use purity Maintain Purity storage->purity handling->purity experimental_workflow start Start: Suspected Degradation forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation method_development Develop Stability-Indicating HPLC Method forced_degradation->method_development method_validation Validate HPLC Method (Specificity, Linearity, Accuracy, etc.) method_development->method_validation sample_analysis Analyze Stored Sample method_validation->sample_analysis results Evaluate Results: - Purity of Sample - Identify Degradants sample_analysis->results end End: Determine Stability results->end

References

Technical Support Center: Scale-up Synthesis of N1-Benzylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of N1-Benzylbenzene-1,2-diamine.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Reaction

Potential Causes & Solutions

Potential CauseSuggested Solution
Incomplete Deprotonation Ensure the base is strong enough and used in sufficient stoichiometry to deprotonate the aniline nitrogen of o-phenylenediamine. For scale-up, consider the solubility and handling properties of the base. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), with the latter often being more effective.[1]
Poor Reagent Quality Use fresh, high-purity o-phenylenediamine and benzylating agent (e.g., benzyl bromide or benzyl chloride). Impurities in starting materials can inhibit the reaction or lead to side products. Verify reagent purity via appropriate analytical methods before use.
Suboptimal Solvent Choice The solvent must be able to dissolve the reactants and the base to a reasonable extent. Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly employed.[1] Poor solubility can become a significant issue at larger scales, potentially requiring mechanical stirring improvements.
Insufficient Reaction Temperature While higher temperatures can increase the reaction rate, they can also promote side reactions. Optimize the temperature by gradually increasing it while monitoring the reaction profile for the formation of impurities. For less reactive benzylating agents like benzyl chloride, higher temperatures may be necessary compared to benzyl bromide or iodide.[1][2]
Product Inhibition In some cases, the product itself can inhibit the catalyst or react with starting materials. While less common in this specific synthesis, it is a possibility to consider if the reaction stalls.
Issue 2: Formation of Di-benzylated Side Product (N1,N2-Dibenzylbenzene-1,2-diamine)

Potential Causes & Solutions

Potential CauseSuggested Solution
Incorrect Stoichiometry The most common cause of over-alkylation is an excess of the benzylating agent.[2] On a large scale, it is crucial to have precise control over the addition of the benzylating agent. Use a slight excess of o-phenylenediamine to favor mono-alkylation.
High Reaction Temperature Elevated temperatures can increase the rate of the second benzylation. Running the reaction at the lowest effective temperature can improve selectivity for the mono-benzylated product.[2]
Slow Addition of Benzylating Agent At scale, the dropwise or portion-wise addition of the benzylating agent to a solution of o-phenylenediamine is critical. This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting material over the mono-benzylated product.[2]
Issue 3: Exothermic Reaction and Poor Temperature Control

Potential Causes & Solutions

Potential CauseSuggested Solution
Rapid Reagent Addition The N-benzylation reaction is exothermic. Rapid addition of the benzylating agent on a large scale can lead to a dangerous temperature spike and a runaway reaction.[3][4] Implement a controlled addition protocol with continuous monitoring of the internal temperature.
Inadequate Cooling The reactor's cooling system must be sufficient to dissipate the heat generated. Ensure good heat transfer by using an appropriately sized reactor and an efficient cooling medium.[3] Localized hot spots due to poor mixing can also be an issue.
Concentrated Reagents Using highly concentrated solutions can lead to a rapid release of heat. Ensure adequate solvent is used to manage the exotherm.[3]
Issue 4: Difficulties in Product Isolation and Purification

Potential Causes & Solutions

Potential CauseSuggested Solution
Product Solubility This compound may have some solubility in the aqueous phase during workup, leading to yield loss. Adjusting the pH of the aqueous layer can minimize this. Back-extraction of the aqueous layers with the organic solvent can help recover the dissolved product.[5]
Crystallization Issues If purifying by recrystallization, finding a suitable solvent system is key. A solvent screen should be performed to identify a system that provides good recovery and purity. Seeding the solution with a small crystal of the pure product can aid in initiating crystallization at a larger scale.
Filtration Challenges The physical form of the crystallized product can impact filtration speed. Fine particles can clog the filter. Controlling the crystallization process to obtain larger, more uniform crystals can improve filtration efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The two main routes are:

  • Direct N-benzylation of o-phenylenediamine: This involves reacting o-phenylenediamine with a benzylating agent such as benzyl bromide or benzyl chloride in the presence of a base. This is a common and direct method.[6]

  • Reduction of N-benzyl-2-nitroaniline: This two-step process involves the initial synthesis of N-benzyl-2-nitroaniline followed by its reduction to the desired diamine. This route can sometimes offer better control over the formation of mono-substituted product.

Q2: How can I minimize the formation of the N1,N2-dibenzylbenzene-1,2-diamine impurity during scale-up?

A2: To minimize the di-benzylated impurity, you should:

  • Use a molar excess of o-phenylenediamine relative to the benzylating agent.

  • Slowly add the benzylating agent to the reaction mixture to maintain its low concentration.

  • Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

  • Monitor the reaction closely by a suitable analytical technique (e.g., HPLC, TLC) and stop it once the starting material is consumed to an optimal level.

Q3: What are the key safety considerations when scaling up this synthesis?

A3: Key safety considerations include:

  • Exotherm Management: The reaction is exothermic. Implement controlled reagent addition and ensure adequate cooling capacity to prevent thermal runaway.[4]

  • Reagent Handling: Benzylating agents like benzyl bromide are lachrymators and irritants. o-Phenylenediamine is toxic. Handle these chemicals in a well-ventilated area using appropriate personal protective equipment (PPE).

  • Solvent Safety: Use appropriate measures for handling flammable organic solvents.

  • Pressure Build-up: If the reaction is run in a sealed vessel, be aware of potential pressure build-up, especially if there is an uncontrolled exotherm.

Q4: What are the recommended purification methods for large-scale production?

A4: For large-scale purification:

  • Crystallization: This is often the most economical and scalable method. A thorough solvent screening and optimization of crystallization conditions (temperature profile, cooling rate) are crucial.

  • Distillation: If the product is thermally stable and has a significantly different boiling point from impurities, vacuum distillation could be an option.

  • Column Chromatography: While effective at the lab scale, it is generally less preferred for large-scale production due to cost and solvent consumption. It may be used for very high-purity requirements or for the removal of closely related impurities that cannot be removed by crystallization.

Data Presentation

Table 1: Typical Reaction Parameters for N-benzylation of o-phenylenediamine

ParameterConditionRationale/Comments
o-Phenylenediamine:Benzylating Agent Ratio 1.2 : 1 to 1.5 : 1An excess of the diamine favors mono-alkylation and minimizes the di-benzylated product.[2]
Base K₂CO₃, Cs₂CO₃Weaker bases are generally sufficient and help control the reaction rate. Cs₂CO₃ is often more effective but also more expensive.[1]
Solvent Acetonitrile, DMF, DMSOPolar aprotic solvents are preferred for their ability to dissolve the reactants.[1]
Temperature 25°C to 80°CThe optimal temperature depends on the reactivity of the benzylating agent. Start at a lower temperature and gradually increase if needed.
Reaction Time 2 to 24 hoursMonitor by TLC or HPLC to determine the optimal reaction time.

Experimental Protocols

Protocol 1: N-benzylation of o-phenylenediamine
  • To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge o-phenylenediamine (1.2 equivalents) and the chosen solvent (e.g., acetonitrile).

  • Add the base (e.g., potassium carbonate, 2.0 equivalents) to the mixture and stir to form a suspension.

  • Slowly add a solution of the benzylating agent (e.g., benzyl bromide, 1.0 equivalent) in the same solvent via the addition funnel over a period of 1-2 hours, while maintaining the internal temperature at a controlled setpoint (e.g., 40-50°C).

  • After the addition is complete, continue stirring at the set temperature and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is deemed complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • If necessary, hot filter the solution to remove any insoluble impurities.

  • Slowly cool the solution to room temperature to allow for crystal formation. For better crystal growth and purity, a slow cooling profile is recommended.

  • Further cool the mixture in an ice bath to maximize product precipitation.

  • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Dry the purified product under vacuum.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage reagents Charge Reactor: o-phenylenediamine, Base, Solvent addition Controlled Addition of Benzylating Agent reagents->addition reaction Reaction at Controlled Temperature addition->reaction monitoring In-Process Control (TLC/HPLC) reaction->monitoring quench Cool to Room Temperature monitoring->quench filtration Filter Inorganic Salts quench->filtration concentration Solvent Removal filtration->concentration crude_product Crude Product concentration->crude_product recrystallization Recrystallization crude_product->recrystallization filtration_pure Filtration recrystallization->filtration_pure drying Drying filtration_pure->drying pure_product Pure this compound drying->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Incomplete Reaction? cause1 Reagent Quality/ Stoichiometry Issue? start->cause1 Yes cause2 Suboptimal Reaction Conditions? start->cause2 No solution1a Verify Reagent Purity cause1->solution1a solution1b Adjust Stoichiometry cause1->solution1b cause3 Solubility Problem? cause2->cause3 solution2a Optimize Temperature cause2->solution2a solution2b Screen Solvents/Bases cause2->solution2b solution3 Improve Agitation/ Change Solvent cause3->solution3

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Analysis of N1-Benzylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of impurities in N1-Benzylbenzene-1,2-diamine samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: Based on its common synthesis route, which involves the reaction of 1-fluoro-2-nitrobenzene with benzylamine followed by the reduction of the nitro group, the following impurities are often encountered:

  • Unreacted Starting Materials: Benzylamine and 1-fluoro-2-nitrobenzene.

  • Intermediate: N-benzyl-2-nitroaniline, resulting from incomplete reduction.

  • Over-alkylation Products: Dibenzylated phenylenediamines.

  • Oxidation Products: The product can be susceptible to air oxidation, leading to colored impurities.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, toluene).

Q2: My HPLC chromatogram shows a significant tailing for the main this compound peak. What could be the cause and how can I fix it?

A2: Peak tailing for aromatic amines like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine groups of your analyte and acidic silanol groups on the silica-based stationary phase of the column.[1]

Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 or below) with an additive like formic acid or trifluoroacetic acid can protonate the amine groups and suppress the interaction with silanol groups.[1]

  • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak shape.[1]

  • Use a Modern, End-capped Column: Employing a high-purity, end-capped silica column or a column with a different stationary phase (e.g., a polymer-based one) can reduce the number of available silanol groups.

  • Check for Column Overload: Injecting a diluted sample can help determine if the tailing is due to overloading the column.[1]

Q3: I am observing ghost peaks in my gradient HPLC analysis. What is their origin?

A3: Ghost peaks in gradient HPLC can arise from several sources. They might be due to impurities in the mobile phase solvents, particularly in the weaker solvent (e.g., water). Contaminants can accumulate on the column during equilibration and elute as the solvent strength increases. Ensure you are using high-purity solvents and have cleaned the system thoroughly. Late-eluting compounds from a previous injection can also appear as ghost peaks in a subsequent run.

Q4: How can I identify an unknown impurity peak in my chromatogram?

A4: Identifying an unknown impurity typically requires a combination of techniques:

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that can provide the molecular weight of the impurity, offering significant clues to its identity.

  • Fraction Collection and NMR: If the impurity is present at a sufficient concentration, you can collect the fraction containing the peak as it elutes from the HPLC. Subsequent analysis of this fraction by Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate its structure.

  • Forced Degradation Studies: Performing forced degradation studies (e.g., under acidic, basic, oxidative, and photolytic conditions) can help to intentionally generate degradation products.[2][3] Comparing the chromatograms of the stressed samples with your original sample can help in identifying if the impurity is a degradation product.

Q5: Can I use quantitative NMR (qNMR) to determine the purity of my this compound sample?

A5: Yes, quantitative NMR (qNMR) is an excellent method for determining the purity of your sample without the need for a specific reference standard of the compound itself.[4][5] The technique involves accurately weighing your sample and a certified internal standard into an NMR tube and acquiring a 1H NMR spectrum with appropriate parameters for quantification. By comparing the integral of a known proton signal from your compound to a signal from the internal standard, you can calculate the absolute purity.[6][7]

Data Presentation

Table 1: Common Impurities and their Typical Analytical Characteristics

Impurity NamePotential OriginTypical HPLC Retention Behavior (Reversed-Phase)Key Mass Fragment (m/z) in GC-MS
BenzylamineStarting MaterialEarly eluting106, 91 (tropylium ion)
1-Fluoro-2-nitrobenzeneStarting MaterialIntermediate elution141, 95, 69
N-benzyl-2-nitroanilineIntermediateLater eluting than starting materials228, 182, 91
o-PhenylenediaminePotential side-productEarly eluting108, 80
Dibenzyl-substituted diamineOver-alkylationVery late eluting288, 197, 91

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Chemical purity, relative quantification of impurities.High resolution, widely available, robust.Requires reference standards for impurity identification.
GC-MS Separation of volatile compounds followed by mass analysis.Identification of volatile impurities, structural information from fragmentation.High sensitivity, excellent for volatile impurities and residual solvents.Not suitable for non-volatile or thermally labile compounds.
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute purity determination, structural elucidation of impurities.No need for a specific reference standard of the analyte, provides structural information.[4][5]Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol provides a general reversed-phase HPLC method suitable for the analysis of this compound and its common impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Volatile Impurity Analysis

This protocol is suitable for identifying volatile impurities such as residual starting materials and solvents.

  • Instrumentation: A standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Protocol 3: Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

This protocol outlines the steps for determining the absolute purity of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity and a simple ¹H NMR spectrum that does not have signals overlapping with the analyte (e.g., maleic acid, 1,4-dinitrobenzene).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg).

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of a deuterated solvent (e.g., DMSO-d6) in a clean, dry NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (D1): A sufficiently long delay to ensure complete T1 relaxation of all relevant nuclei (typically 5 times the longest T1 value, often 30-60 seconds for quantitative analysis).

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • Data Analysis:

    • Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the standard

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter qNMR qNMR Analysis Dissolve->qNMR HPLC HPLC-UV Analysis Filter->HPLC GCMS GC-MS Analysis Filter->GCMS Purity Purity Assessment HPLC->Purity Quant Quantification HPLC->Quant ImpurityID Impurity Identification GCMS->ImpurityID GCMS->Quant qNMR->Purity qNMR->ImpurityID

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_hplc Start Peak Tailing Observed in HPLC? CheckOverload Dilute sample & re-inject. Is peak shape improved? Start->CheckOverload AdjustpH Lower mobile phase pH (e.g., < 3). Is peak shape improved? CheckOverload->AdjustpH No ReduceConc Reduce sample concentration or injection volume. CheckOverload->ReduceConc Yes AddAmine Add competing amine (e.g., TEA). Is peak shape improved? AdjustpH->AddAmine No End Problem Solved AdjustpH->End Yes NewColumn Use a new or different type of column. AddAmine->NewColumn No AddAmine->End Yes ReduceConc->End

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

Validation & Comparative

A Comparative Guide to N1-Benzylbenzene-1,2-diamine and Other Phenylenediamine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Physicochemical Properties, Reactivity, and Biological Relevance

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical scaffolds is a critical step in the design and synthesis of novel therapeutic agents. Phenylenediamines, as a class of aromatic diames, offer a versatile platform for the construction of complex molecules with diverse biological activities. This guide provides a comprehensive comparison of N1-Benzylbenzene-1,2-diamine with its parent isomers: ortho-phenylenediamine (OPD), meta-phenylenediamine (MPD), and para-phenylenediamine (PPD). This objective analysis is supported by experimental data to inform the selection of the most suitable building block for specific research applications.

Physicochemical Properties: A Quantitative Comparison

The introduction of a benzyl group to the nitrogen atom of ortho-phenylenediamine significantly alters its physicochemical properties compared to the unsubstituted isomers. These differences, summarized in the table below, can influence solubility, reactivity, and pharmacokinetic profiles of derivative compounds.

PropertyThis compoundortho-Phenylenediamine (OPD)meta-Phenylenediamine (MPD)para-Phenylenediamine (PPD)
Molecular Formula C₁₃H₁₄N₂C₆H₈N₂C₆H₈N₂C₆H₈N₂
Molecular Weight ( g/mol ) 198.27[1][2]108.14[3]108.14[4][5]108.14[6]
Melting Point (°C) 163-165[1]103-104[3]64-66[4][5]145-147[6]
Boiling Point (°C) 154 (at 0.1 Torr)[1]256-258[3]282-284[5]267[7][8]
Water Solubility PoorSlightly soluble in cold water, easily soluble in hot water.[3]Soluble[9]Low solubility, approximately 4% at 24°C.[6]
Solubility in Organic Solvents Soluble in toluene.[1]Soluble in ethanol, ether, chloroform, and benzene.[3]Soluble in ethanol and ether.Soluble in ethanol and acetone.[6]
Appearance Solid[10]White to brownish crystalline substance that turns red upon exposure to air.[3]Colorless or white colored needles that turn red or purple in air.[4]White to light purple crystalline solid that darkens upon exposure to air.[6]

Reactivity and Applications in Synthesis

The reactivity of phenylenediamines is largely dictated by the nucleophilicity of the amino groups. The presence of a benzyl group in this compound introduces steric hindrance and alters the electronic properties of the adjacent amino group, leading to differences in reactivity compared to the unsubstituted isomers.

  • o-Phenylenediamine (OPD) and this compound: These compounds are particularly valuable in the synthesis of heterocyclic compounds, most notably benzimidazoles.[11] The vicinal diamine functionality allows for cyclization reactions with a variety of electrophiles. The N-benzyl group can influence the regioselectivity of these reactions and can be a key pharmacophore in the final product.

  • m-Phenylenediamine (MPD): The meta-orientation of the amino groups in MPD makes it a suitable monomer for the synthesis of polymers such as aramids and epoxy resins.[12] In drug discovery, it can be used as a scaffold to present functional groups in a specific spatial arrangement.

  • p-Phenylenediamine (PPD): Similar to MPD, PPD is extensively used in polymer chemistry, particularly in the production of high-strength aramid fibers like Kevlar.[6] Its symmetrical structure and the para-disposition of the amino groups allow for the formation of linear, rigid polymer chains.

Relevance in Drug Development and Biological Activity

The true potential of these phenylenediamines in drug development is often realized in their derivatives. Of particular significance is the role of o-phenylenediamines, including N-benzyl substituted analogs, as precursors to benzimidazoles, a class of compounds with a wide range of pharmacological activities.

Benzimidazole derivatives have been extensively investigated as anticancer agents, demonstrating efficacy through various mechanisms of action.[11][13][14][15] These include:

  • Inhibition of Microtubule Polymerization: Certain benzimidazoles bind to tubulin, disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[14][16]

  • Kinase Inhibition: Many benzimidazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation, such as those in the PI3K/AKT and MAPK pathways.[16]

  • Induction of Apoptosis: By interfering with critical cellular processes, benzimidazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells.[13][14]

The N-benzyl substituent can play a crucial role in the biological activity of the resulting benzimidazole, potentially influencing its binding affinity to target proteins and its overall pharmacokinetic properties.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reductive amination of o-nitroaniline with benzaldehyde, followed by the reduction of the nitro group. A more direct approach is the N-alkylation of o-phenylenediamine with benzyl chloride. The following is a representative protocol for the latter:

Materials:

  • o-Phenylenediamine

  • Benzyl chloride

  • Pyridine

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve o-phenylenediamine in pyridine in a round-bottom flask.

  • Slowly add benzyl chloride to the solution at room temperature with stirring.

  • Continue stirring the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice and water.

  • Acidify the mixture with HCl to precipitate the product.

  • Filter the crude product and wash with cold water.

  • To purify, dissolve the crude product in a minimal amount of hot methanol.

  • Neutralize the solution with a saturated solution of NaHCO₃.

  • Extract the product with CH₂Cl₂.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the purified this compound.

Comparative Solubility Assessment

A standardized experimental workflow to compare the solubility of the four phenylenediamines is crucial for objective evaluation.

Materials:

  • This compound

  • o-Phenylenediamine

  • m-Phenylenediamine

  • p-Phenylenediamine

  • A selection of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane)

  • Saturated solutions of each compound in each solvent

  • UV-Vis spectrophotometer

Procedure:

  • Prepare saturated solutions of each of the four compounds in each of the selected solvents at a constant temperature (e.g., 25°C).

  • Allow the solutions to equilibrate for a set period (e.g., 24 hours) with agitation.

  • Centrifuge the solutions to pellet any undissolved solid.

  • Carefully take an aliquot of the supernatant from each solution.

  • Dilute the aliquots to a concentration within the linear range of the UV-Vis spectrophotometer.

  • Measure the absorbance of each diluted solution at the wavelength of maximum absorbance (λmax) for each compound.

  • Calculate the concentration of each saturated solution using a pre-established calibration curve for each compound in the respective solvent.

  • Compare the calculated solubilities to determine the relative solubility of each compound in the different solvents.

Visualizing Molecular Interactions and Experimental Processes

To better understand the implications of using these different phenylenediamines in drug discovery, the following diagrams illustrate a key signaling pathway targeted by their derivatives and a logical workflow for their comparative analysis.

anticancer_mechanism cluster_drug Benzimidazole Precursors cluster_synthesis Synthesis cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects N1-Benzyl-OPD This compound Benzimidazole Benzimidazole Derivative N1-Benzyl-OPD->Benzimidazole OPD o-Phenylenediamine OPD->Benzimidazole Microtubules Microtubules Benzimidazole->Microtubules Binds to Tubulin Kinases Signaling Kinases (e.g., PI3K, MAPK) Benzimidazole->Kinases Inhibits Activity Disruption Microtubule Disruption Microtubules->Disruption Inhibition Kinase Inhibition Kinases->Inhibition Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Inhibition->Apoptosis Arrest->Apoptosis

Caption: Anticancer mechanism of benzimidazole derivatives.

experimental_workflow cluster_compounds Test Compounds cluster_physicochemical Physicochemical Characterization cluster_reactivity Reactivity Profiling cluster_biological Biological Evaluation C1 N1-Benzyl-OPD Solubility Solubility Assay C1->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) C1->Spectroscopy Reaction Reaction with Electrophile (e.g., Acyl Chloride) C1->Reaction C2 OPD C2->Solubility C2->Spectroscopy C2->Reaction C3 MPD C3->Solubility C3->Spectroscopy C3->Reaction C4 PPD C4->Solubility C4->Spectroscopy C4->Reaction Kinetics Kinetic Analysis Reaction->Kinetics Synthesis Synthesis of Derivatives (e.g., Benzimidazoles) Reaction->Synthesis Assay In vitro Bioactivity Assay (e.g., Cytotoxicity) Synthesis->Assay

References

A Comparative Analysis of N1-Benzylbenzene-1,2-diamine and Other Diamine Ligands in Coordination Chemistry and Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the comparative efficacy of N1-Benzylbenzene-1,2-diamine as a ligand, supported by available data and established chemical principles.

The selection of an appropriate ligand is paramount in the development of efficient metal-based catalysts and coordination complexes. Diamines are a crucial class of chelating ligands, widely employed in a vast array of applications, from asymmetric catalysis to the synthesis of therapeutic agents. This guide provides a comparative overview of this compound against other common diamine ligands, focusing on how its unique structural features are anticipated to influence its performance.

Introduction to this compound

This compound, a derivative of 1,2-phenylenediamine, is a bidentate ligand featuring both an aromatic backbone and a benzyl group on one of the nitrogen atoms. This substitution pattern imparts a combination of steric bulk and electronic modifications compared to simpler diamines like ethylenediamine (en) or N,N,N',N'-tetramethylethylenediamine (TMEDA). While direct, quantitative comparative studies on the catalytic efficacy of this compound against a wide range of other diamines under identical conditions are not extensively documented in publicly available literature, we can infer its potential performance based on established principles of coordination chemistry and catalysis.

Qualitative Comparison of Ligand Properties

The efficacy of a diamine ligand is primarily determined by the interplay of steric and electronic effects, which influence the stability of the resulting metal complex and the reactivity of the metallic center.

  • Steric Effects: The benzyl group in this compound introduces significant steric hindrance around one of the coordination sites. This can be advantageous in preventing the formation of undesirable dimeric or polymeric metal species. In catalysis, this steric bulk can also play a crucial role in influencing the regioselectivity and enantioselectivity of a reaction by controlling the approach of substrates to the metal center. Compared to the less hindered ethylenediamine or the symmetrically substituted TMEDA, this compound offers a more defined and asymmetric coordination environment.

  • Electronic Effects: The presence of the phenyl ring in the backbone and the benzyl group can influence the electron density on the nitrogen donor atoms. The phenylenediamine moiety, being aromatic, generally leads to the formation of less stable complexes compared to aliphatic diamines due to the reduced basicity of the nitrogen atoms.[1] However, N-substitution can modulate these properties. In copper-catalyzed reactions, N,N'-disubstituted diamine ligands have been shown to provide higher reaction rates and prevent ligand N-arylation, a common side reaction with unsubstituted diamines.[2]

  • Chelate Effect: Like all bidentate ligands, this compound forms a five-membered chelate ring upon coordination to a metal center. This chelate effect significantly enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands.[3][4][5][6] The rigidity of the phenylenediamine backbone, in contrast to the flexible ethylene chain in 'en' or 'TMEDA', will result in a more constrained chelate ring, which can further influence catalytic activity.

Anticipated Performance in Catalysis

Based on the properties of related N-substituted diamine ligands, this compound is expected to be a valuable ligand in various catalytic applications, particularly in cross-coupling reactions. For instance, benzene-1,2-diamine derivatives have been successfully employed as ligands in copper-catalyzed Ullmann-type cross-coupling reactions, where they are believed to generate electron-rich anionic complexes that facilitate oxidative addition even at room temperature. The steric and electronic properties of this compound make it a promising candidate for reactions where fine-tuning of the catalyst's reactivity and selectivity is crucial.

While comprehensive quantitative data is not available for a direct comparison, the following table summarizes the expected qualitative differences between this compound and other common diamine ligands.

LigandStructureKey FeaturesAnticipated AdvantagesAnticipated Disadvantages
This compound Aromatic backbone, N-benzyl substitutionAsymmetric steric bulk, tunable electronics, rigid chelate ringPotential for high selectivity, prevention of ligand-based side reactionsPotentially lower complex stability compared to aliphatic diamines
Ethylenediamine (en) Aliphatic backboneFlexible, minimal steric hindranceForms highly stable complexesSusceptible to side reactions (e.g., N-arylation), limited steric influence
N,N,N',N'-Tetramethylethylenediamine (TMEDA) Aliphatic backbone, N-methyl substitutionSymmetric steric bulk, increased basicityEnhanced stability and solubility of complexesLess steric control compared to bulkier substituents
trans-1,2-Diaminocyclohexane (chxn) Rigid aliphatic backboneChiral, rigid conformationExcellent for asymmetric catalysisHigher cost, less electronic tunability

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of ligands and their metal complexes. Below are generalized protocols that can be adapted for this compound and other diamines.

Synthesis of this compound

A common route for the synthesis of N-monosubstituted benzene-1,2-diamines involves a two-step process starting from 1-fluoro-2-nitrobenzene.[7]

  • N-Benzylation of 1-fluoro-2-nitrobenzene:

    • To a solution of 1-fluoro-2-nitrobenzene in a suitable solvent (e.g., DMF), add benzylamine and a base such as potassium carbonate.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Work up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting N-benzyl-2-nitroaniline by column chromatography.

  • Reduction of the Nitro Group:

    • Dissolve the N-benzyl-2-nitroaniline in a solvent like ethanol.

    • Add a catalyst, such as palladium on carbon (Pd/C).

    • Carry out the hydrogenation using a hydrogen source (e.g., a balloon or a Parr shaker) at a suitable pressure and temperature.[7]

    • Upon completion, filter off the catalyst and evaporate the solvent to obtain this compound.

General Protocol for the Synthesis of a Metal-Diamine Complex

This protocol can be adapted for various transition metals (e.g., Pd(II), Cu(I), Ru(II)).

  • Preparation of Solutions:

    • Dissolve the diamine ligand (e.g., this compound) in a suitable solvent (e.g., ethanol, methanol, or THF).

    • In a separate flask, dissolve the metal salt (e.g., PdCl₂, CuI, [Ru(p-cymene)Cl₂]₂) in an appropriate solvent.

  • Complexation Reaction:

    • Slowly add the metal salt solution to the ligand solution with stirring.

    • The reaction may be carried out at room temperature or require heating under reflux, depending on the metal and ligand.[8][9]

    • The formation of the complex is often indicated by a color change or the precipitation of a solid.

  • Isolation and Purification:

    • If a precipitate forms, it can be collected by filtration, washed with a suitable solvent to remove unreacted starting materials, and dried.

    • If the complex is soluble, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography.

  • Characterization:

    • The synthesized complex should be characterized by standard analytical techniques, including NMR spectroscopy (¹H, ¹³C), FT-IR spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction to confirm its structure.

Protocol for Evaluating Catalytic Performance in a Cross-Coupling Reaction

A standardized approach is necessary to compare the efficacy of different ligands. The Ullmann amination reaction serves as a good model.[10]

  • Reaction Setup:

    • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (e.g., iodobenzene), the amine (e.g., piperidine), a base (e.g., K₂CO₃ or a soluble organic base), and the solvent (e.g., toluene or dioxane).

    • Add the pre-formed metal-diamine complex or generate the catalyst in situ by adding the metal precursor and the diamine ligand.

  • Reaction Monitoring:

    • Stir the reaction at a controlled temperature.

    • Monitor the progress of the reaction over time by taking aliquots and analyzing them by a suitable technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), using an internal standard for quantification.

  • Data Analysis:

    • Calculate the reaction yield at different time points to determine the reaction rate.

    • For catalytic reactions, determine the turnover number (TON) and turnover frequency (TOF) to quantify the catalyst's efficiency.

Visualizations

Diagrams are provided to illustrate key concepts and workflows related to the comparison of diamine ligands.

Ligand_Comparison_Workflow cluster_ligand_selection Ligand Selection cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Catalytic Performance Evaluation cluster_analysis Comparative Analysis L1 This compound Metal_Complex Metal Complex Synthesis (e.g., with Pd, Cu, Ru) L1->Metal_Complex L2 Ethylenediamine L2->Metal_Complex L3 TMEDA L3->Metal_Complex L4 trans-1,2-Diaminocyclohexane L4->Metal_Complex Characterization Spectroscopic & Structural Analysis (NMR, IR, X-ray) Metal_Complex->Characterization Catalysis Model Catalytic Reaction (e.g., Cross-Coupling) Metal_Complex->Catalysis Kinetics Kinetic Analysis (Yield, TON, TOF) Catalysis->Kinetics Comparison Efficacy Comparison (Stability, Activity, Selectivity) Kinetics->Comparison

Caption: Workflow for comparing the efficacy of various diamine ligands.

Catalytic_Cycle M(0)L M(0)L (Active Catalyst) M(II)L(Ar)(X) M(II)L(Ar)(X) (Oxidative Addition) M(0)L->M(II)L(Ar)(X) Ar-X M(II)L(Ar)(Nu) M(II)L(Ar)(Nu) (Ligand Exchange) M(II)L(Ar)(X)->M(II)L(Ar)(Nu) Nu-H M(II)L(Ar)(Nu)->M(0)L Reductive Elimination Ar-Nu Ar-Nu (Product) M(II)L(Ar)(Nu)->Ar-Nu

Caption: A generalized catalytic cycle for a cross-coupling reaction.

References

A Comparative Guide to DFT and Computational Studies of Diamines: An Analysis of o-Phenylenediamine as a Model System

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals increasingly leverage computational chemistry to predict and understand the properties of molecules, accelerating research and development. This guide provides a comparative analysis of experimental data and Density Functional Theory (DFT) calculations for o-phenylenediamine (1,2-diaminobenzene). Due to a lack of comprehensive studies on N1-Benzylbenzene-1,2-diamine, this guide uses the structurally related and well-documented o-phenylenediamine as a representative model to illustrate the powerful synergy between experimental and computational approaches.

This comparison will focus on key spectroscopic and structural parameters, offering insights into the accuracy and predictive power of DFT methods. By presenting detailed experimental and computational protocols, this document serves as a practical reference for validating experimental findings and gaining deeper insights into the molecular properties of diamine compounds.

Data Presentation: Spectroscopic and Geometric Parameters

The following tables summarize experimental data for o-phenylenediamine and compare it with theoretical values obtained from DFT calculations. This direct comparison allows for a clear assessment of the computational model's accuracy.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for o-Phenylenediamine

Vibrational ModeExperimental FT-IR (cm⁻¹)[1][2]Experimental FT-Raman (cm⁻¹)[3]Calculated (DFT B3LYP/6-311G**) (cm⁻¹)[3]
N-H Asymmetric Stretch3384-3502
N-H Symmetric Stretch3384-3405
C-H Stretch305030643065
C-C Aromatic Stretch1625, 15901618, 15901622, 1595
N-H Bend (Scissoring)159015901595
C-N Stretch127512781275

Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for o-Phenylenediamine

AtomExperimental ¹H NMR (ppm)[4]Calculated ¹H NMR (GIAO) (ppm)Experimental ¹³C NMR (ppm)Calculated ¹³C NMR (GIAO) (ppm)
C1/C2-NH₂3.67 (broad singlet)Hypothetical Value136.5Hypothetical Value
C3/C6-H6.75 (multiplet)Hypothetical Value118.9Hypothetical Value
C4/C5-H6.68 (multiplet)Hypothetical Value115.8Hypothetical Value

Note: While experimental ¹H NMR data is available, comprehensive and directly comparable calculated ¹H and ¹³C NMR data for o-phenylenediamine was not found in the immediate search results. The table structure is provided as a template for such comparisons.

Experimental and Computational Protocols

Experimental Protocols

Infrared (IR) and Raman Spectroscopy: Experimental FT-IR and Raman spectra of o-phenylenediamine are typically recorded for the compound in its solid state.[3] For FT-IR, the sample is often prepared as a KBr pellet.[5] The spectra are recorded over a specific range, for example, 4000–400 cm⁻¹.[5] Raman spectra can be obtained using a laser excitation source, such as a 785 nm laser.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are generally recorded in a suitable deuterated solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Computational Protocols

Density Functional Theory (DFT) Calculations: Computational studies on diamines often employ DFT methods to predict molecular properties. A common approach involves:

  • Geometry Optimization: The molecular structure of o-phenylenediamine is optimized to find its lowest energy conformation. The B3LYP functional with a basis set such as 6-311G** is a widely used combination for this purpose.[3] This process calculates the equilibrium geometry of the molecule.[6][7]

  • Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated at the same level of theory.[3] These theoretical frequencies correspond to the different vibrational modes of the molecule and can be directly compared with experimental IR and Raman data. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations.[8]

  • NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is frequently used within a DFT framework to predict NMR chemical shifts.[9] These calculations are performed on the optimized molecular geometry.

Workflow and Signaling Pathway Diagrams

DFT_Experimental_Comparison_Workflow cluster_experimental Experimental Analysis cluster_computational Computational (DFT) Analysis cluster_comparison Data Comparison and Validation exp_synthesis Synthesis & Purification exp_ir FT-IR Spectroscopy exp_synthesis->exp_ir exp_raman Raman Spectroscopy exp_synthesis->exp_raman exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr compare_vib Compare Vibrational Frequencies exp_ir->compare_vib exp_raman->compare_vib compare_nmr Compare NMR Chemical Shifts exp_nmr->compare_nmr comp_input Molecular Structure Input comp_opt Geometry Optimization comp_input->comp_opt comp_freq Vibrational Frequency Calculation comp_opt->comp_freq comp_nmr NMR Chemical Shift Calculation comp_opt->comp_nmr compare_geom Compare Geometric Parameters comp_opt->compare_geom comp_freq->compare_vib comp_nmr->compare_nmr validation Validate Computational Model compare_vib->validation compare_nmr->validation compare_geom->validation

Caption: Workflow for comparing experimental and DFT computational data.

This guide demonstrates that DFT calculations can provide valuable predictions of molecular properties that are in good agreement with experimental results. For researchers in drug development and other scientific fields, this synergy between computational and experimental techniques is a powerful tool for accelerating the discovery and characterization of new molecules.

References

Performance of N1-Benzylbenzene-1,2-diamine Derived Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective catalysts is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceutical agents where chirality can dictate therapeutic efficacy. Chiral vicinal diamines, including derivatives of N1-Benzylbenzene-1,2-diamine, represent a promising class of ligands and organocatalysts. Their structural features allow for the creation of well-defined chiral environments, influencing the stereochemical outcome of a variety of chemical transformations. This guide provides a comparative overview of the performance of catalysts derived from a scaffold closely related to this compound and contrasts their efficacy with established alternative catalysts in a benchmark reaction.

Introduction to N-Aryl-1,2-Benzenediamine Catalysts

Catalysts derived from N-aryl-1,2-benzenediamine scaffolds are a subject of growing interest in asymmetric catalysis. The presence of both a chiral backbone and tunable aromatic substituents allows for fine-tuning of the catalyst's steric and electronic properties. These catalysts can act as bifunctional entities, activating both the nucleophile and the electrophile in a reaction, thereby accelerating the transformation and controlling its stereoselectivity.

While direct performance data for catalysts specifically derived from this compound is limited in publicly accessible literature, a comprehensive study on closely related bifunctional noncovalent organocatalysts provides valuable insights. These catalysts are based on a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold and incorporate a 1,2-benzenediamine unit as a hydrogen-bond donor.[1] This structure mirrors the core components of a potential this compound-derived catalyst, offering a strong basis for performance evaluation.

Comparative Performance in the Michael Addition Reaction

A widely used benchmark reaction to evaluate the efficacy of new organocatalysts is the asymmetric Michael addition of acetylacetone to trans-β-nitrostyrene. This reaction is synthetically valuable as it forms a new carbon-carbon bond and can generate a chiral product.

The performance of several (1R,2R)-cyclohexane-1,2-diamine and 1,2-benzenediamine-derived organocatalysts in this reaction is summarized in the table below. For a comprehensive comparison, the performance of well-established thiourea and squaramide-based organocatalysts in the same reaction is also included.

Table 1: Performance of 1,2-Benzenediamine Derived Catalysts in the Michael Addition of Acetylacetone to trans-β-Nitrostyrene [1]

Catalyst TypeCatalyst Structure/IdentifierConversion (%)Enantiomeric Excess (ee, %)
Benzene-1,2-diamine Derivative Amide 13d8632
Benzene-1,2-diamine Derivative Amide 13e8332
Benzene-1,2-diamine Derivative General (up to)9341

Table 2: Performance of Alternative Organocatalysts in the Michael Addition of Acetylacetone to trans-β-Nitrostyrene

Catalyst TypeCatalyst Structure/IdentifierConversion (%)Enantiomeric Excess (ee, %)Reference
Thiourea Derivative (R,R)-DPEN-based88-9976-99 (syn)[2]
Squaramide Derivative Cinchonidine-squaramideup to 99up to 98[3]
Squaramide Derivative Dimethyl-substituted squaramide9881[4]

From the data, it is evident that while the 1,2-benzenediamine-derived organocatalysts can achieve high conversions, their enantioselectivity in the Michael addition of acetylacetone to trans-β-nitrostyrene is modest compared to the high enantiomeric excesses reported for established thiourea and squaramide catalysts.[1][2][3] This suggests that while the fundamental catalytic scaffold is active, further optimization of the catalyst structure, for instance, by introducing different substituents on the benzene-1,2-diamine moiety, may be necessary to enhance stereocontrol.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and further development of catalytic systems. Below are the experimental protocols for the synthesis of the 1,2-benzenediamine-derived organocatalysts and the execution of the Michael addition reaction.

Synthesis of Chiral Benzene-1,2-diamine Building Blocks[1]

A three-step synthesis is employed to produce the chiral benzene-1,2-diamine building blocks. This involves a nucleophilic aromatic substitution, followed by selective alkylation of the primary amino group, and finally, the reduction of an aromatic nitro group.

  • Nucleophilic Aromatic Substitution: A 2-fluoronitrobenzene derivative is reacted with commercially available (1R,2R)-cyclohexane-1,2-diamine.

  • Selective Alkylation: The primary amino group of the resulting product is selectively alkylated.

  • Reduction: The aromatic nitro group is reduced to a primary amine using tin(II) chloride in ethanol to yield the desired benzene-1,2-diamine building block.

General Procedure for the Michael Addition of Acetylacetone to trans-β-Nitrostyrene[1]

The catalytic activity of the synthesized organocatalysts was evaluated in the 1,4-addition of acetylacetone to trans-β-nitrostyrene.

  • Reaction Setup: To a solution of the organocatalyst (10 mol%) in anhydrous dichloromethane, trans-β-nitrostyrene (1.0 equivalent) is added.

  • Addition of Nucleophile: Acetylacetone (1.5 equivalents) is then added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at 25 °C for 24 hours.

  • Work-up and Analysis: The reaction mixture is then purified by chromatography, and the conversion and enantiomeric excess of the product are determined by HPLC analysis on a chiral stationary phase.

Visualizing the Catalytic Process

Diagrams illustrating the synthetic pathway and the proposed catalytic cycle provide a clearer understanding of the chemical processes involved.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_products Products 2-Fluoronitrobenzene 2-Fluoronitrobenzene Step1 Nucleophilic Aromatic Substitution 2-Fluoronitrobenzene->Step1 Cyclohexane-1,2-diamine Cyclohexane-1,2-diamine Cyclohexane-1,2-diamine->Step1 Intermediate1 N-Aryl-cyclohexane- 1,2-diamine Step1->Intermediate1 Step2 Selective Alkylation Intermediate2 Alkylated Intermediate Step2->Intermediate2 Step3 Nitro Group Reduction (SnCl2, EtOH) BuildingBlock Chiral Benzene-1,2-diamine Building Block Step3->BuildingBlock Step4 Derivatization (Acylation, Sulfonation, etc.) FinalCatalyst 1,2-Benzenediamine Derived Catalyst Step4->FinalCatalyst Intermediate1->Step2 Intermediate2->Step3 BuildingBlock->Step4

Caption: Synthetic workflow for 1,2-benzenediamine derived organocatalysts.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product Nitrostyrene trans-β-Nitrostyrene (Electrophile) Activation Dual H-Bond Activation of Both Reactants Nitrostyrene->Activation Coordination Acetylacetone Acetylacetone (Nucleophile) Acetylacetone->Activation Coordination Catalyst 1,2-Benzenediamine Catalyst Catalyst->Activation Addition Stereoselective C-C Bond Formation Activation->Addition Release Product Release & Catalyst Regeneration Addition->Release Release->Catalyst Regeneration Product Chiral Michael Adduct Release->Product

Caption: Proposed mechanism for the Michael addition reaction.

Conclusion

Catalysts derived from the this compound scaffold and its analogues hold potential in the field of asymmetric organocatalysis. The reviewed data on closely related structures demonstrate their capability to catalyze C-C bond-forming reactions with high conversions. However, in the context of the asymmetric Michael addition of acetylacetone to trans-β-nitrostyrene, their enantioselectivity is currently outperformed by more established catalyst systems like thioureas and squaramides.

Future research in this area should focus on the systematic modification of the N-aryl-1,2-benzenediamine structure. The introduction of various substituents on the benzyl and benzene rings could significantly impact the catalyst's electronic and steric properties, potentially leading to enhanced stereocontrol. The development of metal complexes with these diamines as chiral ligands also presents a promising avenue for expanding their catalytic applications. The detailed experimental protocols provided herein offer a solid starting point for researchers aiming to explore and optimize this interesting class of catalysts.

References

A Comparative Analysis of N1-Benzylbenzene-1,2-diamine Derivatives in Synthesis and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Synthesis, Properties, and Applications of N1-Benzylbenzene-1,2-diamine Derivatives.

This compound and its derivatives are versatile scaffolds in organic synthesis, serving as crucial intermediates in the preparation of a wide array of biologically active compounds, most notably benzimidazoles. The strategic introduction of the N-benzyl group can significantly influence the physicochemical properties and biological activities of the resulting molecules. This guide provides a comparative analysis of various synthetic routes to these derivatives, summarizes their key properties, and explores their potential applications, supported by experimental data.

Comparative Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several methodologies, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, scale of reaction, and available starting materials.

Table 1: Comparison of Synthetic Methods for this compound Derivatives

Synthetic MethodGeneral ReactionCatalyst/ReagentAdvantagesDisadvantagesYield Range
Direct N-Alkylation o-phenylenediamine + benzyl halide/alcoholBase (e.g., K₂CO₃, Cs₂CO₃), optional catalyst (e.g., Pd)Simple procedure, readily available starting materials.Potential for di-alkylation, may require harsh conditions.60-98%[1]
Reductive Amination o-phenylenediamine + benzaldehydeReducing agent (e.g., NaBH₃CN, H₂/Pd-C)High selectivity for mono-alkylation, mild conditions.Requires a two-step, one-pot procedure.Good to excellent
Buchwald-Hartwig Amination o-phenylenediamine + aryl halidePalladium catalyst with phosphine ligand, baseBroad substrate scope, high functional group tolerance.Expensive catalyst and ligands.High
Ullmann Condensation o-phenylenediamine + aryl halideCopper catalyst, baseCost-effective catalyst compared to palladium.Often requires high temperatures and stoichiometric copper.Moderate to high

Physicochemical Properties

The introduction of substituents on either the benzene ring or the benzyl group of this compound can significantly alter its physicochemical properties. These modifications are crucial for tuning the solubility, lipophilicity, and ultimately the biological activity of the derivatives.

Table 2: Physicochemical Properties of Selected this compound Derivatives

DerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Predicted pKa
This compoundC₁₃H₁₄N₂198.26163-165[2]154 (0.1 Torr)[2]5.48 ± 0.10[2]
N1-(4-Methylbenzyl)benzene-1,2-diamineC₁₄H₁₆N₂212.29---
N1-(4-Chlorobenzyl)benzene-1,2-diamineC₁₃H₁₃ClN₂232.71---
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamineC₁₅H₁₂F₆N₂334.26111.0–112.0[3]--

Experimental Protocols

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine

A two-step synthesis provides a clear example of the preparation of a substituted this compound derivative[3].

Step 1: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline

A mixture of 3,5-bis(trifluoromethyl)benzylamine (10 mmol, 2.43 g), 1-fluoro-2-nitrobenzene (10 mmol, 1.05 mL), and K₂CO₃ (10 mmol, 1.38 g) in anhydrous DMF (20 mL) is stirred at 25 °C for 12 hours. The reaction mixture is then poured into water (40 mL) and extracted with EtOAc (3 x 20 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the product.

  • Yield: 98%

  • Appearance: Yellow solid

  • Melting Point: 111.0–112.0 °C

  • Characterization: HRMS, IR, ¹H-NMR, ¹³C-NMR data confirms the structure[3].

Step 2: Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine

A mixture of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline (10.8 mmol, 3.93 g) and 10% Pd-C (100 mg) in EtOH (50 mL) is shaken in a Parr shaker hydrogenation apparatus under a H₂ atmosphere (4 bar) at 25 °C for 6 hours. The reaction mixture is filtered through Celite® to remove the catalyst, and the solvent is evaporated in vacuo to afford the final product.

  • Yield: 97%

  • Appearance: Brownish oil

  • Characterization: HRMS, IR, ¹H-NMR, ¹³C-NMR data confirms the structure[3].

Biological and Pharmaceutical Applications

While often serving as synthetic intermediates, this compound derivatives and their direct downstream products have shown promise in various therapeutic areas, particularly as antimicrobial agents. The N-benzyl moiety is a common feature in compounds exhibiting antibacterial and antifungal properties. For instance, a series of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives, which share structural similarities, have demonstrated significant antimicrobial activity[4].

Furthermore, the core structure of phenylenediamine is being explored for its potential as a scaffold for kinase inhibitors. For example, para-phenylenediamine derivatives have been identified as inhibitors of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a promising target in cancer therapy.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the synthetic strategies and potential biological implications of these compounds, the following diagrams are provided.

G General Synthesis Workflow for this compound Derivatives cluster_start Starting Materials cluster_methods Synthetic Methods o-Phenylenediamine o-Phenylenediamine Direct N-Alkylation Direct N-Alkylation o-Phenylenediamine->Direct N-Alkylation Reductive Amination Reductive Amination o-Phenylenediamine->Reductive Amination Cross-Coupling (Buchwald-Hartwig/Ullmann) Cross-Coupling (Buchwald-Hartwig/Ullmann) o-Phenylenediamine->Cross-Coupling (Buchwald-Hartwig/Ullmann) Benzyl Derivative (Halide/Alcohol/Aldehyde) Benzyl Derivative (Halide/Alcohol/Aldehyde) Benzyl Derivative (Halide/Alcohol/Aldehyde)->Direct N-Alkylation Benzyl Derivative (Halide/Alcohol/Aldehyde)->Reductive Amination Benzyl Derivative (Halide/Alcohol/Aldehyde)->Cross-Coupling (Buchwald-Hartwig/Ullmann) Product This compound Derivative Direct N-Alkylation->Product Reductive Amination->Product Cross-Coupling (Buchwald-Hartwig/Ullmann)->Product

Caption: Synthetic routes to this compound derivatives.

G Hypothetical Signaling Pathway for a Phenylenediamine-Based ROR1 Kinase Inhibitor Wnt5a Wnt5a ROR1 ROR1 Wnt5a->ROR1 PI3K PI3K ROR1->PI3K Akt Akt PI3K->Akt NF-kB NF-kB Akt->NF-kB Cell Proliferation & Survival Cell Proliferation & Survival NF-kB->Cell Proliferation & Survival Derivative Phenylenediamine Derivative Derivative->ROR1 Inhibition

Caption: Inhibition of the ROR1 signaling pathway.

References

Validation of analytical methods for N1-Benzylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Analytical Validation of N1-Benzylbenzene-1,2-diamine

For researchers, scientists, and professionals in drug development, the accurate quantification of this compound is crucial for ensuring product quality, safety, and efficacy. The validation of analytical methods is a mandatory requirement to guarantee that the data generated are reliable and reproducible. This guide provides a comparative overview of suitable analytical techniques for the determination of this compound, complete with detailed experimental protocols and expected performance data based on the analysis of analogous compounds.

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages established methodologies for similar aromatic amine compounds to provide a robust starting point for method development and validation. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely employed for the analysis of pharmaceutical compounds and impurities.[1][2]

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent on various factors, including the sample matrix, the required sensitivity, and the nature of the analyte. For this compound, both HPLC and GC-MS offer distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the separation and quantification of a wide range of compounds.[3] When coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), HPLC can provide high selectivity and sensitivity.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] It offers excellent separation efficiency and definitive compound identification based on mass spectra.[2] For less volatile compounds like this compound, derivatization may sometimes be necessary to improve its volatility and chromatographic performance.

The following table summarizes the key aspects of these two techniques for the analysis of this compound and its related substances.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[6]
Typical Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms).[8]
Mobile/Carrier Gas Gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% TFA) and an organic solvent (e.g., acetonitrile).[7]Inert carrier gas such as helium or nitrogen.[8]
Detector Diode-Array Detector (DAD) for UV-Vis absorbance or Mass Spectrometer (MS) for mass-to-charge ratio.[4][5]Mass Spectrometer (MS) providing structural information and high selectivity.[2]
Sample Preparation Dissolution in a suitable solvent, filtration.[1]Dissolution in a volatile solvent, possible derivatization.
Advantages Suitable for a wide range of polar and non-polar compounds, non-destructive.High separation efficiency, high sensitivity and selectivity (MS detector).[6]
Considerations Mobile phase selection is critical for good separation.The compound must be volatile or amenable to derivatization.

Experimental Protocols

Detailed and accurate experimental protocols are fundamental for successful method validation. Below are representative methodologies for HPLC-DAD and GC-MS that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-DAD) Method

This protocol is based on a general method for the analysis of related substances in pharmaceutical formulations.[4]

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[7]

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid.[7]

  • Gradient Elution: A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute the analyte and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The optimal wavelength for detection should be determined by acquiring the UV spectrum of this compound. Aromatic amines typically have strong absorbance in the UV region.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilutions are made to construct a calibration curve.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is adapted from a general method for the analysis of organic compounds.[8]

1. Instrumentation and Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless injection to maximize sensitivity.[8]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 50 to 500.

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or methanol. Create a series of dilutions for the calibration curve.

  • Sample Solution: Extract the sample with a suitable solvent and dilute to a concentration appropriate for GC-MS analysis.

Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Appropriate Technique (HPLC, GC-MS) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature) B->C D Specificity / Selectivity C->D Proceed to Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate Precision) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Prepare Validation Report J->K Complete Validation L Implement for Routine Analysis K->L

Caption: A typical workflow for analytical method validation.

Selecting an Appropriate Analytical Method

The choice between HPLC and GC-MS often depends on the specific requirements of the analysis. The following decision tree can guide the selection process.

G A Is the sample complex? B Is high sensitivity required? A->B No D Consider HPLC with advanced detector (e.g., MS) A->D Yes C Is the analyte thermally stable and volatile? B->C Yes F Consider HPLC B->F No E Consider GC-MS C->E Yes G Consider HPLC with derivatization C->G No

Caption: Decision tree for analytical method selection.

References

N1-Benzylbenzene-1,2-diamine in Asymmetric Catalysis: A Comparative Analysis Against Commercial Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral ligand is a critical step in developing stereoselective synthetic routes. This guide provides a comparative benchmark of N1-Benzylbenzene-1,2-diamine, a readily accessible chiral diamine, against established commercial catalysts in the context of asymmetric transfer hydrogenation of ketones, a key transformation in pharmaceutical synthesis.

While this compound itself is not extensively documented as a standalone ligand in high-performing catalytic systems, its close derivative, N'-Benzyl-N-tosyl-1,2-diphenylethylenediamine (N'-Bn-TsDPEN), has been investigated. This guide will focus on the performance of a Ruthenium(II) complex of this derivative in the asymmetric transfer hydrogenation of acetophenone and compare it with the widely used commercial catalyst, Ru(II)-TsDPEN.

Performance in Asymmetric Transfer Hydrogenation of Acetophenone

The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol is a standard benchmark reaction to evaluate the efficacy of chiral catalysts. The key performance indicators are the enantiomeric excess (ee), which measures the stereoselectivity of the reaction, and the conversion or yield, which indicates the catalyst's activity.

CatalystLigandSubstrateYield (%)ee (%)Conditions
Ru(II) ComplexN'-Benzyl-TsDPENAcetophenoneLowHighPre-formed complex; specific yield data indicates significantly reduced activity compared to smaller N-alkyl groups.[1]
Commercial Catalyst (e.g., [RuCl(p-cymene)((S,S)-TsDPEN)])(1S,2S)-TsDPENAcetophenone95972-propanol, KOH, room temperature, Substrate/Catalyst ratio = 200.[1]

Key Observations:

  • The N'-benzylated derivative of TsDPEN, when used in a pre-formed Ru(II) complex, can induce high enantioselectivity.[1]

  • However, the presence of the bulky benzyl group on the nitrogen atom significantly diminishes the catalytic activity, leading to low yields.[1] In situ catalyst formation with this ligand has been reported to yield very poor results.[1]

  • In contrast, the commercially available Ru-TsDPEN catalyst demonstrates both high enantioselectivity (97% ee) and high conversion (95% yield) under similar reaction conditions.[1]

Experimental Protocols

The following is a general experimental protocol for the asymmetric transfer hydrogenation of acetophenone using a Ru(II)-diamine complex, based on established literature procedures.

Materials:

  • Ruthenium precursor (e.g., [RuCl2(p-cymene)]2)

  • Chiral diamine ligand (e.g., (1S,2S)-TsDPEN or N'-Benzyl-TsDPEN)

  • Acetophenone

  • 2-Propanol (as both solvent and hydrogen source)

  • Base (e.g., Potassium hydroxide - KOH or Potassium tert-butoxide)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, the ruthenium precursor and the chiral diamine ligand are dissolved in 2-propanol. The mixture is typically stirred at room temperature for a period to allow for complex formation.

  • Reaction Setup: To the catalyst solution, the substrate (acetophenone) and a solution of the base in 2-propanol are added. The substrate-to-catalyst ratio (S/C) is a critical parameter and is typically high for efficient catalysts.

  • Reaction Execution: The reaction mixture is stirred at a specified temperature (often room temperature) for a designated time. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Analysis: Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The yield of the product is determined, and the enantiomeric excess is measured using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Signaling Pathways and Experimental Workflows

The mechanism of asymmetric transfer hydrogenation catalyzed by Ru(II)-diamine complexes is believed to proceed through a concerted outer-sphere mechanism. The following diagram illustrates a simplified workflow for a typical asymmetric transfer hydrogenation experiment.

G Experimental Workflow: Asymmetric Transfer Hydrogenation cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis Ru_precursor Ru Precursor [RuCl2(p-cymene)]2 Mix_catalyst Mix and Stir Ru_precursor->Mix_catalyst Ligand Chiral Ligand (e.g., TsDPEN) Ligand->Mix_catalyst Solvent_prep 2-Propanol Solvent_prep->Mix_catalyst Mix_reaction Combine and React Mix_catalyst->Mix_reaction Active Catalyst Substrate Substrate (Acetophenone) Substrate->Mix_reaction Base Base (KOH) Base->Mix_reaction Workup Quench and Extract Mix_reaction->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Analysis Yield (GC) ee (Chiral HPLC) Purification->Analysis

Caption: A simplified workflow for asymmetric transfer hydrogenation.

The following diagram illustrates the proposed catalytic cycle for Ru-catalyzed transfer hydrogenation.

G Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation Ru_precatalyst [Ru]-Cl (Precatalyst) Ru_hydride [Ru]-H (Active Catalyst) Ru_precatalyst->Ru_hydride + i-PrOH, Base - HCl Transition_state [Substrate---H---Ru] Ru_hydride->Transition_state + Ketone H_acceptor Acetone Product_complex [Ru]-Product Transition_state->Product_complex Hydride Transfer Product_complex->Ru_precatalyst - Product + H-Source Product Chiral Alcohol Product_complex->Product Ketone Ketone Ketone->Transition_state H_source i-PrOH H_source->Ru_precatalyst Base Base Base->Ru_precatalyst

Caption: Proposed catalytic cycle for Ru-catalyzed transfer hydrogenation.

Conclusion

Based on the available data, while this compound derivatives can induce high stereoselectivity in the asymmetric transfer hydrogenation of ketones, their catalytic activity is significantly lower than that of established commercial catalysts like Ru-TsDPEN. The steric hindrance introduced by the benzyl group likely impedes the catalytic cycle, leading to poor conversion rates. For researchers and professionals in drug development seeking efficient and high-yielding asymmetric transformations, commercially available catalyst systems based on ligands like TsDPEN remain the more robust and practical choice. Further derivatization of this compound to mitigate steric hindrance while retaining high enantioselectivity could be a potential area for future research.

References

Comparative Analysis of the Biological Activities of N1-Benzylbenzene-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anticancer, antimicrobial, and anti-inflammatory potential of N1-Benzylbenzene-1,2-diamine derivatives, supported by experimental data and detailed protocols.

This compound and its derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, drawing upon available experimental data. Detailed methodologies for key biological assays are presented to facilitate further research and validation.

Anti-inflammatory Activity

This compound derivatives have demonstrated notable anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. A key example is N1-Benzyl-4-methylbenzene-1,2-diamine (JSH-21), which has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]

Table 1: Anti-inflammatory Activity of N1-Benzyl-4-methylbenzene-1,2-diamine (JSH-21) and Analogs

CompoundAssayCell LineIC50 (µM)Reference
N1-Benzyl-4-methylbenzene-1,2-diamine (JSH-21)Nitric Oxide (NO) Production InhibitionRAW 264.79.2[1][2]
Pyrrolidine dithiocarbamate (Positive Control)Nitric Oxide (NO) Production InhibitionRAW 264.729.3[1][2]
Parthenolide (Positive Control)Nitric Oxide (NO) Production InhibitionRAW 264.73.6[1][2]

While specific in vivo data for this compound derivatives in models like the carrageenan-induced paw edema is limited in the direct search results, studies on structurally related compounds have shown significant percentage inhibition of edema, suggesting a promising avenue for future investigation. For instance, certain triazine derivatives have demonstrated marked anti-inflammatory activity in this model, with percentage inhibitions reaching up to 99.69% at a dose of 200 mg/kg.

Anticancer Activity

The anticancer potential of this compound derivatives is often explored through their conversion into N-benzyl-substituted benzimidazoles. These resulting compounds have exhibited significant cytotoxic activity against various cancer cell lines.

Table 2: Anticancer Activity of N-Benzyl-Substituted Benzimidazole Pyrimidine Derivatives

CompoundCancer Cell LineGI50 (µM)Reference
Compound 5aMDA-MB-231 (Human Breast Cancer)84.0[3]
Compound 5bMDA-MB-231 (Human Breast Cancer)39.6[3]

Furthermore, a broader range of N-benzyl substituted benzimidazole derivatives have shown potent anticancer activity against various cancer cell lines, indicating the therapeutic potential of this chemical scaffold.

Table 3: Anticancer Activity of Various N-Benzyl Substituted Benzimidazole Derivatives

Compound ClassCancer Cell Line(s)IC50/GI50 Range (µM)
Imidazo[1,5-a]pyridine-benzimidazole hybrid (5l)60 human cancer cell lines0.43 - 7.73
6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine derivative (12n)A549, MCF-7, MKN-456.1 - 13.4
1,2,3-triazolyl linked 2-aryl benzimidazole derivatives (10c, 11f)A549 (Non-small cell lung cancer)0.05 - 0.07

The mechanism of anticancer action for some of these derivatives involves the induction of apoptosis.[4]

Antimicrobial Activity

The antimicrobial properties of benzyl-containing diamine derivatives have been investigated against a spectrum of bacterial and fungal pathogens. While specific data for this compound derivatives is emerging, related compounds have shown promising activity.

Table 4: Antimicrobial Activity of N,N-dibenzyl-cyclohexane-1,2-diamine Derivatives

Compound(s)ActivityMIC Range (µg/mL)Reference
17-20, 26, 37, 38Antibacterial (Gram-positive and Gram-negative)0.0005 - 0.032[5]
Not specifiedAntifungal (Candida albicans, Candida glabrata, Geotrichum candidium)Promising activity reported[5]

Table 5: Antimicrobial Activity of Benzyl Bromide Derivatives

CompoundMicroorganismMIC (mg/mL)Reference
1aStaphylococcus aureus1[6]
1aEscherichia coli2[6]
1aCandida albicans0.25[6]
1cStreptococcus pyogenes0.5[6]
1cCandida krusei0.5[6]

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

MTT Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity and is a standard method for measuring the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to evaluate the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.

Materials:

  • Bacterial and/or fungal strains

  • Nutrient agar or other suitable growth medium

  • This compound derivatives

  • Sterile cork borer or pipette tip

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Petri dishes

Procedure:

  • Inoculation: Inoculate the surface of the agar plates uniformly with the test microorganism.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the this compound derivative solution, positive control, and negative control to separate wells.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each well. A larger diameter indicates greater antimicrobial activity.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Rodents (e.g., rats or mice)

  • Carrageenan solution (1% in sterile saline)

  • This compound derivatives

  • Positive control (e.g., Indomethacin or Diclofenac)

  • Plethysmometer or calipers

Procedure:

  • Animal Grouping: Divide the animals into groups: control, positive control, and test groups receiving different doses of the this compound derivatives.

  • Compound Administration: Administer the test compounds and positive control to the respective animal groups, typically orally or intraperitoneally.

  • Induction of Edema: After a specific time, inject carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams are provided in DOT language for use with Graphviz.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates to IkB_NFkB->NFkB releases p_IkB p-IκB IkB_NFkB->p_IkB Proteasome Proteasome p_IkB->Proteasome ubiquitination & degradation DNA DNA NFkB_n->DNA binds to promoter Inflammatory_Genes Inflammatory Genes (e.g., iNOS) DNA->Inflammatory_Genes activates transcription Inhibitor N1-Benzylbenzene- 1,2-diamine Derivatives Inhibitor->IKK inhibit

Caption: NF-κB Signaling Pathway Inhibition.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_attach Incubate for cell attachment seed_cells->incubate_attach treat_compounds Treat with compounds and controls incubate_attach->treat_compounds incubate_treatment Incubate for 24-72 hours treat_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_formazan Incubate for 2-4 hours add_mtt->incubate_formazan add_solubilizer Add solubilization solution incubate_formazan->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance analyze_data Analyze data (Calculate IC50) measure_absorbance->analyze_data end End analyze_data->end

Caption: MTT Assay Experimental Workflow.

Agar_Well_Diffusion_Workflow start Start prepare_plates Prepare agar plates start->prepare_plates inoculate_microbe Inoculate with microbial culture prepare_plates->inoculate_microbe create_wells Create wells in agar inoculate_microbe->create_wells add_compounds Add test compounds and controls to wells create_wells->add_compounds incubate_plates Incubate plates add_compounds->incubate_plates measure_zones Measure zones of inhibition incubate_plates->measure_zones analyze_results Analyze results measure_zones->analyze_results end End analyze_results->end

Caption: Agar Well Diffusion Assay Workflow.

Paw_Edema_Workflow start Start group_animals Group animals start->group_animals administer_compounds Administer test compounds and controls group_animals->administer_compounds induce_edema Induce paw edema with carrageenan administer_compounds->induce_edema measure_volume Measure paw volume at time intervals induce_edema->measure_volume calculate_inhibition Calculate percentage inhibition of edema measure_volume->calculate_inhibition analyze_data Analyze data calculate_inhibition->analyze_data end End analyze_data->end

Caption: Carrageenan-Induced Paw Edema Workflow.

References

A Comparative Structural Analysis of N1-Benzylbenzene-1,2-diamine Coordination Complexes and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The coordination chemistry of diamine ligands is a cornerstone of inorganic and medicinal chemistry, providing versatile scaffolds for catalysts, materials, and therapeutic agents. The introduction of N-substituents, such as a benzyl group in N1-Benzylbenzene-1,2-diamine, offers a powerful tool to modulate the steric and electronic properties of the resulting metal complexes, thereby fine-tuning their reactivity and function. This guide provides a comparative structural analysis of coordination complexes derived from N-benzylated diamines and their parent analogs, supported by experimental data and detailed methodologies.

Structural Comparison: The Impact of N-Benzylation

The primary effect of introducing a benzyl group onto a diamine ligand is the alteration of the coordination sphere around the metal center. This is evident when comparing the crystal structures of complexes with N,N'-dibenzylethane-1,2-diamine and the unsubstituted o-phenylenediamine (benzene-1,2-diamine).

A study on Cu(II) and Ni(II) complexes with the related N,N'-dibenzylethane-1,2-diamine ligand reveals key structural features.[1] In these complexes, the nickel(II) ion adopts a regular octahedral coordination environment, while the copper(II) center exhibits an elongated octahedral geometry due to the Jahn-Teller effect.[1] In contrast, complexes with the parent o-phenylenediamine (OPD) ligand can display different geometries. For instance, a nickel(II) complex with OPD, [Ni(OPD)₂(H₂O)₂]²⁺, also shows a slightly tetragonally distorted octahedral geometry.[2] A zinc(II) complex with benzene-1,2-diamine, [ZnCl₂(C₆H₈N₂)], adopts a distorted tetrahedral coordination sphere.[3]

The following tables summarize key structural parameters for representative diamine coordination complexes.

Table 1: Comparison of Coordination Geometries

LigandMetal IonComplex FormulaCoordination GeometryReference
N,N'-Dibenzylethane-1,2-diamineNi(II)[Ni(L)₂(OAc)₂]·2H₂OOctahedral[1]
N,N'-Dibenzylethane-1,2-diamineCu(II)[Cu(L)₂(OAc)₂]·2H₂OElongated Octahedral[1]
o-PhenylenediamineNi(II)[Ni(OPD)₂(H₂O)₂]²⁺Distorted Octahedral[2]
Benzene-1,2-diamineZn(II)[ZnCl₂(C₆H₈N₂)]Distorted Tetrahedral[3]
o-PhenylenediamineCd(II)[Cd(opda)₄]²⁺Distorted Octahedral[5]

Table 2: Selected Bond Lengths (Å) in Diamine Complexes

ComplexM-N Bond Lengths (Å)M-O/Cl Bond Lengths (Å)Reference
[Ni(OPD)₂(H₂O)₂]²⁺2.0775(17), 2.0924(18)2.1381(17) (Ni-O)[2]
[ZnCl₂(C₆H₈N₂)]2.051(2), 2.055(2)2.223(1), 2.235(1) (Zn-Cl)[3]

Performance and Applications: A Comparative Overview

The functional properties of these coordination complexes, including their biological activity and catalytic potential, are intrinsically linked to their structure.

The N,N'-dibenzylethane-1,2-diamine complexes of Cu(II) and Ni(II) have been investigated for their interaction with calf thymus DNA and human serum albumin (HSA).[1] Spectroscopic studies suggest an intercalative binding mode with DNA.[1] Furthermore, fluorescence quenching experiments with HSA indicated that hydrophobic interactions are the primary force in the binding of these complexes to the protein.[1]

While direct comparative performance data for this compound complexes is scarce, the broader family of N-substituted diamine complexes has shown promise in various applications. For instance, Schiff base complexes derived from o-phenylenediamine have been explored for their catalytic activity in stereoselective organic transformations.

Table 3: Comparison of Potential Applications and Performance Aspects

LigandMetal ComplexApplicationPerformance HighlightsReference
N,N'-Dibenzylethane-1,2-diamineCu(II), Ni(II)Biological InteractionIntercalative binding to DNA; Hydrophobic interaction with HSA.[1]
o-Phenylenediamine DerivativesVarious Transition MetalsCatalysisActive in stereoselective organic transformations.
Benzil and Hexamethylenediamine Schiff BaseMn(II), Ni(II), Co(II)Biological ActivityShows inhibitory effects at lower concentrations.[6]

Experimental Protocols

Synthesis of N,N'-Dibenzylethane-1,2-diamine Metal Complexes[1]

A general procedure involves the reaction of the ligand, N,N'-dibenzylethane-1,2-diamine, with the corresponding metal(II) acetate salt in a suitable solvent. The resulting complexes, with the general formula ML₂(OAc)₂·2H₂O (where M = Cu, Ni, Zn, Co), are then isolated and characterized.

Synthesis of Ni(OPD)₂(H₂O)₂[2]

This complex was synthesized by the reaction of o-phenylenediamine (OPD), sodium naphthalene-1,5-disulfonate (Na₂NDS), and nickel sulfate in an ethanol-water mixture.

X-ray Crystallography

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of these complexes. Crystals suitable for analysis are typically grown by slow evaporation of a solution of the complex. Data collection is performed on a diffractometer, and the structure is solved and refined using specialized software. For the [Ni(OPD)₂(H₂O)₂]²⁺ complex, the Ni(II) atom is situated at a crystallographic inversion center.[2] In the case of the [ZnCl₂(C₆H₈N₂)] complex, the diamine ligand and the Zn atom reside on a crystallographic mirror plane.[3]

Visualizing Structural Relationships and Workflows

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_characterization Structural & Performance Analysis cluster_data Data Output Ligand This compound or Analog Reaction Reaction & Crystallization Ligand->Reaction MetalSalt Metal Salt (e.g., M(OAc)₂, MCl₂) MetalSalt->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Complex Coordination Complex Crystal Reaction->Complex Xray X-ray Crystallography Complex->Xray Spectroscopy Spectroscopic Analysis (IR, UV-Vis, NMR) Complex->Spectroscopy Performance Performance Evaluation (e.g., Catalysis, Biological Assays) Complex->Performance StructuralData Structural Data (Bond Lengths, Angles, Geometry) Xray->StructuralData PerformanceData Performance Data (Activity, Selectivity, IC50) Performance->PerformanceData

Caption: Workflow for the synthesis and analysis of diamine coordination complexes.

Ligand_Comparison cluster_properties Impact on Complex Properties Parent Benzene-1,2-diamine (o-Phenylenediamine) N_Substituted This compound Parent->N_Substituted Monobenzylation Di_N_Substituted N,N'-Dibenzyl-1,2-diaminoethane Parent->Di_N_Substituted Dibenzylation (on related scaffold) Steric_Hindrance Increased Steric Hindrance N_Substituted->Steric_Hindrance Electronic_Effects Modified Electronic Properties N_Substituted->Electronic_Effects Di_N_Substituted->Steric_Hindrance Coordination_Geometry Altered Coordination Geometry Steric_Hindrance->Coordination_Geometry Performance Tuned Performance (Catalysis, Bioactivity) Electronic_Effects->Performance Coordination_Geometry->Performance

Caption: Logical relationship of N-substitution on diamine ligand properties.

References

Performance of N1-Benzylbenzene-1,2-diamine Complexes in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic performance of catalysts based on N-arylated 1,2-diamine ligands, with a focus on N1-Benzylbenzene-1,2-diamine and its structural analogs. Due to a lack of specific kinetic data for this compound complexes in the public domain, this guide leverages data from closely related and highly relevant N-aryl-1,2-diamine and 1,2-diamine-metal complexes, particularly in the context of asymmetric transfer hydrogenation (ATH) of ketones. This reaction is a cornerstone of modern synthetic chemistry, providing efficient access to chiral alcohols, which are vital building blocks in the pharmaceutical industry.

Comparative Kinetic Data

The performance of homogeneous catalysts is often evaluated based on metrics such as turnover frequency (TOF), turnover number (TON), conversion rates, and enantiomeric excess (ee) for asymmetric reactions. The following tables summarize the performance of various ruthenium(II) and rhodium(III) complexes with 1,2-diamine ligands, which serve as benchmarks for the expected performance of this compound-based catalysts.

Table 1: Performance of Ru(II)-Diamine Complexes in Asymmetric Transfer Hydrogenation of Acetophenone

Catalyst/LigandSubstrate/Catalyst RatioTime (h)Conversion (%)ee (%)TOF (h⁻¹)Reference
RuCl₂((S,S)-TsDPEN)(p-cymene)200:10.5>9997 (R)>400[1][2]
RuCl₂((R,R)-DPEN)(mesitylene)1000:12410095 (S)~42[3]
Ru(II)-NHC-(1R,2R)-DPEN100:1248098~3.3[4]
Ru(II)-(S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane/(R,R)-DPEN1000:11610090 (S)62.5[3]
Ru(II)-(rac-BINAP)/(R,R)-DPEN1000:11610048 (S)62.5[3]

DPEN = 1,2-Diphenylethylenediamine, TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, NHC = N-Heterocyclic Carbene, BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl. TOF is estimated as (moles of product) / (moles of catalyst * time) and may represent an average value over the reaction time.

Table 2: Performance of Alternative Catalysts in Transfer Hydrogenation of Ketones

Catalyst SystemKetone SubstrateTemp (°C)Conversion (%)TOF₅₀ (h⁻¹)Reference
CP-cycloruthenated complex 1Acetophenone8298 (in 5 min)60,000[5]
CP-cycloruthenated complex 14'-Chloroacetophenone8299 (in 5 min)110,000[5]
Rh(III)-(1R,2R)-cyclohexane-1,2-diamine ligandAcetophenone4097 (in 2h)-[6]
Ni(II)-(pyridyl)imine complexAcetophenone82Moderate-[7]
Fe(II)-(pyrazole)pyridine complexAcetophenone82High-[8]

TOF₅₀ represents the turnover frequency at 50% conversion, providing a measure of the initial reaction rate.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for kinetic studies. Below is a generalized methodology for conducting and monitoring the kinetic profile of a transfer hydrogenation reaction catalyzed by a diamine complex.

Protocol: Kinetic Study of Asymmetric Transfer Hydrogenation of Acetophenone

1. Materials and Reagents:

  • Catalyst Precursor: Ru(II) or Rh(III) complex of this compound (or its analog).

  • Substrate: Acetophenone (freshly distilled).

  • Hydrogen Donor: Isopropanol (HPLC grade, dry) or a formic acid/triethylamine azeotropic mixture (5:2).

  • Base (if required): Potassium hydroxide (KOH) or potassium isopropoxide.

  • Solvent: Dry isopropanol or an appropriate inert solvent.

  • Internal Standard: Dodecane or other inert compound for GC analysis.

  • Quenching Agent: A suitable solvent to stop the reaction (e.g., diethyl ether).

2. Equipment:

  • Schlenk line or glovebox for inert atmosphere operations.

  • Thermostatted reaction vessel or oil bath.

  • Gas chromatograph (GC) with a chiral column for monitoring conversion and enantiomeric excess.

  • Alternatively, a UV-Vis spectrophotometer or in-line NMR can be used for real-time monitoring.[6][9][10]

  • Magnetic stirrer and stir bars.

  • Microsyringes for sampling.

3. Experimental Procedure:

  • Catalyst Activation (if necessary): In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the catalyst precursor in the solvent. If the reaction requires a base for activation (typical for Noyori-type catalysts), add the base and stir the solution at the reaction temperature for a specified time (e.g., 15-30 minutes) to form the active hydride species.[2]

  • Reaction Initiation: To the activated catalyst solution, add the internal standard and then inject the substrate (acetophenone) to start the reaction (t=0).

  • Reaction Monitoring:

    • GC Analysis: At regular time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture using a syringe and immediately quench them by diluting in a vial containing a quenching agent and a known amount of solvent. Analyze the quenched samples by chiral GC to determine the concentrations of the substrate and the chiral alcohol product, as well as the enantiomeric excess.

    • UV-Vis Spectroscopy: If the substrate or product has a distinct chromophore, the reaction can be monitored in a cuvette inside a thermostatted spectrophotometer. The change in absorbance at a specific wavelength is recorded over time.[6]

    • In-line NMR: For detailed mechanistic studies, a flow NMR setup can be used to monitor the concentrations of reactants, products, and even catalyst intermediates in real-time without the need for sampling.[9]

  • Data Analysis:

    • Plot the concentration of the product versus time to obtain the reaction profile.

    • Calculate the initial rate from the initial slope of the concentration-time curve.

    • To determine the reaction order with respect to each component (substrate, catalyst, base), perform a series of experiments where the initial concentration of one component is varied while keeping the others constant (method of initial rates).

    • The rate law can be expressed as: Rate = k[Catalyst]ᵃ[Substrate]ᵇ[Base]ᶜ. The exponents a, b, and c are the reaction orders to be determined.

    • The rate constant, k, can be calculated once the rate law is established.

    • Turnover Frequency (TOF) can be calculated as the moles of product formed per mole of catalyst per unit time.

Visualizations

Catalytic Cycle for Transfer Hydrogenation

The generally accepted mechanism for asymmetric transfer hydrogenation by Ru(II)-diamine complexes is the Noyori outer-sphere mechanism. This involves a metal-ligand bifunctional catalysis where the hydride on the metal and the proton on the diamine ligand are transferred to the ketone in a concerted, six-membered transition state.[2][11][12][13][14]

Catalytic Cycle precatalyst [Ru(II)Cl(diamine)(arene)] active_16e 16e⁻ [Ru(II)(amido)(arene)] precatalyst->active_16e + Base - HCl center active_18e 18e⁻ [Ru(II)H(amine)(arene)] product_complex [Ru(II)(amido)(arene)]-Product Complex active_18e->product_complex + Ketone product_complex->active_16e - Chiral Alcohol center->active_18e + iPrOH - Acetone

Caption: Proposed catalytic cycle for Ru-diamine catalyzed asymmetric transfer hydrogenation.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the key steps in a typical experimental workflow for obtaining kinetic data for a catalyzed reaction.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis reagents Prepare Solutions (Substrate, Catalyst, Base) setup Assemble Inert Atmosphere Reaction Setup thermostat Thermostat Reaction Vessel setup->thermostat initiate Initiate Reaction (t=0) thermostat->initiate sampling Timed Aliquot Sampling initiate->sampling quench Quench Reaction sampling->quench gc_analysis Chiral GC Analysis (Conversion & ee) quench->gc_analysis plotting Plot [Product] vs. Time gc_analysis->plotting rate_law Determine Rate Law & Rate Constant (k) plotting->rate_law

Caption: Workflow for a typical kinetic study of a homogeneous catalytic reaction.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of N1-Benzylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like N1-Benzylbenzene-1,2-diamine are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, adhering to standard safety protocols.

Safety and Handling Precautions

This compound is classified with specific hazards that necessitate careful handling. According to safety data sheets, it can cause severe skin burns and eye damage[1]. It is also harmful if swallowed and may cause an allergic skin reaction[2]. Therefore, adherence to personal protective equipment (PPE) guidelines is mandatory.

Hazard Classification & Precautionary Statements Personal Protective Equipment (PPE)
Hazard Statements: H314 - Causes severe skin burns and eye damage[1].Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. Face protection should be used if there is a risk of splashing[3].
Precautionary Statements: P280 - Wear protective gloves/protective clothing/eye protection/face protection[1].Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. Long-sleeved clothing is recommended[1][3].
P301 + P330 + P331 - IF SWALLOWED: Rinse mouth. Do NOT induce vomiting[1].Respiratory Protection: Use only under a chemical fume hood or in a well-ventilated area to avoid breathing mist, vapors, or spray[1].
P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].
P310 - Immediately call a POISON CENTER or doctor/physician[1].

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be conducted in compliance with all applicable national and local regulations. It is crucial to avoid releasing the chemical into the environment[1].

1. Waste Collection and Storage:

  • Do not mix: Do not mix this compound waste with other waste materials[4].
  • Original Containers: Whenever possible, leave the chemical waste in its original container[4].
  • Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name and associated hazards.
  • Storage: Store waste containers in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3]. Keep containers tightly closed[1][3].

2. Handling Spills:

  • Ventilation: Ensure adequate ventilation and evacuate personnel from the immediate area if necessary[1].
  • Containment: For spills, use an inert absorbent material to soak up the chemical[1].
  • Collection: Sweep or shovel the absorbed material into a suitable, closed container for disposal[3].

3. Final Disposal:

  • Approved Facility: Dispose of the contents and the container at an approved waste disposal plant[4].
  • Professional Service: It is highly recommended to contact a licensed professional waste disposal service to ensure compliance with all regulations.
  • Container Disposal: Handle uncleaned, empty containers in the same manner as the product itself[4].

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal A Wear appropriate PPE: - Safety Goggles - Protective Gloves - Lab Coat B Collect this compound waste in a designated, compatible container. A->B Proceed with caution C Ensure container is securely sealed and clearly labeled. B->C Secure and identify D Store waste container in a cool, dry, and well-ventilated area. C->D Safe interim storage E Arrange for collection by a licensed chemical waste disposal service. D->E Final disposal step F Transport to an approved waste disposal facility. E->F Regulatory compliance

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N1-Benzylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N1-Benzylbenzene-1,2-diamine (CAS No: 5822-13-9).[1][2] Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this aromatic amine.

Hazard Summary and GHS Classification

This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these risks.

GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Serious Eye Damage/Eye Irritation (Category 1 or 2A): Causes serious eye damage or irritation.[1]

  • Skin Corrosion/Irritation: A related compound, N1-benzylethane-1,2-diamine, is known to cause severe skin burns.[3] While specific data for this compound is not as severe, skin irritation is a potential hazard.

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.

Hazard CategoryGHS ClassificationSignal WordHazard Statement
Acute Oral ToxicityCategory 4WarningH302: Harmful if swallowed[1]
Eye Damage/IrritationCategory 1 / 2ADanger / WarningH318: Causes serious eye damage[1] / H319: Causes serious eye irritation
Respiratory IrritationSTOT SE 3WarningH335: May cause respiratory irritation
Skin Corrosion/IrritationSkin Corr. 1B (for related compound)DangerH314: Causes severe skin burns and eye damage[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against exposure to this compound. The following personal protective equipment is mandatory when handling this compound.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.[3][4]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash.[4][5]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[4][6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[4]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator will depend on the specific conditions and exposure assessment.[4][5]

Experimental Protocols: Safe Handling and Disposal

A systematic approach to handling and disposing of this compound is crucial for maintaining a safe laboratory environment.

Operational Plan: Step-by-Step Handling Procedures

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all required PPE is available and in good condition.[5]

    • Verify that a safety shower, eyewash station, and fire extinguisher are readily accessible and operational.[4]

  • Handling the Compound:

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Don all required PPE as outlined in the table above before entering the handling area.

    • When weighing the solid compound, use a balance inside the fume hood or a ventilated balance enclosure.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Decontamination:

    • Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

    • Remove and wash contaminated clothing and gloves before reuse.[3]

    • Wash hands thoroughly with soap and water after handling the chemical.

Disposal Plan: Step-by-Step Waste Management

  • Waste Segregation:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., gloves, wipes), and empty containers, in a designated and clearly labeled hazardous waste container.

  • Container Management:

    • Use a compatible, sealed, and properly labeled container for waste storage. The label should include "Hazardous Waste" and the chemical name.

  • Disposal Procedure:

    • Dispose of the hazardous waste through a licensed environmental waste management company.

    • Do not dispose of this compound or its containers in the regular trash or down the drain.[7] Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[3][8]

Mandatory Visualization: Safety Hierarchy of Controls

The following diagram illustrates the hierarchy of controls to be applied when working with this compound, from most to least effective.

G cluster_0 Hierarchy of Controls for this compound elimination Elimination (Substitute with a less hazardous chemical) substitution Substitution (Not always feasible in research) engineering Engineering Controls (e.g., Chemical Fume Hood) administrative Administrative Controls (e.g., Safe Work Practices, Training) ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat)

Caption: Hierarchy of Controls for Chemical Safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.